Product packaging for (S)-mandelic acid(Cat. No.:CAS No. 17199-29-0)

(S)-mandelic acid

Katalognummer: B119166
CAS-Nummer: 17199-29-0
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: IWYDHOAUDWTVEP-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(S)-(+)-Mandelic acid is a valuable chiral aromatic alpha-hydroxy acid serving as a key precursor and intermediate in advanced scientific research. Its primary application lies in asymmetric synthesis, where it is used as a starting material for the production of various bioactive molecules and active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and deracoxib . The compound's significance extends to antimicrobial research, where studies have demonstrated its efficacy and that of its alkali metal salts against a range of Gram-positive and Gram-negative bacteria, including Listeria monocytogenes and Staphylococcus aureus . Furthermore, (S)-(+)-Mandelic acid plays a critical role in biochemical and enzymology studies. It is a defined substrate for enzymes in the mandelate pathway, such as mandelate racemase, making it an essential tool for investigating enzyme mechanisms, stereoselective biocatalysis, and microbial metabolism of aromatic compounds . Research also explores its utility in the synthesis of anticancer agents and anticoagulants, highlighting its broad versatility in medicinal chemistry and drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B119166 (S)-mandelic acid CAS No. 17199-29-0

Eigenschaften

IUPAC Name

(2S)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDHOAUDWTVEP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014792
Record name D-2-Hydroxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white or white powder; [Alfa Aesar MSDS], Solid
Record name L-Mandelic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21081
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Mandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

181.0 mg/mL
Record name (S)-Mandelic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17199-29-0, 90-64-2
Record name (S)-Mandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17199-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Mandelic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-2-Hydroxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-2-hydroxy-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDELIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0UMW58G3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 - 122 °C
Record name (S)-Mandelic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(S)-mandelic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mandelic acid, a chiral alpha-hydroxy acid (AHA), is a compound of significant interest in the pharmaceutical and cosmetic industries. Its unique chemical structure and biological properties make it a versatile building block for the synthesis of various active pharmaceutical ingredients and a potent agent in dermatological formulations. This technical guide provides an in-depth overview of the chemical properties, structure, experimental protocols, and biological activities of this compound, tailored for professionals in research and development.

Chemical Properties and Structure

This compound, systematically named (2S)-2-hydroxy-2-phenylacetic acid, is the (S)-enantiomer of mandelic acid.[1][2] It is a white, crystalline solid that is soluble in water and polar organic solvents.[3] The presence of a chiral center at the alpha-carbon gives rise to its optical activity and its utility as a chiral resolving agent.

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name (2S)-2-hydroxy-2-phenylacetic acid[1][4]
Synonyms (S)-(+)-Mandelic acid, L-Mandelic acid
CAS Number 17199-29-0
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 131-134 °C
Boiling Point 321.8 °C (at 760 mmHg)
pKa 3.41 (at 25 °C)
Solubility in Water 100 g/L (at 25 °C)
Appearance White crystalline powder
Molecular Structure

The structure of this compound consists of a phenyl group and a hydroxyl group attached to a chiral carbon atom, which is also bonded to a carboxylic acid group. This alpha-hydroxy acid structure is central to its chemical reactivity and biological activity.

Experimental Protocols

This section details common experimental methodologies for the synthesis, chiral resolution, and analysis of this compound.

Synthesis of Racemic Mandelic Acid

A common laboratory-scale synthesis of racemic mandelic acid involves the hydrolysis of mandelonitrile (B1675950), which is formed from the reaction of benzaldehyde (B42025) with a cyanide source.

Protocol: Hydrolysis of Mandelonitrile

  • Formation of Mandelonitrile: In a well-ventilated fume hood, benzaldehyde is reacted with an aqueous solution of sodium cyanide and sodium bisulfite. The reaction mixture is stirred, and ice is added to maintain a low temperature. The resulting mandelonitrile layer is then separated.

  • Hydrolysis: The crude mandelonitrile is added to concentrated hydrochloric acid. The mixture is heated under reflux until the hydrolysis is complete, which is indicated by the cessation of ammonia (B1221849) evolution.

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated ammonium (B1175870) chloride is filtered off. The filtrate is then extracted with an organic solvent like ether. The solvent is evaporated, and the crude mandelic acid is recrystallized from a suitable solvent such as benzene (B151609) or water to yield purified racemic mandelic acid.

Chiral Resolution of Racemic Mandelic Acid

The separation of this compound from a racemic mixture is a critical step for its use in stereospecific applications. This is often achieved by fractional crystallization of diastereomeric salts formed with a chiral base.

Protocol: Resolution using a Chiral Amine

  • Salt Formation: A solution of racemic mandelic acid in a suitable solvent (e.g., ethanol) is treated with a sub-stoichiometric amount of a chiral resolving agent, such as (1R,2S)-(-)-ephedrine. The mixture is heated to ensure complete dissolution.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this case, the this compound-(1R,2S)-(-)-ephedrine salt, will preferentially crystallize.

  • Isolation of the Diastereomeric Salt: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of this compound: The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong acid (e.g., HCl) to protonate the mandelate. The free this compound is then extracted with an organic solvent. Evaporation of the solvent yields the enantiomerically enriched this compound. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

Analytical Methods for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for determining the enantiomeric excess (e.e.) of this compound.

Protocol: Chiral HPLC Analysis

  • Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as one based on immobilized cellulose (B213188) tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC).

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, often with a small amount of a strong acid additive like trifluoroacetic acid (TFA) (e.g., 0.1%).

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where mandelic acid absorbs, such as 230 nm.

    • Temperature: The column temperature is maintained at a constant value, for example, 25 °C.

  • Analysis: The prepared sample is injected into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers.

Biological Activity and Applications

This compound is recognized for its beneficial effects on the skin and its antimicrobial properties.

Dermatological Applications

Due to its larger molecular size compared to glycolic acid, this compound penetrates the skin more slowly and evenly, resulting in less irritation. This makes it particularly suitable for sensitive skin types. Its primary mechanism of action in dermatology is through chemical exfoliation of the stratum corneum.

Key dermatological benefits include:

  • Exfoliation: It loosens the bonds between dead skin cells, promoting their shedding and revealing smoother, brighter skin.

  • Acne Treatment: Its antibacterial properties are effective against acne-causing bacteria, and it helps to unclog pores.

  • Hyperpigmentation Reduction: By accelerating cell turnover, it helps to fade dark spots and even out skin tone. It also inhibits tyrosinase, an enzyme involved in melanin (B1238610) production.

  • Anti-aging: It can help to reduce the appearance of fine lines and wrinkles by promoting cell renewal.

Antimicrobial Activity

This compound has been historically used as a urinary antiseptic. It exhibits broad-spectrum antimicrobial activity against various bacteria.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

experimental_workflow cluster_synthesis Racemic Mandelic Acid Synthesis cluster_resolution Chiral Resolution benzaldehyde Benzaldehyde mandelonitrile Mandelonitrile benzaldehyde->mandelonitrile + cyanide NaCN/HCN cyanide->mandelonitrile + hydrolysis Acid Hydrolysis (HCl) mandelonitrile->hydrolysis racemic_ma Racemic Mandelic Acid hydrolysis->racemic_ma racemic_ma_res Racemic Mandelic Acid diastereomeric_salts Diastereomeric Salts racemic_ma_res->diastereomeric_salts + chiral_base Chiral Base (e.g., (-)-Ephedrine) chiral_base->diastereomeric_salts + crystallization Fractional Crystallization diastereomeric_salts->crystallization s_salt This compound Salt (Less Soluble) crystallization->s_salt r_salt (R)-Mandelic Acid Salt (More Soluble) crystallization->r_salt acidification_s Acidification s_salt->acidification_s s_ma This compound acidification_s->s_ma

Caption: Workflow for the synthesis of racemic mandelic acid and subsequent chiral resolution to obtain this compound.

dermatological_action cluster_skin Dermatological Mechanism of Action cluster_epidermis Epidermis sma This compound (Topical Application) sc Stratum Corneum sma->sc desmosomes Desmosomes (Cell Junctions) sma->desmosomes Weakens Bonds melanocytes Melanocytes sma->melanocytes tyrosinase Tyrosinase Enzyme sma->tyrosinase Inhibits acne_reduction Acne Reduction sma->acne_reduction Antibacterial Properties sc->desmosomes dead_cells Dead Skin Cells desmosomes->dead_cells Leads to Shedding exfoliation Exfoliation dead_cells->exfoliation melanocytes->tyrosinase melanin Melanin Production tyrosinase->melanin Reduces pigment_reduction Pigment Reduction melanin->pigment_reduction

Caption: Simplified mechanism of this compound's action on the skin, leading to exfoliation and pigment reduction.

References

discovery and history of (S)-mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of (S)-Mandelic Acid

Introduction

Mandelic acid, an aromatic alpha-hydroxy acid, exists as a pair of enantiomers, (R)- and this compound, due to its chiral center. The (S)-enantiomer, in particular, is a valuable chiral building block in the pharmaceutical industry, serving as a precursor for the synthesis of various drugs, including antibiotics and other therapeutic agents. Its unique properties also make it a sought-after ingredient in cosmetic and dermatological formulations. This technical guide provides a comprehensive overview of the discovery of mandelic acid and the historical evolution of synthetic methods to obtain the enantiomerically pure (S)-form, tailored for researchers, scientists, and drug development professionals.

Chapter 1: The Dawn of Discovery

Mandelic acid was first brought to light in 1831 by the German pharmacist Ferdinand Ludwig Winckler.[1][2][3] He isolated the compound by heating amygdalin, a cyanogenic glycoside extracted from bitter almonds (Prunus dulcis), with diluted hydrochloric acid.[1][2] The name "mandelic acid" is derived from the German word for almond, "Mandel," paying homage to its natural source. Amygdalin, upon hydrolysis, breaks down to form benzaldehyde (B42025), hydrogen cyanide, and glucose. The subsequent reaction between benzaldehyde and hydrogen cyanide, followed by hydrolysis of the resulting nitrile, yields mandelic acid. This initial discovery produced a racemic mixture of both (R)- and (S)-enantiomers.

G cluster_0 Discovery of Mandelic Acid (Winckler, 1831) Amygdalin Amygdalin (from Bitter Almonds) Hydrolysis Hydrolysis Amygdalin->Hydrolysis HCl Dilute Hydrochloric Acid (Heating) HCl->Hydrolysis Intermediates Benzaldehyde + HCN + Glucose Hydrolysis->Intermediates MandelicAcid Racemic Mandelic Acid C₆H₅CH(OH)COOH Intermediates->MandelicAcid In-situ reaction & hydrolysis

Caption: The discovery pathway of mandelic acid by F. L. Winckler in 1831.

Chapter 2: Early Synthetic Routes and the Challenge of Resolution

Following its discovery, chemists developed methods to synthesize mandelic acid in the laboratory without relying on natural amygdalin. The most common early method involved the acid-catalyzed hydrolysis of mandelonitrile. Mandelonitrile itself was prepared by reacting benzaldehyde with hydrogen cyanide, a process that produces a racemic mixture of the nitrile. This route, while effective for producing racemic mandelic acid, highlighted the central challenge for chemists: separating the valuable individual enantiomers from the 50:50 mixture.

G cluster_0 Early Racemic Synthesis of Mandelic Acid Benzaldehyde Benzaldehyde Addition Cyanohydrin Formation Benzaldehyde->Addition HCN Hydrogen Cyanide (HCN) HCN->Addition Mandelonitrile Racemic Mandelonitrile Addition->Mandelonitrile Hydrolysis Acid-Catalyzed Hydrolysis Mandelonitrile->Hydrolysis RacemicAcid Racemic Mandelic Acid Hydrolysis->RacemicAcid

Caption: The early chemical synthesis workflow for producing racemic mandelic acid.

The separation of enantiomers, a process known as resolution, became the critical next step. The classical method for resolving carboxylic acids involves diastereomeric salt formation. This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. The resulting salts—(R)-acid/(R)-base and (S)-acid/(R)-base—are diastereomers and thus have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. A variety of chiral amines, including naturally occurring alkaloids like brucine (B1667951) and quinine, as well as synthetic amines like α-methylbenzylamine and ephedrine (B3423809), have been used for this purpose. The resolution using (1R,2S)-(–)-ephedrine is a well-documented example.

G cluster_0 Classical Resolution Workflow RacemicAcid Racemic (R/S)-Mandelic Acid SaltFormation Salt Formation RacemicAcid->SaltFormation ChiralBase Chiral Resolving Agent (e.g., (1R,2S)-Ephedrine) ChiralBase->SaltFormation Diastereomers Mixture of Diastereomeric Salts [(R)-Acid•Base, (S)-Acid•Base] SaltFormation->Diastereomers Crystallization Fractional Crystallization (exploits solubility difference) Diastereomers->Crystallization SeparatedSalts Separated Diastereomeric Salts Crystallization->SeparatedSalts Acidification Acidification (e.g., HCl) SeparatedSalts->Acidification Enantiomers Enantiopure (R)- and This compound Acidification->Enantiomers

Caption: Logical workflow for the classical resolution of racemic mandelic acid.

Chapter 3: The Advent of Modern Enantioselective Synthesis

While classical resolution is effective, its maximum theoretical yield for the desired enantiomer is only 50%. This limitation drove the development of modern asymmetric synthesis and biocatalysis, which aim to produce the desired enantiomer directly with high selectivity and yield.

Biocatalytic Cascade Synthesis

A prominent biocatalytic strategy for producing this compound involves a two-step enzymatic cascade starting from benzaldehyde. This chemoenzymatic process utilizes two key enzymes:

  • (S)-Hydroxynitrile Lyase ((S)-HNL): This enzyme, often sourced from the cassava plant (Manihot esculenta), catalyzes the stereoselective addition of hydrogen cyanide (HCN) to benzaldehyde, producing (S)-mandelonitrile with very high enantiomeric excess (ee).

  • Nitrilase: A nitrilase enzyme, for example from Pseudomonas fluorescens, is then used to hydrolyze the nitrile group of (S)-mandelonitrile directly to a carboxylic acid, yielding this compound.

This one-pot synthesis can achieve high yields (90%) and excellent enantiomeric purity (>99% ee).

G cluster_0 Biocatalytic Cascade for this compound Benzaldehyde Benzaldehyde + HCN HNL (S)-Hydroxynitrile Lyase (from M. esculenta) Benzaldehyde->HNL SMandelonitrile (S)-Mandelonitrile HNL->SMandelonitrile Nitrilase Nitrilase (from P. fluorescens) SMandelonitrile->Nitrilase SMandelicAcid This compound (>99% ee) Nitrilase->SMandelicAcid

Caption: Bienzymatic cascade for the enantioselective synthesis of this compound.

Enzymatic Kinetic Resolution

Kinetic resolution is another powerful enzymatic method. This technique uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity. For mandelic acid, this is often performed on a racemic ester, such as methyl mandelate (B1228975).

Lipases are commonly used for this purpose. In a process called transesterification, a lipase (B570770) (e.g., from Pseudomonas cepacia) can selectively acylate the (R)-mandelic acid ester with an acyl donor like vinyl acetate, leaving the this compound ester unreacted. Conversely, in hydrolysis, a lipase can selectively hydrolyze the (R)-ester to the (R)-acid, again leaving the (S)-ester. The remaining (S)-ester can then be isolated and hydrolyzed to yield pure this compound. This method routinely achieves high enantiomeric excess (>98% ee) for the unreacted substrate, with conversions approaching the theoretical maximum of 50%.

G cluster_0 Enzymatic Kinetic Resolution (Transesterification) RacemicEster Racemic (R/S)-Mandelate Ester Lipase Lipase + Acyl Donor (e.g., Vinyl Acetate) RacemicEster->Lipase Reaction Selective Acylation of R-enantiomer Lipase->Reaction Products Mixture: (S)-Mandelate Ester (unreacted) + Acylated (R)-Mandelate Ester Reaction->Products Separation Separation (e.g., Chromatography) Products->Separation SEster (S)-Mandelate Ester Separation->SEster Hydrolysis Hydrolysis SEster->Hydrolysis SAcid This compound (High ee) Hydrolysis->SAcid

Caption: Workflow for enzymatic kinetic resolution to obtain this compound.

Data Presentation

Table 1: Physical and Optical Properties of Mandelic Acid Enantiomers
PropertyRacemic (±)-Mandelic Acid(S)-(+)-Mandelic Acid(R)-(−)-Mandelic Acid
CAS Number 90-64-217199-29-0611-71-2
Molecular Weight 152.15 g/mol 152.15 g/mol 152.15 g/mol
Appearance White crystalline solidWhite crystalline solidWhite crystalline solid
Melting Point 119–122 °C131–134 °C131–133 °C
Specific Rotation [α]D +153° to +158° (c=1-2, H₂O)-151° to -155° (c=1-2.8, H₂O)
Solubility Moderately soluble in water; soluble in polar organic solvents.Moderately soluble in water; soluble in polar organic solvents.Freely soluble in isopropyl and ethyl alcohol; partly soluble in water.
Table 2: Comparison of Synthetic Methods for this compound
MethodStarting Material(s)Key Reagent/CatalystTypical YieldTypical Enantiomeric Excess (ee)Key Advantages/Disadvantages
Classical Resolution Racemic Mandelic Acid(1R,2S)-(–)-Ephedrine~32-40%85-90% (can be improved with recrystallization)Adv: Well-established, simple chemistry. Disadv: Max 50% yield, often requires tedious recrystallizations.
Biocatalytic Cascade Benzaldehyde, HCN(S)-HNL, Nitrilase~90%>99%Adv: High yield and enantioselectivity, mild conditions. Disadv: Requires handling of enzymes and toxic HCN.
Enzymatic Kinetic Resolution Racemic Mandelate EsterLipase (e.g., from P. cepacia)~45-49% (for recovered ester)>98%Adv: High enantioselectivity, uses robust enzymes. Disadv: Max 50% yield, requires separation of product and unreacted substrate.
Asymmetric Catalysis Benzaldehyde, Cyanating AgentChiral Ti or V catalystsHigh (up to 97% conversion)60-81% (uncrystallized)Adv: Direct asymmetric synthesis. Disadv: Catalyst cost, lower ee for some substrates compared to biocatalysis.
Microbial Fermentation GlucoseEngineered E. coli5.7 g/L (titer)93%Adv: Sustainable, uses renewable feedstock. Disadv: Complex metabolic engineering, downstream processing challenges.

Experimental Protocols

Protocol 1: Classical Resolution of (±)-Mandelic Acid with (1R,2S)-(–)-Ephedrine

This protocol is adapted from procedures described in the literature.

  • Salt Formation: In a suitable flask, dissolve equimolar quantities of (±)-mandelic acid and (1R,2S)-(–)-ephedrine in 95% ethanol (B145695) at room temperature with stirring. Use enough solvent to fully dissolve the reagents.

  • Crystallization: Allow the solution to stand undisturbed. The less soluble diastereomeric salt, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate], will preferentially precipitate as colorless prisms. The process can be initiated by scratching the inside of the flask and may be enhanced by slow cooling.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold 95% ethanol. The typical melting point of the crude salt is 160-165 °C. An 80% yield of the crude salt can be expected.

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the salt from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to maximize crystal formation. The purified salt has a melting point of approximately 168–170 °C.

  • Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and acidify the mixture to a pH of ~1-2 using 6 M hydrochloric acid (HCl). This protonates the mandelate anion and the ephedrine cation.

  • Extraction: Extract the liberated (R)-(–)-mandelic acid from the aqueous solution using a suitable organic solvent, such as tert-butyl methyl ether or diethyl ether (3x volumes).

  • Isolation of (R)-(–)-Mandelic Acid: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporation). The resulting white solid is (R)-(–)-mandelic acid. The expected melting point is 131–134 °C. The (S)-enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

Protocol 2: Biocatalytic Cascade Synthesis of this compound

This protocol outlines a general procedure based on established chemoenzymatic methods.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., citrate (B86180) buffer, pH 5.0-5.5) in a temperature-controlled reactor. The slightly acidic pH is crucial to suppress the non-enzymatic, racemic reaction.

  • Enzyme Immobilization (Optional): For improved stability and reusability, use immobilized enzymes. (S)-HNL and nitrilase can be co-immobilized in cross-linked enzyme aggregates (CLEAs).

  • Reaction Initiation: Add benzaldehyde to the buffer. Introduce the (S)-HNL catalyst.

  • Cyanide Addition: Slowly add a source of hydrogen cyanide (e.g., a solution of KCN or HCN) to the reaction mixture. The slow addition maintains a low concentration of free cyanide. The (S)-HNL will catalyze the formation of (S)-mandelonitrile.

  • Hydrolysis Step: Once the formation of the cyanohydrin is complete (monitored by HPLC or GC), add the nitrilase catalyst to the same pot. The nitrilase will hydrolyze (S)-mandelonitrile to this compound. Note: Some nitrilases may also produce (S)-mandelamide as a byproduct. If this is significant, a third enzyme, an amidase, can be included in the CLEA to convert the amide to the desired acid.

  • Work-up and Isolation: After the reaction is complete, remove the enzyme catalyst by filtration (especially if immobilized). Acidify the aqueous solution to pH ~2 with HCl. Extract the this compound product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a white crystalline solid. Purity and enantiomeric excess (>99%) can be confirmed by chiral HPLC and melting point analysis (131–134 °C).

Conclusion

The journey of this compound from its discovery in an almond extract to its modern, highly efficient synthesis is a testament to the evolution of chemical and biochemical sciences. Early methods, reliant on natural product isolation and racemic synthesis followed by classical resolution, laid the essential groundwork. However, the demands of the pharmaceutical and fine chemical industries for efficiency, purity, and sustainability have driven the development of sophisticated biocatalytic and asymmetric methods. Today, researchers can choose from a variety of powerful techniques, particularly enzymatic cascades and kinetic resolutions, to produce this compound with exceptional enantiopurity and yield, enabling its widespread application in creating life-enhancing products.

References

A Technical Guide to the Natural Sources and Biosynthesis of (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid (2-hydroxy-2-phenylacetic acid) is an aromatic alpha-hydroxy acid (AHA) with a chiral center, existing as two distinct enantiomers: (S)-(+)-mandelic acid and (R)-(-)-mandelic acid.[1][2] First isolated in 1831 by German pharmacist Ferdinand Ludwig Winckler from an extract of bitter almonds, its name is derived from the German "Mandel" for almond.[1][3][4]

The enantiopurity of chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles. (S)-Mandelic acid, in particular, serves as a crucial chiral building block in the synthesis of a variety of pharmaceuticals, including antibiotics (e.g., cephalosporins and penicillins), anti-inflammatory agents, and urological drugs. This guide provides a detailed overview of the natural occurrence of this compound and explores the biosynthetic pathways, both natural and engineered, for its production.

Natural Sources of Mandelic Acid

Mandelic acid is found in nature, though often as a component of more complex molecules or as a metabolic byproduct. Direct extraction for commercial purposes is less common than biocatalytic synthesis due to low concentrations. The primary known natural sources are summarized below.

Table 1: Principal Natural Sources of Mandelic Acid

Natural SourceForm of OccurrenceOrganism/ContextReferences
Bitter Almonds Mandelonitrile (B1675950) (in Amygdalin)Prunus amygdalus (var. amara)
Indian Horse Chestnut Mandelic AcidAesculus indica (Fruit Extract)
Metabolite Mandelic AcidHuman and animal metabolism of styrene (B11656) and ethylbenzene
Metabolite Mandelic Acid DerivativesHuman and animal metabolism of adrenaline and noradrenaline

Biosynthesis of this compound

The stereoselective synthesis of this compound is a significant area of research in biotechnology. While complete de novo pathways in wild-type organisms are not extensively characterized for high-yield production, several enzyme-catalyzed reactions and engineered pathways have been established.

The Primary Biocatalytic Pathway: The Cyanohydrin Route

The most prominent and efficient biosynthetic route to this compound is a two-step enzymatic cascade starting from benzaldehyde (B42025). This pathway leverages two distinct classes of enzymes to achieve high enantioselectivity.

  • Step 1: Asymmetric Synthesis of (S)-Mandelonitrile: An (S)-selective hydroxynitrile lyase ((S)-HNL), also known as an oxynitrilase, catalyzes the stereoselective addition of a cyanide group to benzaldehyde. This reaction forms (S)-mandelonitrile with high enantiomeric excess. The HNL from the cassava plant (Manihot esculenta) is a well-studied example of an (S)-selective enzyme.

  • Step 2: Hydrolysis to this compound: The resulting (S)-mandelonitrile is then hydrolyzed to this compound by a nitrilase enzyme. This step proceeds with retention of the stereochemistry at the chiral center. Some nitrilases may also produce (S)-mandelamide as a side product.

Bienzymatic_Cascade Benzaldehyde Benzaldehyde Mandelonitrile (S)-Mandelonitrile Benzaldehyde->Mandelonitrile (S)-Hydroxynitrile Lyase ((S)-HNL) HCN + HCN MandelicAcid This compound Mandelonitrile->MandelicAcid Nitrilase H2O + 2 H₂O NH3 + NH₃

Fig. 1: Bienzymatic cascade for this compound synthesis.
The Mandelate (B1228975) Degradation Pathway

In some bacteria, such as Pseudomonas putida, a "mandelate pathway" exists for the catabolism of mandelic acid. This pathway, while degradative, contains enzymes that are stereospecific for mandelate enantiomers, including a mandelate racemase that interconverts (R)- and (S)-forms, and an (S)-mandelate dehydrogenase that specifically oxidizes the (S)-enantiomer. This confirms the presence of natural enzymatic machinery capable of recognizing and processing this compound.

Mandelate_Pathway RMandelate (R)-Mandelate SMandelate (S)-Mandelate RMandelate->SMandelate Mandelate Racemase Benzoylformate Benzoylformate SMandelate->Benzoylformate (S)-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoate Benzoate (to further catabolism) Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase

Fig. 2: The bacterial mandelate degradation pathway.
Engineered De Novo Biosynthesis

Recent advances in synthetic biology have enabled the de novo production of mandelic acid from simple carbon sources like glucose. This has been achieved by engineering strains of yeast (Saccharomyces cerevisiae) to express key enzymes, such as hydroxymandelate synthase, which can channel metabolites from the organism's native aromatic amino acid pathway toward mandelic acid production.

DeNovo_Synthesis cluster_cell Engineered Host Cell (e.g., S. cerevisiae) Glucose Glucose AromaticAA Aromatic Amino Acid Pathway Glucose->AromaticAA Precursor Pathway Precursor AromaticAA->Precursor MandelicAcid This compound Precursor->MandelicAcid Heterologous Enzymes (e.g., Hydroxymandelate Synthase) HostCell Engineered Host Cell (e.g., S. cerevisiae)

Fig. 3: Logic diagram for de novo biosynthesis in a host cell.

Experimental Protocols

This section provides methodologies for the biocatalytic synthesis, extraction, and analysis of this compound.

Protocol: Bienzymatic Synthesis of this compound

This protocol describes the one-pot synthesis of this compound from benzaldehyde using a bienzymatic system of (S)-HNL and a nitrilase.

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN) (EXTREME CAUTION REQUIRED)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0-5.5)

  • (S)-Hydroxynitrile lyase (Manihot esculenta), free or immobilized

  • Nitrilase (Pseudomonas fluorescens), as whole cells or purified enzyme

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE) for biphasic system

  • Reaction vessel with stirring capability

  • pH meter and titrator (e.g., NaOH for pH control)

Methodology:

  • Reaction Setup: Prepare a two-phase system in the reaction vessel by combining the aqueous citrate buffer and the organic solvent (e.g., 1:1 v/v). Benzaldehyde is dissolved in the organic phase.

  • Enzyme Addition: Add the (S)-HNL and nitrilase preparations to the reaction mixture.

  • Initiation: Start the reaction by the controlled addition of the cyanide source. The pH of the aqueous phase should be maintained within the optimal range for both enzymes (typically pH 4.0-7.0).

  • Reaction Monitoring: Monitor the conversion of benzaldehyde and the formation of this compound over time using HPLC analysis (see Protocol 4.3).

  • Work-up and Purification: Once the reaction reaches completion, separate the aqueous phase. Acidify the aqueous phase to protonate the mandelic acid and extract it with an appropriate organic solvent (e.g., ethyl acetate). The product can be further purified by crystallization or chromatography.

Workflow_Synthesis Setup 1. Prepare Biphasic System (Buffer + Solvent + Benzaldehyde) Enzymes 2. Add (S)-HNL and Nitrilase Setup->Enzymes React 3. Initiate with Cyanide Source (Maintain pH) Enzymes->React Monitor 4. Monitor Reaction (via HPLC) React->Monitor Monitor->React Adjust Conditions Separate 5. Separate Aqueous Phase Monitor->Separate Reaction Complete Extract 6. Acidify and Extract Product Separate->Extract Purify 7. Purify this compound (Crystallization/Chromatography) Extract->Purify

Fig. 4: Experimental workflow for biocatalytic synthesis.
Protocol: Conceptual Extraction from Bitter Almonds

This protocol outlines the general steps for isolating mandelic acid from bitter almonds, based on the hydrolysis of mandelonitrile.

Materials:

  • Bitter almonds

  • Homogenizer/blender

  • Hydrochloric acid (HCl), concentrated

  • Benzene (B151609) or other suitable organic solvent for extraction

  • Separatory funnel

  • Heating apparatus (steam bath)

  • Filtration setup

Methodology:

  • Homogenization: Grind bitter almonds to a fine powder.

  • Hydrolysis of Amygdalin: Heat the almond powder with dilute hydrochloric acid. This process hydrolyzes the glycoside amygdalin, releasing benzaldehyde, hydrogen cyanide, and glucose. Under these conditions, the benzaldehyde and HCN react to form mandelonitrile.

  • Hydrolysis of Mandelonitrile: Continue heating with concentrated HCl. This hydrolyzes the nitrile group of mandelonitrile to a carboxylic acid, forming mandelic acid and ammonium (B1175870) chloride.

  • Evaporation and Drying: Heat the mixture on a steam bath to remove excess water and HCl, resulting in a solid mixture of mandelic acid and ammonium chloride.

  • Extraction: Selectively extract the mandelic acid from the solid mixture using a suitable hot organic solvent like benzene or ether, in which mandelic acid is soluble but ammonium chloride is not.

  • Crystallization: Cool the organic extract to crystallize the mandelic acid. Filter and dry the crystals to obtain the final product. Note that this method produces a racemic mixture of (R)- and this compound.

Protocol: Chiral HPLC Analysis of Mandelic Acid Enantiomers

This protocol provides a standard method for the separation and quantification of (S)- and (R)-mandelic acid enantiomers.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC Column: e.g., Astec® CHIROBIOTIC® TAG (25 cm x 4.6 mm, 5 µm) or similar cellulose- or cyclodextrin-based chiral stationary phase.

  • Mobile Phase: Isocratic elution with a filtered and degassed solvent mixture. A common mobile phase is 0.1% ammonium formate (B1220265) in methanol.

  • (R)- and this compound standards.

  • Sample dissolved in mobile phase.

Methodology:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25 °C).

  • Detection Wavelength: Set the UV detector to a wavelength where mandelic acid has strong absorbance, typically 254 nm.

  • Standard Injection: Inject known concentrations of pure (R)- and this compound standards to determine their respective retention times and to generate a calibration curve for quantification.

  • Sample Injection: Inject a filtered sample of the reaction mixture or purified product.

  • Data Analysis: Identify the peaks for (R)- and this compound in the sample chromatogram based on the retention times of the standards. Calculate the concentration of each enantiomer using the calibration curve and determine the enantiomeric excess (e.e.) of the (S)-form.

References

Enantiomeric Purity and Optical Rotation of (S)-Mandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Mandelic acid is a crucial chiral building block in the synthesis of many pharmaceuticals. Its enantiomeric purity is a critical quality attribute, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Optical rotation is a fundamental property of chiral molecules and provides a rapid and accessible method for determining enantiomeric purity. This technical guide provides an in-depth overview of the relationship between the enantiomeric purity and optical rotation of this compound, detailed experimental protocols, and a summary of relevant data.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other.[1] A racemic mixture, which has equal amounts of both enantiomers, has an enantiomeric excess of 0% and is optically inactive.[2] A completely pure enantiomer has an enantiomeric excess of 100%. The enantiomeric excess can be determined from the observed optical rotation of a sample and the specific rotation of the pure enantiomer using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100 [3]

Where:

  • [α]observed is the measured specific rotation of the sample.

  • [α]max is the specific rotation of the pure enantiomer under the same conditions.

Quantitative Data: this compound

The specific rotation of a chiral compound is an intrinsic property and is dependent on the wavelength of the light used, the temperature, the solvent, and the concentration. For this compound, which is the dextrorotatory (+) enantiomer, the specific rotation is widely reported to be approximately +158°.[4][5] Conversely, the (R)-enantiomer exhibits a negative rotation of a similar magnitude. One specific measurement for commercial (R)-(-)-mandelic acid reported a specific rotation of -160° when measured in absolute ethanol (B145695) at a concentration of 0.5110 g/100 mL.

The following table summarizes the theoretical relationship between the enantiomeric excess of this compound and the observed specific rotation, assuming a specific rotation of +158° for the pure (S)-enantiomer.

Enantiomeric Excess (% ee) of this compoundPercentage of (S)-EnantiomerPercentage of (R)-EnantiomerObserved Specific Rotation ([α]obs)
100%100%0%+158.0°
90%95%5%+142.2°
80%90%10%+126.4°
70%85%15%+110.6°
60%80%20%+94.8°
50%75%25%+79.0°
40%70%30%+63.2°
30%65%35%+47.4°
20%60%40%+31.6°
10%55%45%+15.8°
0% (Racemic)50%50%0.0°

Experimental Protocols

Determination of Enantiomeric Purity by Polarimetry

This protocol outlines the general steps for measuring the optical rotation of a sample of mandelic acid to determine its enantiomeric excess.

1. Instrument and Materials:

  • Polarimeter (with sodium D-line source, 589 nm)

  • Polarimeter sample cell (e.g., 1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Syringes

  • Solvent (e.g., absolute ethanol)

  • Sample of mandelic acid

  • Blank solvent

2. Sample Preparation:

  • Accurately weigh a known amount of the mandelic acid sample (e.g., 100 mg).

  • Dissolve the sample in a precise volume of the chosen solvent (e.g., 10.0 mL of absolute ethanol) in a volumetric flask. Ensure the sample is completely dissolved.

  • Calculate the concentration (c) of the solution in g/mL.

3. Polarimeter Operation and Measurement:

  • Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill the polarimeter cell with the pure solvent. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and take a blank reading. This value should be subtracted from the sample reading.

  • Sample Measurement: Rinse the cell with a small amount of the sample solution. Then, fill the cell with the sample solution, again ensuring no air bubbles are present.

  • Place the sample cell in the polarimeter and record the observed angle of rotation (α).

  • Repeat the measurement several times and calculate the average reading.

4. Calculation of Specific Rotation: Use Biot's Law to calculate the specific rotation ([α]) of the sample:

[α] = α / (l x c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

5. Calculation of Enantiomeric Excess: Calculate the enantiomeric excess (% ee) using the formula mentioned previously, with a value of +158° for the specific rotation of pure this compound.

Visualization of Key Concepts

Enantiomeric_Purity_Workflow cluster_experiment Experimental Measurement cluster_calculation Data Analysis cluster_result Result A Prepare Mandelic Acid Solution (Known Concentration) B Measure Optical Rotation (α) using a Polarimeter A->B Place in cell C Calculate Specific Rotation [α]obs = α / (l * c) B->C Observed rotation (α) D Calculate Enantiomeric Excess (% ee) % ee = ([α]obs / [α]max) * 100 C->D Calculated [α]obs E Enantiomeric Purity of This compound D->E Final % ee

Caption: Experimental workflow for determining the enantiomeric purity of this compound.

Optical_Purity_Relationship A Enantiomeric Composition (%S vs %R) B Enantiomeric Excess (% ee) A->B determines C Optical Purity B->C is numerically equal to D Observed Optical Rotation (α) C->D is proportional to E Specific Rotation ([α]) D->E is used to calculate

Caption: Relationship between enantiomeric composition, purity, and optical rotation.

Other Analytical Techniques for Enantiomeric Purity Determination

While polarimetry is a straightforward technique, other methods can provide more accurate and sensitive determination of enantiomeric excess, especially for complex mixtures or when only small amounts of sample are available.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that uses a chiral stationary phase (CSP) to separate the enantiomers of a compound. The two enantiomers interact differently with the CSP, leading to different retention times. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the mixture, allowing for a precise determination of enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral compound can be distinguished by NMR spectroscopy. The chiral agent forms diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum. The integration of the corresponding signals allows for the quantification of each enantiomer.

Conclusion

The determination of the enantiomeric purity of this compound is essential for its application in the pharmaceutical industry. Optical rotation provides a rapid and convenient method for assessing this critical parameter. By understanding the linear relationship between enantiomeric excess and observed optical rotation, and by following standardized experimental protocols, researchers can reliably evaluate the purity of their samples. For more complex analyses or for orthogonal verification, techniques such as chiral HPLC and NMR spectroscopy are invaluable tools.

References

(S)-Mandelic Acid: A Comprehensive Toxicological and Safety Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

(S)-Mandelic acid, a chiral alpha-hydroxy acid, has garnered significant interest in the pharmaceutical and cosmetic industries for its therapeutic properties, including its use in treating acne, hyperpigmentation, and in chemical peels. Its larger molecular size, compared to other alpha-hydroxy acids like glycolic acid, allows for slower and more uniform penetration into the skin, resulting in a lower incidence of skin irritation. This favorable characteristic has contributed to its widespread use. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, intended to inform researchers, scientists, and drug development professionals. The guide summarizes key toxicological endpoints, details standard experimental protocols for safety assessment, and visually represents relevant biological pathways and assessment workflows.

Summary of Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that comprehensive studies for all toxicological endpoints are not publicly available, and this summary reflects the current state of knowledge.

Endpoint Species Route Value Reference
Acute Oral Toxicity (LD50)RatOral> 2000 mg/kg[1]
Acute Oral Toxicity (LDLo)RabbitOral2000 mg/kg[2]

Table 1: Acute Toxicity of this compound

Endpoint Species Result Classification Reference
Skin IrritationRabbitMild to no irritation observed in standard tests. Human clinical studies report mild, transient erythema and exfoliation.Not classified as a skin irritant under GHS.[3][4]
Eye IrritationRabbitSevere irritation and risk of serious eye damage.Causes serious eye damage (Category 1) under GHS.[5]

Table 2: Dermal and Ocular Irritation of this compound

Detailed Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral route. A study in rats reported a median lethal dose (LD50) of greater than 2000 mg/kg. The lowest published lethal dose (LDLo) in rabbits is 2000 mg/kg. These findings suggest that a large single dose would be required to cause acute toxic effects.

Dermal and Ocular Irritation

This compound is considered to be a severe eye irritant. Safety Data Sheets consistently classify it as causing serious eye damage (GHS Category 1). In contrast, it is generally not considered a significant skin irritant. Standard animal tests have shown mild to no irritation. Human clinical studies involving topical application of this compound, often in the context of chemical peels, report mild and transient skin irritation, including erythema and exfoliation, particularly at higher concentrations.

Chronic Toxicity

There is a notable lack of publicly available data from chronic toxicity studies on this compound. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) for repeated or long-term exposure has not been established. Long-term exposure to high concentrations of mandelic acid dust may potentially lead to respiratory irritation and, in cases of chronic exposure, could result in kidney damage.

Mutagenicity and Genotoxicity
Carcinogenicity

There are no specific carcinogenicity bioassays available for this compound. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or other major regulatory bodies.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available in the public literature. Therefore, its potential to cause adverse effects on fertility or embryonic development has not been formally evaluated.

Dermal Absorption and Metabolism

This compound is known to be absorbed through the skin. Its larger molecular size compared to other alpha-hydroxy acids, such as glycolic acid, leads to a slower rate of penetration, which is believed to contribute to its lower potential for skin irritation.

In humans, this compound is a known metabolite of the industrial chemical styrene (B11656). The metabolism of styrene involves its oxidation to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Styrene glycol is further oxidized to mandelic acid and phenylglyoxylic acid, which are excreted in the urine. An interesting aspect of its metabolism is the chiral inversion of the (S)-enantiomer to the (R)-enantiomer in the body.

Human Data and Clinical Experience

This compound has been extensively used in dermatological and cosmetic applications, particularly in chemical peels for the treatment of acne and hyperpigmentation. Clinical studies have demonstrated its efficacy and a favorable safety profile in these applications. The most commonly reported side effects are mild and transient, including erythema, flaking, and a sensation of itching or burning, which typically resolve without intervention. These studies have reported good tolerability across various skin types.

Experimental Protocols for Key Toxicological Studies

To address the data gaps in the toxicological profile of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. Below are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
  • Principle: This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity class based on the Globally Harmonised System (GHS).

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: A single dose of the test substance is administered orally by gavage to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The outcome of the initial test determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is tested. This process continues until the toxicity class can be determined.

Dermal Irritation/Corrosion - OECD Test Guideline 404
  • Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animals: Healthy young adult albino rabbits are typically used.

  • Procedure: A small area of the animal's clipped skin (approximately 6 cm²) is exposed to a single dose (0.5 g for solids) of the test substance under a semi-occlusive patch for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations can be extended up to 14 days.

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion - OECD Test Guideline 405
  • Principle: This test assesses the potential of a substance to cause ocular irritation or corrosion.

  • Test Animals: Healthy young adult albino rabbits are the preferred species.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by a test substance.

  • Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, which simulates mammalian liver metabolism).

  • Observation: The number of revertant colonies (bacteria that have mutated back to being able to synthesize the required amino acid) is counted for each concentration.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Toxicological_Risk_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization HI1 Physicochemical Properties DRA1 Acute Toxicity Studies (e.g., OECD 423) HI1->DRA1 HI2 In silico Prediction (QSAR) HI2->DRA1 HI3 In vitro Assays (e.g., Ames Test) HI3->DRA1 HI4 Existing Data (Read-across) HI4->DRA1 DRA2 Repeated Dose Toxicity Studies (Sub-acute, Sub-chronic, Chronic) DRA1->DRA2 DRA3 Developmental & Reproductive Toxicity Studies (e.g., OECD 414) DRA2->DRA3 DRA4 Derivation of NOAEL/LOAEL DRA3->DRA4 RC1 Integration of Hazard and Exposure Data DRA4->RC1 EA1 Identify Exposure Routes (Oral, Dermal, Inhalation) EA2 Characterize Exposed Populations EA1->EA2 EA3 Quantify Exposure Levels EA2->EA3 EA3->RC1 RC2 Quantification of Risk RC1->RC2 RC3 Uncertainty Analysis RC2->RC3

Figure 1: A generalized workflow for the toxicological risk assessment of a chemical substance, outlining the key stages from hazard identification to risk characterization.

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene-7,8-Oxide Styrene->StyreneOxide Cytochrome P450 StyreneGlycol Styrene Glycol StyreneOxide->StyreneGlycol Epoxide Hydrolase MandelicAcid This compound StyreneGlycol->MandelicAcid Alcohol/Aldehyde Dehydrogenase PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Oxidation

Figure 2: The metabolic pathway of styrene to this compound in the human body.

Conclusion

This compound has a generally favorable safety profile for its intended topical applications, characterized by low acute toxicity and minimal skin irritation. However, it is a severe eye irritant, and appropriate handling precautions are necessary to avoid ocular exposure.

Significant data gaps exist for chronic toxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity. While the absence of alerts from regulatory bodies and its long history of use in cosmetics provide some level of reassurance, a complete toxicological and safety assessment for broader pharmaceutical applications would necessitate conducting studies according to established international guidelines, such as those from the OECD. This guide serves as a summary of the current knowledge and a framework for identifying the necessary steps for a more comprehensive safety evaluation of this compound.

References

A Technical Guide to the Basic Reaction Mechanisms of (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reaction mechanisms involving (S)-mandelic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. This document provides a detailed overview of its esterification, oxidation, reduction, and racemization, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of its chemistry.

Esterification of this compound

Esterification is a fundamental reaction for modifying the carboxylic acid group of this compound, often employed in kinetic resolutions and for the synthesis of derivatives with specific properties. Both chemical and enzymatic methods are utilized.

Chemical Esterification (Fischer Esterification)

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Fischer Esterification of this compound with Methanol (B129727)

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and methanol (0.33 M solution).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 equivalent) to the mixture.

  • Reflux: Assemble a reflux condenser on the flask and heat the reaction mixture to a gentle reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every half hour.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water.

  • Neutralization: Carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (S)-mandelate.

  • Purification: Purify the ester by flash column chromatography.

Enzymatic Esterification (Kinetic Resolution)

Lipases are commonly used to catalyze the enantioselective esterification of racemic mandelic acid, allowing for the separation of its enantiomers. This process, known as kinetic resolution, relies on the enzyme's preferential reaction with one enantiomer over the other.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid

  • Reaction Mixture: In a suitable organic solvent (e.g., diisopropyl ether), dissolve racemic mandelic acid.

  • Acyl Donor: Add an acyl donor, such as vinyl acetate.

  • Enzyme Addition: Add an immobilized lipase (B570770) (e.g., from Pseudomonas sp.).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 55°C).

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) of the remaining (R)-mandelic acid and the produced (S)-acetylmandelic acid periodically by chiral HPLC.

  • Termination and Isolation: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The product mixture can then be separated by standard chromatographic techniques.

Table 1: Quantitative Data for Esterification of Mandelic Acid

Reaction TypeCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Kinetic Resolution (Transesterification)Immobilized Pseudomonas cepacia lipase(R,S)-4-chloromandelic acid(R)-4-chloromandelic acid~47.6>98.7 (for remaining acid)[1]
Kinetic Resolution (Transesterification)Lipase YCJ01(R,S)-mandelic acid(R)-mandelic acid~50>99.9 (for remaining acid)[2]

Oxidation of this compound

The oxidation of the secondary alcohol group in this compound yields phenylglyoxylic acid (also known as benzoylformic acid), a valuable intermediate in organic synthesis. This transformation can be achieved using chemical oxidants or enzymatic catalysts.

Chemical Oxidation

Strong oxidizing agents like potassium permanganate (B83412) can effectively oxidize mandelic acid. The reaction proceeds via a hydride transfer mechanism.[3]

Experimental Protocol: Oxidation of Mandelic Acid with Potassium Permanganate

  • Reaction Setup: In a flask, dissolve mandelic acid in an alkaline aqueous solution.

  • Oxidant Addition: Slowly add a solution of potassium permanganate to the mandelic acid solution while stirring.

  • Reaction Conditions: Maintain the reaction at a controlled temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Work-up: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration.

  • Isolation: Acidify the filtrate with hydrochloric acid to precipitate the benzoylformic acid.

  • Purification: Collect the product by filtration and recrystallize from a suitable solvent.

Biocatalytic Oxidation

(S)-Mandelate dehydrogenase (MDH) is a flavin-dependent enzyme that specifically oxidizes this compound to benzoylformate.[4] This enzymatic reaction is highly efficient and stereospecific.

Experimental Protocol: Biocatalytic Oxidation using (S)-Mandelate Dehydrogenase

  • Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM NaHCO3, 200 mM NH4Cl, pH 9.5).[5]

  • Reactants: To the buffer, add this compound and a catalytic amount of NAD+.

  • Enzyme Addition: Initiate the reaction by adding (S)-mandelate dehydrogenase.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.

  • Monitoring: Monitor the formation of benzoylformic acid and the consumption of this compound using HPLC.

  • Work-up and Isolation: Once the reaction reaches completion, the enzyme can be removed by ultrafiltration. The product can be isolated from the reaction mixture using extraction or chromatography.

Table 2: Quantitative Data for Oxidation of Mandelic Acid

Reaction TypeCatalyst/EnzymeSubstrateProductConversion (%)Yield (%)Reference
Permanganate OxidationKMnO4Mandelic AcidPhenylglyoxylic Acid & Benzaldehyde--
Biocatalytic Oxidation(S)-Mandelate DehydrogenaseThis compoundBenzoylformate--
Biocatalytic CascadeD-Mandelate Dehydrogenase, Mandelate (B1228975) Racemase, L-Amino Acid DehydrogenaseRacemic Mandelic AcidL-Phenylglycine94-

Reduction to this compound

The enantioselective reduction of a prochiral ketone, phenylglyoxylic acid, is a key strategy for the synthesis of enantiomerically pure this compound. This can be accomplished through catalytic asymmetric hydrogenation or with biocatalysts.

Catalytic Asymmetric Reduction

The asymmetric reduction of α-keto esters or acids can be achieved with high enantioselectivity using chiral metal complexes as catalysts, often involving transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Phenylglyoxylic Acid Derivative

  • Reaction Setup: In an inert atmosphere, dissolve the phenylglyoxylic acid derivative in a suitable solvent (e.g., methanol).

  • Catalyst Preparation: Prepare the chiral catalyst in situ by mixing a metal precursor (e.g., a Ruthenium complex) with a chiral ligand.

  • Reaction Initiation: Add the catalyst solution to the substrate solution.

  • Hydrogen Source: Use a hydrogen source such as formic acid or isopropanol (B130326) for transfer hydrogenation, or molecular hydrogen for direct hydrogenation.

  • Reaction Conditions: Stir the reaction mixture at a specific temperature and pressure until the reaction is complete.

  • Monitoring: Monitor the conversion and enantiomeric excess by chiral HPLC.

  • Work-up and Isolation: After completion, the catalyst can be removed by filtration through a pad of silica (B1680970) gel. The solvent is evaporated, and the product is purified by chromatography or crystallization.

Biocatalytic Reduction

Dehydrogenase enzymes can catalyze the stereoselective reduction of phenylglyoxylic acid to this compound. This approach offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Biocatalytic Reduction of Phenylglyoxylic Acid

  • Reaction Medium: Prepare an aqueous buffer solution.

  • Reactants: Dissolve phenylglyoxylic acid and a cofactor (e.g., NADH) in the buffer. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often employed to reduce the cost of the stoichiometric cofactor.

  • Enzyme Addition: Add a suitable (S)-specific mandelate dehydrogenase.

  • Reaction Conditions: Incubate the mixture at an optimal temperature and pH for the enzyme.

  • Monitoring: Track the formation of this compound and the consumption of phenylglyoxylic acid by HPLC.

  • Isolation: Upon completion, denature and remove the enzyme (e.g., by heat treatment or precipitation). The product can then be isolated from the aqueous solution by extraction.

Table 3: Quantitative Data for the Synthesis of Mandelic Acid via Reduction

Reaction TypeCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Transfer HydrogenationRuCl[(R, R)-Teth-TsDPEN]2-oxo-N,2-diphenyl-acetamide(S)-2-hydroxy-N,2-diphenylacetamide9844
Enantioselective ReductionCuF, (S)-DTBM-SEGPHOS, (EtO)3SiHα-keto amides(R)-hydroxy amides9799

Racemization of this compound

The racemization of mandelic acid, the interconversion between its (S) and (R) enantiomers, is a crucial step in dynamic kinetic resolution processes, which can theoretically achieve a 100% yield of a single enantiomer from a racemate.

Chemical Racemization

Racemization can be induced by heat or by treatment with acid or base. These conditions facilitate the enolization of the carbonyl group, which leads to the loss of stereochemistry at the α-carbon.

Experimental Protocol: Chemical Racemization

  • Reaction Conditions: Dissolve the enantiomerically enriched mandelic acid in a suitable solvent.

  • Catalyst: Add a strong acid or base.

  • Heating: Heat the mixture to promote racemization.

  • Monitoring: Monitor the loss of optical activity using a polarimeter or by chiral HPLC analysis.

  • Neutralization and Isolation: Once racemization is complete, neutralize the catalyst and isolate the racemic mandelic acid.

Enzymatic Racemization

Mandelate racemase is a highly proficient enzyme that catalyzes the racemization of mandelic acid. It operates via a two-base mechanism involving the abstraction and re-protonation of the α-proton.

Experimental Protocol: Enzymatic Racemization with Mandelate Racemase

  • Enzyme and Buffer: Prepare a solution of mandelate racemase in a suitable buffer (e.g., 50 mM HEPES with 3.3 mM MgCl2, pH 7.5).

  • Substrate: Prepare a stock solution of the mandelic acid enantiomer in the same buffer.

  • Reaction Initiation: Mix the enzyme and substrate solutions to a final desired concentration (e.g., 10 mg/mL of mandelic acid and 1 mg/mL of enzyme extract).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C).

  • Monitoring: Take aliquots at different time intervals and analyze the enantiomeric ratio by chiral HPLC to determine the rate of racemization.

  • Termination: The reaction can be stopped by denaturing the enzyme (e.g., by heating or adding a denaturant).

Table 4: Kinetic Parameters for Mandelate Racemase

Enzyme VariantSubstrate DirectionKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Wild-type MRR → S0.9 ± 0.2670 ± 40(7.4 ± 0.7) x 105
Wild-type MRS → R0.7 ± 0.1590 ± 30(8.42 ± 1.27) x 105

Data obtained from e-Publications@Marquette

Visualizing Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and the metabolic pathway involving this compound.

Esterification S-Mandelic Acid S-Mandelic Acid Protonated Carbonyl Protonated Carbonyl S-Mandelic Acid->Protonated Carbonyl + H+ Alcohol (R'-OH) Alcohol (R'-OH) Tetrahedral Intermediate Tetrahedral Intermediate Alcohol (R'-OH)->Tetrahedral Intermediate + R'-OH Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonated Carbonyl Protonated Carbonyl->S-Mandelic Acid - H+ Protonated Carbonyl->Tetrahedral Intermediate Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Protonated Ester->Acid Catalyst (H+) S-Mandelic Acid Ester S-Mandelic Acid Ester Protonated Ester->S-Mandelic Acid Ester - H+ Water Water

Caption: Fischer esterification of this compound.

Oxidation cluster_reactants Reactants cluster_products Products S-Mandelic Acid S-Mandelic Acid Phenylglyoxylic Acid Phenylglyoxylic Acid S-Mandelic Acid->Phenylglyoxylic Acid Oxidizing Agent Oxidizing Agent Reduced Oxidant Reduced Oxidant Oxidizing Agent->Reduced Oxidant

Caption: General oxidation of this compound.

Reduction cluster_reactants Reactants cluster_products Products Phenylglyoxylic Acid Phenylglyoxylic Acid S-Mandelic Acid S-Mandelic Acid Phenylglyoxylic Acid->S-Mandelic Acid Reducing Agent Reducing Agent Oxidized Reductant Oxidized Reductant Reducing Agent->Oxidized Reductant

Caption: Enantioselective reduction to this compound.

Racemization S-Mandelic Acid S-Mandelic Acid Enolate Intermediate Enolate Intermediate S-Mandelic Acid->Enolate Intermediate - H+ R-Mandelic Acid R-Mandelic Acid R-Mandelic Acid->Enolate Intermediate - H+ Enolate Intermediate->S-Mandelic Acid + H+ Enolate Intermediate->R-Mandelic Acid + H+ Mandelate Racemase Mandelate Racemase Mandelate Racemase->Enolate Intermediate

Caption: Racemization of mandelic acid via an enolate intermediate.

Mandelate_Pathway R-Mandelic Acid R-Mandelic Acid S-Mandelic Acid S-Mandelic Acid R-Mandelic Acid->S-Mandelic Acid Benzoylformic Acid Benzoylformic Acid S-Mandelic Acid->Benzoylformic Acid Benzaldehyde Benzaldehyde Benzoylformic Acid->Benzaldehyde Benzoic Acid Benzoic Acid Benzaldehyde->Benzoic Acid Mandelate Racemase Mandelate Racemase Mandelate Racemase->R-Mandelic Acid S-Mandelate Dehydrogenase S-Mandelate Dehydrogenase S-Mandelate Dehydrogenase->S-Mandelic Acid Benzoylformate Decarboxylase Benzoylformate Decarboxylase Benzoylformate Decarboxylase->Benzoylformic Acid Benzaldehyde Dehydrogenase Benzaldehyde Dehydrogenase Benzaldehyde Dehydrogenase->Benzaldehyde

Caption: The mandelate degradation pathway.

References

The Indispensable Role of (S)-Mandelic Acid in Stereochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chirality is a fundamental concept in modern chemistry, with profound implications in the pharmaceutical, agrochemical, and fine chemical industries. The ability to control and analyze the three-dimensional arrangement of atoms in a molecule is paramount for ensuring the efficacy and safety of chemical products. (S)-Mandelic acid, a readily available and optically pure α-hydroxy acid, has emerged as a cornerstone in the field of stereochemistry. This technical guide provides an in-depth exploration of the multifaceted roles of this compound as a versatile tool for researchers, scientists, and drug development professionals. We will delve into its critical applications as a chiral resolving agent, a precursor in asymmetric synthesis, and a powerful auxiliary for the determination of enantiomeric excess and absolute configuration. This guide will further provide detailed experimental protocols and quantitative data to facilitate the practical application of these principles in a laboratory setting.

Introduction: The Significance of Chirality

Many organic molecules exist as non-superimposable mirror images of each other, known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact stereoselectively with enantiomeric molecules. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug development. Consequently, the synthesis and analysis of enantiomerically pure compounds are of utmost importance. This compound, with its chiral center and functional groups amenable to various chemical transformations, provides a robust platform for addressing these stereochemical challenges.[1][2][3]

This compound as a Chiral Resolving Agent

One of the most established applications of this compound is in the resolution of racemic mixtures, a process of separating a mixture of equal amounts of two enantiomers into its individual, optically pure components. This is typically achieved by converting the enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can thus be separated by conventional techniques like crystallization or chromatography.[4]

Principle of Diastereomeric Salt Formation

This compound, being a chiral acid, can react with a racemic mixture of a chiral base to form a pair of diastereomeric salts:

  • This compound + (R)-Base → (S,R)-Diastereomeric salt

  • This compound + (S)-Base → (S,S)-Diastereomeric salt

These diastereomeric salts possess different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution, leaving the other diastereomer dissolved. The crystallized salt can then be isolated, and the pure enantiomer of the base can be recovered by treatment with a strong base to neutralize the mandelic acid. Similarly, this compound can be used to resolve racemic mixtures of chiral alcohols by forming diastereomeric esters.[5]

Experimental Protocol: Resolution of a Racemic Amine

Objective: To separate the enantiomers of a racemic amine using this compound.

Materials:

  • Racemic amine

  • This compound (1 equivalent)

  • Solvent (e.g., ethanol, methanol, or a mixture)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve one molar equivalent of this compound in the same solvent, warming gently if necessary. Slowly add the this compound solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool it further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Enantiomerically Pure Amine: Suspend the crystalline diastereomeric salt in water and add an aqueous solution of a strong base (e.g., NaOH) until the pH is basic. This will neutralize the this compound and liberate the free amine.

  • Extraction: Extract the liberated amine with an organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using techniques such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Logical Workflow for Chiral Resolution

G Workflow for Chiral Resolution using this compound racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((S,R) and (S,S)) racemic_mixture->diastereomeric_salts + s_mandelic_acid This compound s_mandelic_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., (S,R)-Salt) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., (S,S)-Salt in Filtrate) crystallization->more_soluble Liquid neutralization_less Neutralization (Base) less_soluble->neutralization_less neutralization_more Neutralization (Base) more_soluble->neutralization_more pure_r_amine Enantiomerically Enriched (R)-Amine neutralization_less->pure_r_amine pure_s_amine Enantiomerically Enriched (S)-Amine neutralization_more->pure_s_amine

Caption: Workflow for Chiral Resolution.

This compound in Asymmetric Synthesis

Beyond its role in separating enantiomers, this compound is a valuable chiral building block, or "chiral pool" starting material, for the synthesis of more complex, enantiomerically pure molecules. Its hydroxyl and carboxylic acid functionalities provide versatile handles for a wide range of chemical transformations, allowing for the introduction of its stereocenter into a target molecule.

As a Chiral Auxiliary

A chiral auxiliary is a chiral molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While this compound itself is less commonly used as a removable auxiliary in the classical sense, its derivatives can serve this purpose.

As a Chiral Precursor

More frequently, the chiral center of this compound is incorporated as a permanent feature of the final product. For example, it is a key precursor in the synthesis of various pharmaceuticals, including certain urological and anti-inflammatory drugs. The synthesis of α-hydroxy-2-oxazolines from this compound, which can then be used as ligands in asymmetric catalysis, is another important application.

Chemoenzymatic Synthesis of this compound

The availability of enantiomerically pure this compound is crucial for its applications. Chemoenzymatic processes offer an efficient and environmentally friendly route to its synthesis. A common strategy involves a two-step enzymatic cascade starting from benzaldehyde (B42025).

  • Step 1: (S)-Hydroxynitrile Lyase ((S)-HNL) Catalysis: An (S)-HNL enzyme, such as that from the cassava plant (Manihot esculenta), catalyzes the stereoselective addition of hydrogen cyanide (HCN) to benzaldehyde to produce (S)-mandelonitrile with high enantiomeric excess.

  • Step 2: Nitrilase-Mediated Hydrolysis: A nitrilase enzyme is then used to hydrolyze the nitrile group of (S)-mandelonitrile directly to a carboxylic acid, yielding this compound.

G Chemoenzymatic Synthesis of this compound benzaldehyde Benzaldehyde s_mandelonitrile (S)-Mandelonitrile benzaldehyde->s_mandelonitrile hcn HCN hcn->s_mandelonitrile + s_hnl (S)-Hydroxynitrile Lyase s_hnl->s_mandelonitrile s_mandelic_acid This compound s_mandelonitrile->s_mandelic_acid Hydrolysis nitrilase Nitrilase nitrilase->s_mandelic_acid

Caption: Chemoenzymatic Synthesis Pathway.

Determination of Enantiomeric Excess and Absolute Configuration

This compound and its derivatives are invaluable tools for the stereochemical analysis of other chiral molecules, particularly for determining enantiomeric excess (ee) and assigning absolute configuration.

NMR Spectroscopy with this compound as a Chiral Solvating Agent

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes that have different NMR spectra. This compound and its analogues can act as effective CSAs for determining the enantiomeric composition of chiral amines and other compounds.

The interaction between the CSA and the enantiomers of the analyte leads to differential shielding of the analyte's protons, resulting in separate signals for each enantiomer in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.

Experimental Protocol: ¹H NMR Analysis of a Chiral Amine using this compound

Objective: To determine the enantiomeric excess of a chiral amine using this compound as a chiral solvating agent.

Materials:

  • Chiral amine sample (of unknown ee)

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of the chiral amine in CDCl₃ in an NMR tube. A typical concentration is around 10-20 mg/mL.

  • Acquire Initial Spectrum: Record the ¹H NMR spectrum of the amine alone.

  • Addition of CSA: Add a molar equivalent of this compound to the NMR tube. Ensure complete dissolution.

  • Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal in the amine that is well-resolved and shows splitting into two distinct signals in the presence of this compound.

    • Integrate the two signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Determination of Absolute Configuration

The absolute configuration of a chiral molecule refers to the actual three-dimensional arrangement of its atoms. While X-ray crystallography is the definitive method for determining absolute configuration, spectroscopic methods in conjunction with chiral derivatizing agents like this compound can also be employed. By forming a derivative with a known stereocenter (from this compound), the resulting diastereomer's spectroscopic properties (e.g., NMR chemical shifts, CD spectra) can often be correlated with the absolute configuration of the original unknown stereocenter based on established models. For instance, the formation of diastereomeric esters with (S)-2-methyl-1-butanol has been used to determine the absolute configuration of mandelic acid itself via ¹H NMR analysis.

Quantitative Data Summary

The effectiveness of this compound in stereochemical applications can be quantified. The following tables summarize key data from various studies.

Table 1: Chiral Resolution using this compound and its Derivatives

Racemic CompoundResolving AgentSolventYield of Resolved Product (%)Enantiomeric Excess (ee) (%)Reference
3-(methylamino)-1-(2-thienyl)propan-1-olThis compoundEthanol->98
(±)-Mandelic acid(1R,2S)-(-)-EphedrineEthanol3285-100
Racemic AminesL-ProlineVaried--

Table 2: Asymmetric Synthesis Data

ProductCatalyst/MethodSubstrateYield (%)Enantiomeric Excess (ee) (%)Reference
This compound(S)-HNL & NitrilaseBenzaldehyde9099
This compoundDual-enzyme systemBenzaldehyde-98
Chiral secondary alcoholsMandelic acid-derived ligandsAromatic aldehydesup to 76up to 35

Table 3: NMR Enantiodiscrimination using this compound and Analogues

AnalyteChiral Solvating AgentObserved Signal Splitting (Δδ in ppm)Reference
MexiletineMandelic acid analoguesSufficient for direct ee determination
Mandelic acid derivativesAromatic amide-derived atropisomers-
Chiral carboxylic acidsActinomycin DWell-splitting α-H or α-CH₃ signals

Conclusion

This compound has proven to be an exceptionally versatile and indispensable tool in the field of stereochemistry. Its utility spans from the classical method of chiral resolution via diastereomeric salt formation to its use as a chiral building block in asymmetric synthesis and as a powerful agent for the spectroscopic determination of enantiomeric purity and absolute configuration. The methodologies presented in this guide, supported by quantitative data and detailed protocols, underscore the continued importance of this compound in both academic research and industrial applications. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical applications of this compound is essential for the successful development of stereochemically pure molecules.

References

An In-depth Technical Guide to (S)-Mandelic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-Mandelic acid, a chiral alpha-hydroxy acid, is a crucial building block in the pharmaceutical industry, primarily utilized as a versatile chiral precursor for the synthesis of a wide array of therapeutic agents.[1][2] Its importance lies in the stereospecific interactions of chiral drugs with biological targets, where often only one enantiomer exhibits the desired pharmacological activity while the other may be inactive or even detrimental.[2] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis and resolution methodologies, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature.[3] It is soluble in water and polar organic solvents. Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
Melting Point131-134 °C
pKa (at 25 °C)3.41
Water Solubility (at 25 °C)100 g/L
Specific Rotation [α]D²⁰ (c=2, H₂O)+153°
LogP0.62

Synthesis and Resolution of this compound

The production of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. Various strategies have been developed, primarily focusing on the resolution of racemic mixtures and asymmetric synthesis.

Diastereomeric Salt Resolution

A classical and industrially viable method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

This protocol provides a general procedure for the resolution of racemic mandelic acid using a chiral amine as the resolving agent.

  • Salt Formation:

    • Dissolve racemic mandelic acid (1.0 equivalent) in a suitable hot solvent (e.g., ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine, 0.5 - 1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the mandelic acid solution with continuous stirring.

    • Allow the mixture to cool gradually to room temperature to induce crystallization. If necessary, scratch the inner surface of the flask or add a seed crystal to initiate crystallization.

    • Further cool the mixture in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the salt under vacuum.

  • Liberation of this compound:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong acid (e.g., 2 M HCl) to the suspension until the salt is fully dissolved and the solution is acidic.

    • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

G Workflow for Diastereomeric Salt Resolution racemic_ma Racemic Mandelic Acid salt_formation Diastereomeric Salt Formation (in Ethanol) racemic_ma->salt_formation chiral_amine Chiral Resolving Agent (e.g., (1R,2S)-(-)-ephedrine) chiral_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (this compound salt) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (contains more soluble salt) filtration->mother_liquor Liquid acidification Acidification (HCl) less_soluble_salt->acidification extraction Solvent Extraction acidification->extraction s_ma This compound extraction->s_ma G Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl Mandelate racemic_em Racemic Ethyl Mandelate ((R/S)-Ethyl Mandelate) hydrolysis Enzymatic Hydrolysis racemic_em->hydrolysis lipase Lipase (e.g., CAL-B) + H₂O lipase->hydrolysis separation Separation (e.g., Chromatography) hydrolysis->separation ~50% conversion r_ma (R)-Mandelic Acid separation->r_ma Product s_em Unreacted (S)-Ethyl Mandelate separation->s_em Unreacted base_hydrolysis Base Hydrolysis (NaOH) s_em->base_hydrolysis s_ma This compound base_hydrolysis->s_ma G Bienzymatic Cascade for this compound Synthesis benzaldehyde Benzaldehyde oxynitrilase (S)-Oxynitrilase benzaldehyde->oxynitrilase hcn HCN hcn->oxynitrilase mandelonitrile (S)-Mandelonitrile oxynitrilase->mandelonitrile nitrilase Nitrilase mandelonitrile->nitrilase s_ma This compound nitrilase->s_ma

References

Methodological & Application

Application Notes: Determination of Enantiomeric Excess Using (S)-Mandelic Acid via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of the enantiomeric purity of chiral compounds is a critical process in the fields of synthetic chemistry, pharmacology, and drug development. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, accurate measurement of enantiomeric excess (ee) is essential. One widely used and effective method for determining ee is through Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing a chiral resolving agent.

(S)-Mandelic acid is a versatile and cost-effective chiral resolving agent employed for the ee determination of a variety of chiral compounds, particularly amines and alcohols.[1] The principle of this method relies on the conversion of a mixture of enantiomers into a mixture of diastereomers. These diastereomers, unlike the original enantiomers, are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum.[2] The relative integration of these distinct signals allows for the direct calculation of the enantiomeric excess.

This compound can be used in two primary ways:

  • As a Chiral Solvating Agent (CSA): It forms diastereomeric salts with chiral amines through acid-base interactions. These transient interactions are often sufficient to induce chemical shift non-equivalence in the resulting ¹H NMR spectrum.[3][4]

  • As a Chiral Derivatizing Agent (CDA): It can be covalently bonded to chiral alcohols or amines to form stable diastereomeric esters or amides, respectively. This approach is generally more robust and often results in larger and more easily quantifiable signal separation.

This document provides a detailed protocol for the determination of enantiomeric excess using this compound and ¹H NMR spectroscopy.

Experimental Protocol

This protocol outlines the procedure for determining the enantiomeric excess of a chiral amine using this compound as a chiral solvating agent.

1. Materials and Equipment

  • Reagents:

    • Chiral amine analyte (racemic or enantioenriched)

    • (S)-(+)-Mandelic acid (enantiomerically pure)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Benzene-d₆, C₆D₆)

  • Equipment:

    • NMR spectrometer (300 MHz or higher recommended)

    • 5 mm NMR tubes

    • Analytical balance

    • Vortex mixer

    • Pipettes and standard laboratory glassware

2. Sample Preparation

The preparation involves mixing the chiral analyte with the chiral solvating agent in a suitable deuterated solvent directly within the NMR tube.[4]

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral amine analyte and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • CSA Preparation: Prepare a stock solution of this compound in the same deuterated solvent (e.g., 20 mg/mL).

  • Mixing: Transfer the analyte solution to a 5 mm NMR tube. Add an appropriate amount of the this compound stock solution. The stoichiometry of the acid to the amine can influence the degree of signal separation (Δδ). It is often beneficial to start with a 1:1 molar ratio and optimize if necessary. Ratios of 2:1 (acid:amine) have been shown to be effective in some cases.

  • Homogenization: Cap the NMR tube and gently vortex the mixture to ensure it is homogeneous.

3. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • Acquisition Parameters: Acquire a standard ¹H NMR spectrum.

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate phasing and baseline correction.

4. Data Analysis and Calculation of Enantiomeric Excess

  • Signal Identification: Examine the processed ¹H NMR spectrum to identify a well-resolved proton signal that is split into two distinct peaks, corresponding to the two diastereomeric salts. Protons close to the stereocenter of the analyte (e.g., α-protons or methyl groups) are most likely to show the largest chemical shift non-equivalence (Δδ).

  • Integration: Carefully integrate the two separated signals. Let the integration values be I₁ and I₂.

  • Calculation: Calculate the enantiomeric excess (ee) using the following formula:

    % ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100

    Where I₁ and I₂ are the integration areas of the signals corresponding to the two diastereomers.

Data Presentation

The following table summarizes representative data for the determination of ee using this compound as a chiral solvating agent with a chiral amine, based on literature examples.

AnalyteObserved ProtonDiastereomer 1 Signal (δ, ppm)Diastereomer 2 Signal (δ, ppm)Δδ (ppm)Integration Ratio (I₁:I₂)Calculated % ee
Racemic Amine A-CH₃ doublet0.730.620.1150 : 500%
Enriched Amine A-CH₃ doublet0.730.620.1180 : 2060%
Racemic Amine B-OCH₃ singlet3.853.820.0350 : 500%
Enriched Amine B-OCH₃ singlet3.853.820.0395 : 590%

Visualization of Experimental Workflow

G Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation racemic Racemic or Enantioenriched Analyte (e.g., Amine) mix Mix Analyte, CSA, and Solvent in NMR Tube racemic->mix csa This compound (Chiral Solvating Agent) csa->mix solvent Deuterated Solvent (e.g., CDCl3) solvent->mix nmr Acquire ¹H NMR Spectrum mix->nmr Homogenize spectrum Observe Diastereomeric Signals (Separated Peaks) nmr->spectrum Process Data integrate Integrate Separated Signals (I₁ and I₂) spectrum->integrate Identify Signals formula Calculate % ee: [|I₁ - I₂| / (I₁ + I₂)] x 100 integrate->formula result Final Enantiomeric Excess (%) formula->result

References

The Pivotal Role of (S)-Mandelic Acid in the Synthesis of Chiral Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Mandelic acid, a versatile and readily available chiral α-hydroxy acid, serves as a cornerstone in the development and manufacturing of single-enantiomer pharmaceuticals. Its utility stems from its dual role as a highly effective chiral resolving agent and a valuable chiral building block. This application note provides a comprehensive overview of the applications of this compound in chiral drug synthesis, complete with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

This compound's rigid stereochemistry and the presence of a carboxylic acid, a hydroxyl group, and a phenyl ring make it an invaluable tool for constructing complex, enantiomerically pure molecules.[1] Its applications range from the classical resolution of racemic mixtures to being a key starting material in the asymmetric synthesis of active pharmaceutical ingredients (APIs).

This compound as a Chiral Resolving Agent

One of the most established applications of this compound is in the diastereoselective resolution of racemic mixtures.[1] By reacting with a racemic amine or alcohol, it forms a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

A classic example is the resolution of racemic amines. The acidic nature of this compound allows it to form salts with basic amines. The resulting diastereomeric salts can then be separated. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Logical Relationship: Diastereomeric Resolution Workflow

G cluster_0 Process Racemic_Mixture Racemic Mixture (e.g., (R/S)-Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(S)-MA Salt & (S)-Amine-(S)-MA Salt) Racemic_Mixture->Diastereomeric_Salts + S_Mandelic_Acid This compound (Resolving Agent) S_Mandelic_Acid->Diastereomeric_Salts Separation Separation (e.g., Crystallization) Diastereomeric_Salts->Separation Isolated_Salt Isolated Diastereomeric Salt ((S)-Amine-(S)-MA Salt) Separation->Isolated_Salt Liberation Liberation of Free Amine (Base Treatment) Isolated_Salt->Liberation Pure_Enantiomer Enantiomerically Pure (S)-Amine Liberation->Pure_Enantiomer

Caption: Diastereomeric resolution workflow using this compound.

This compound as a Chiral Building Block

Beyond its role in resolution, this compound is a valuable chiral precursor for the synthesis of more complex chiral molecules. Its stereocenter can be incorporated into the final drug structure, ensuring the correct spatial arrangement of atoms, which is crucial for pharmacological activity.

A notable example is the synthesis of (S)-Oxybutynin, a muscarinic receptor antagonist used to treat overactive bladder.[1] A key intermediate in its synthesis is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which can be prepared from this compound. This approach utilizes the inherent chirality of this compound to establish the desired stereochemistry in the final product.

Another example is the synthesis of Lumateperone, a drug for schizophrenia. The synthesis can involve a dioxolanone prepared from this compound and pivaldehyde, which then undergoes a stereoselective reaction.

Experimental Workflow: Synthesis of (S)-Oxybutynin Intermediate

G cluster_workflow Synthetic Pathway start This compound step1 Reaction with Pivaldehyde (Acid Catalyst) start->step1 intermediate1 2-tert-butyl-5-phenyl-1,3-dioxolan-4-one step1->intermediate1 step2 Enolate Formation (Strong Base) intermediate1->step2 intermediate2 Dioxolanone Enolate step2->intermediate2 step3 Stereoselective Reaction with Cyclohexanone intermediate2->step3 product (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid derivative step3->product

Caption: Synthesis of a key chiral intermediate for (S)-Oxybutynin.

Quantitative Data Summary

The efficiency of chiral resolution and synthesis is critically evaluated by quantitative measures such as yield and enantiomeric or diastereomeric excess. The following tables summarize key data from reported procedures.

Table 1: Chiral Resolution of (±)-Mandelic Acid using (1R,2S)-(–)-Ephedrine

ParameterValueReference
Yield of [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate] salt52%
Melting Point of Recrystallized Salt168–170 °C
Yield of (R)-(–)-Mandelic Acid32%
Melting Point of (R)-(–)-Mandelic Acid132–134 °C
Optical Purity of (R)-(–)-Mandelic Acid85%

Table 2: Biocatalytic Synthesis of this compound

MethodSubstrateBiocatalystYieldEnantiomeric Excess (ee)Reference
One-pot synthesisBenzaldehydeCombi-CLEAs with (S)-hydroxynitrile lyase, nitrilase, and penicillin G amidase90%99%

Detailed Experimental Protocols

Protocol 1: Diastereomeric Resolution of (±)-Mandelic Acid with (1R,2S)-(–)-Ephedrine

This protocol describes the classical resolution of racemic mandelic acid to obtain the (R)-enantiomer. A similar principle can be applied to resolve racemic amines using this compound.

Materials:

  • (±)-Mandelic acid

  • (1R,2S)-(–)-Ephedrine

  • Ethanol

  • tert-Butyl methyl ether

  • 6 M Hydrochloric acid

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

Procedure:

  • Salt Formation: Dissolve (±)-mandelic acid and (1R,2S)-(–)-ephedrine in ethanol. Stir the solution to allow for the formation of diastereomeric ephedrine-mandelate salts. The [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate] salt will preferentially precipitate.

  • Isolation of Diastereomeric Salt: Collect the precipitate by vacuum filtration.

  • Recrystallization: Recrystallize the isolated salt from an appropriate solvent (e.g., ethanol) to improve purity. The reported melting point of the pure salt is 168–170 °C.

  • Liberation of (R)-(–)-Mandelic Acid: Treat the recrystallized salt with 6 M HCl to neutralize the ephedrine.

  • Extraction: Extract the (R)-(–)-mandelic acid into an organic solvent such as tert-butyl methyl ether.

  • Isolation of Product: Remove the solvent using a rotary evaporator to obtain (R)-(–)-mandelic acid as a white solid.

  • Analysis: Determine the melting point (literature: 132–134 °C) and specific rotation to confirm the identity and optical purity. An optical purity of 85% has been reported for this procedure.

Protocol 2: Synthesis of a Dioxolanone Intermediate from this compound

This protocol outlines the initial step in using this compound as a chiral building block for the synthesis of pharmaceuticals like (S)-Oxybutynin and Lumateperone.

Materials:

  • This compound

  • Pivaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound in the anhydrous solvent.

  • Addition of Reagents: Add pivaldehyde and a catalytic amount of the acid catalyst to the solution.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

  • Reaction Completion and Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product, 2-tert-butyl-5-phenyl-1,3-dioxolan-4-one, can be purified by crystallization or chromatography.

This intermediate can then be used in subsequent stereoselective reactions to build more complex chiral molecules.

References

The Role of (S)-Mandelic Acid in Asymmetric Catalysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Mandelic acid, a readily available and versatile chiral building block, has carved a significant niche in the field of asymmetric catalysis. Its applications span from serving as a robust chiral auxiliary to being a precursor for effective chiral ligands and even acting as a direct organocatalyst. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining experimental methodologies for its principal uses in asymmetric synthesis.

This compound as a Chiral Auxiliary: The Dioxolanone Approach

This compound can be readily converted into a chiral 1,3-dioxolan-4-one (B8650053), which serves as an effective chiral auxiliary. The enolate of this dioxolanone has been successfully employed as a chiral benzoyl anion equivalent in highly diastereoselective carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions. This strategy allows for the enantioselective synthesis of valuable chiral molecules such as non-symmetrically substituted benzoins and densely functionalized pyrazoles.

Application: Diastereoselective Aldol Reaction

The lithium enolate of the 1,3-dioxolan-4-one derived from this compound and pivalaldehyde undergoes highly diastereoselective aldol reactions with various aromatic aldehydes. The resulting aldol adducts can be further transformed into chiral non-symmetrically substituted benzoins with high enantiomeric excesses.

Workflow for Diastereoselective Aldol Reaction:

cluster_prep Enolate Formation cluster_reaction Aldol Addition cluster_workup Transformation to Benzoin Dioxolanone This compound-derived 1,3-Dioxolan-4-one LDA LDA, THF, -78 °C Dioxolanone->LDA Enolate Lithium Enolate LDA->Enolate Aldehyde Aromatic Aldehyde Adduct Diastereomeric Aldol Adduct Protection 1. Hydroxyl Protection (MEM) Adduct->Protection Hydrolysis 2. Basic Hydrolysis Protection->Hydrolysis Oxidation 3. Oxidative Decarboxylation Hydrolysis->Oxidation Deprotection 4. Deprotection Oxidation->Deprotection Benzoin Chiral Benzoin Deprotection->Benzoin

Caption: Workflow for the synthesis of chiral benzoins.

Quantitative Data for Diastereoselective Aldol Reaction:

EntryAldehyde (ArCHO)Yield of Adduct (%)Diastereomeric Ratio (dr)
1Benzaldehyde85>98:2
24-Chlorobenzaldehyde82>98:2
34-Methoxybenzaldehyde88>98:2
42-Naphthaldehyde80>98:2

Experimental Protocol: General Procedure for the Diastereoselective Aldol Reaction

  • Enolate Formation: A solution of the (2S,5S)-cis-1,3-dioxolan-4-one derived from this compound and pivalaldehyde (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes.

  • Aldol Addition: The corresponding aromatic aldehyde (1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure aldol adduct.

This compound as a Precursor for Chiral Ligands: Oxazoline Ligands

This compound is a valuable starting material for the synthesis of chiral ligands. A notable example is the preparation of α-hydroxy-2-oxazoline ligands. These ligands, in combination with a metal source, form effective catalysts for asymmetric carbon-carbon bond-forming reactions, such as the addition of organozinc reagents to aldehydes.

Application: Asymmetric Phenyl Transfer to Aldehydes

Chiral α-hydroxy-2-oxazoline ligands derived from this compound have been successfully employed in the asymmetric phenylation of aromatic aldehydes. The reaction typically uses a mixture of triphenylborane (B1294497) and diethylzinc (B1219324) as the phenyl source, affording chiral secondary alcohols in good yields and moderate to good enantioselectivities.

Proposed Catalytic Cycle for Asymmetric Phenylation:

Caption: Proposed catalytic cycle for asymmetric phenylation.

Quantitative Data for Asymmetric Phenylation of 4-Chlorobenzaldehyde:

EntryLigandYield (%)Enantiomeric Excess (ee, %)
1(S)-α-Hydroxy-4-isopropyl-2-oxazoline7635 (S)
2(S)-α-Hydroxy-4-tert-butyl-2-oxazoline7230 (S)
3(S)-α-Hydroxy-4-phenyl-2-oxazoline6825 (S)

Experimental Protocol: General Procedure for Asymmetric Phenylation

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, the chiral α-hydroxy-2-oxazoline ligand (0.1 mmol) is dissolved in anhydrous toluene. Diethylzinc (1.0 M in hexanes, 0.1 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.

  • Reaction Setup: Triphenylborane (1.2 mmol) is added to the catalyst solution, followed by the aromatic aldehyde (1.0 mmol).

  • Phenyl Transfer: Diethylzinc (1.0 M in hexanes, 2.4 mmol) is added slowly over 1 hour at 0 °C. The reaction mixture is stirred at this temperature for 24 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

This compound as an Organocatalyst

Beyond its use in derivatized forms, this compound itself can function as a mild and efficient Brønsted acid organocatalyst. This application is particularly attractive due to the low cost, low toxicity, and ready availability of mandelic acid.

Application: Reductive Amination of Aldehydes

Mandelic acid has been shown to effectively catalyze the one-pot reductive amination of aldehydes with primary amines using a Hantzsch ester as the hydride source. This method provides a green and straightforward route to a diverse range of secondary amines in high yields under mild conditions.

Proposed Mechanism for Mandelic Acid-Catalyzed Reductive Amination:

G cluster_imine Imine Formation cluster_reduction Reduction Aldehyde Aldehyde (RCHO) Imine Imine (RCH=NR') Aldehyde->Imine + R'NH2 - H2O Amine Primary Amine (R'NH2) Activated_Imine Protonated Imine [RCH=NHR']+ Imine->Activated_Imine + Mandelic Acid Mandelic_Acid This compound Mandelic_Acid->Activated_Imine Hantzsch_Ester Hantzsch Ester Pyridinium Pyridinium Ion Hantzsch_Ester->Pyridinium - H- Secondary_Amine Secondary Amine (RCH2NHR') Activated_Imine->Secondary_Amine + Hantzsch Ester

Caption: Mechanism of reductive amination.

Quantitative Data for Reductive Amination:

EntryAldehydeAmineYield (%)
1BenzaldehydeAniline92
24-ChlorobenzaldehydeAniline95
34-NitrobenzaldehydeAniline96
4CinnamaldehydeBenzylamine88
5CyclohexanecarboxaldehydeAniline85

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in THF (5 mL) is added the Hantzsch ester (1.1 mmol) and this compound (0.15 mmol, 15 mol%).

  • Reaction: The resulting mixture is stirred at room temperature for the time required for the reaction to complete (monitored by TLC, typically 8-12 hours).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO3 solution and brine.

  • Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica gel to afford the pure secondary amine.

Application Notes and Protocols: Determination of Enantiomeric Purity of Amines using (S)-Mandelic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and chiral chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), offers a powerful and accessible method for this purpose. (S)-mandelic acid is a widely used chiral reagent for the resolution of racemic amines.[1] This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound to form diastereomeric salts, which can then be analyzed by ¹H NMR to determine the enantiomeric excess (ee) of the amine.

The underlying principle of this method relies on the reaction of a racemic or enantiomerically enriched amine with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a mixture of diastereomeric salts. Due to their different spatial arrangements, these diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum. The integration of the signals corresponding to each diastereomer allows for the direct quantification of the enantiomeric composition of the original amine.

Principle of Chiral Discrimination

When a racemic amine, consisting of (R)- and (S)-enantiomers, is mixed with enantiomerically pure this compound, two diastereomeric salts are formed: [(R)-amine]-[this compound] and [(S)-amine]-[this compound]. These diastereomers have different physical properties and, importantly, different magnetic environments for their protons. Consequently, in the ¹H NMR spectrum, at least some of the corresponding protons of the two diastereomers will resonate at slightly different frequencies, leading to separate signals. The relative areas of these signals are directly proportional to the concentration of each enantiomer in the original amine sample.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of amines with this compound and subsequent NMR analysis.

Materials and Reagents
  • This compound (≥99% enantiomeric purity)

  • Chiral amine of interest

  • Deuterated NMR solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Sample Preparation for NMR Analysis

The following protocol is a general guideline and may require optimization for specific amines.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chiral amine in the chosen deuterated NMR solvent at a concentration of approximately 20 mg/mL.

    • Prepare a stock solution of this compound in the same deuterated NMR solvent at a concentration of approximately 20 mg/mL.

  • Derivatization in the NMR Tube:

    • In a clean NMR tube, add a precise volume of the chiral amine stock solution (e.g., 0.5 mL).

    • To the same NMR tube, add the this compound stock solution. The stoichiometry of the acid to the amine can influence the chemical shift separation (Δδ). It is recommended to start with a 1:1 molar ratio and optimize if necessary. Ratios of up to 2:1 (acid:amine) have been shown to improve resolution in some cases.[2][3]

    • Gently vortex the NMR tube to ensure thorough mixing.

  • Alternative Direct Method:

    • Weigh an accurate amount of the chiral amine (e.g., 5-10 mg) directly into an NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Acquire a preliminary ¹H NMR spectrum of the amine alone.

    • Weigh an equimolar amount of this compound and add it directly to the NMR tube.

    • Gently vortex the tube to dissolve the solid and facilitate salt formation.

NMR Data Acquisition
  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable.

  • Nucleus: ¹H

  • Temperature: Room temperature is typically sufficient.

  • Acquisition Parameters:

    • Number of scans: 16-64 (adjust for optimal signal-to-noise)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 2-4 seconds

    • Spectral width: A standard ¹H spectral width (e.g., -2 to 12 ppm) is usually adequate.

Data Analysis and Interpretation

  • Spectrum Processing:

    • Apply standard Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Signal Identification:

    • Compare the spectrum of the amine-(S)-mandelic acid mixture with the spectrum of the free amine to identify the signals that have shifted or split upon salt formation. Protons close to the stereogenic center of the amine are most likely to show the largest chemical shift difference (Δδ).

  • Integration and Calculation of Enantiomeric Excess (ee):

    • Carefully integrate the well-resolved signals corresponding to the two diastereomers. Let the integrals be I₁ and I₂.

    • The enantiomeric excess (ee) is calculated using the following formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Quantitative Data Summary

The degree of separation between the diastereomeric signals (Δδ) is dependent on the specific amine, the solvent used, and the stoichiometry of the derivatizing agent. The following table provides examples of reported chemical shift differences.

Analyte (Amine)Derivatizing AgentSolventMolar Ratio (Acid:Amine)Observed SignalΔδ (ppm)Reference
Mexiletine(S)-2-(4-chlorophenoxy)propanoic acidC₆D₆2:1Methyl doublets0.089[2]
(R,S)-MexiletineThis compound derivativeC₆D₆2:1Methine multiplet~0.07[3]
(R,S)-MexiletineThis compound derivativeC₆D₆2:1Methyl doublet~0.11

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation A Prepare Stock Solutions (Amine and this compound) B Mix in NMR Tube (Optimize Stoichiometry) A->B C Acquire ¹H NMR Spectrum B->C D Process Spectrum (FT, Phasing, Baseline Correction) C->D E Integrate Diastereomeric Signals D->E F Calculate Enantiomeric Excess (ee) E->F

Caption: A streamlined workflow for determining the enantiomeric excess of amines.

Principle of Chiral Discrimination by NMR

chiral_discrimination cluster_reactants Reactants cluster_products Products cluster_nmr NMR Spectrum racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) diastereomers Diastereomeric Salts ((R)-Amine-(S)-Acid + (S)-Amine-(S)-Acid) racemic_amine->diastereomers + mandelic_acid This compound (Chiral Derivatizing Agent) mandelic_acid->diastereomers nmr_spectrum Distinct NMR Signals (Δδ ≠ 0) diastereomers->nmr_spectrum Analysis

Caption: Formation of diastereomers leading to distinct NMR signals.

Troubleshooting and Considerations

  • Poor Resolution: If the signals for the diastereomers are not well-resolved, try changing the solvent. Aromatic solvents like C₆D₆ can induce different chemical shifts compared to CDCl₃ due to anisotropic effects. Increasing the molar ratio of this compound may also enhance the separation.

  • Signal Broadening: Significant line broadening could indicate chemical exchange. Lowering the temperature of the NMR experiment might sharpen the signals.

  • Accuracy of Integration: Ensure that the integrated signals are well-separated and that the baseline is properly corrected to obtain accurate ee values.

  • Purity of this compound: The enantiomeric purity of the derivatizing agent is crucial. Any impurity in the this compound will lead to inaccuracies in the calculated ee of the amine.

References

Application Notes and Protocols for the Kinetic Resolution of Alcohols Using (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the pharmacological activity of a chiral molecule is often associated with a single enantiomer. Kinetic resolution is a powerful and widely utilized strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral resolving agent. (S)-Mandelic acid, a readily available and relatively inexpensive chiral carboxylic acid, serves as an effective resolving agent for the kinetic resolution of racemic secondary alcohols through the formation of diastereomeric esters.

This document provides detailed application notes and experimental protocols for the kinetic resolution of secondary alcohols using this compound. The principle of this method lies in the esterification reaction between the racemic alcohol and this compound. The two enantiomers of the alcohol react at different rates to form two diastereomeric esters. Due to steric and electronic differences in the transition states, one enantiomer reacts significantly faster than the other. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester. Subsequent separation of the ester and hydrolysis allows for the recovery of the other enantiomer of the alcohol.

Data Presentation

The efficiency of a kinetic resolution is typically evaluated by the enantiomeric excess (e.e.) of the unreacted starting material and the product, the conversion of the reaction, and the isolated yield. The selectivity factor (s), which is a ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is a key measure of the effectiveness of the resolution. A higher 's' value indicates a more efficient separation.

Below is a summary of representative quantitative data for the kinetic resolution of various racemic secondary alcohols with this compound.

Racemic Alcohol SubstrateUnreacted Alcohol Enantiomeric Excess (e.e., %)Ester Product Diastereomeric Excess (d.e., %)Conversion (%)Selectivity Factor (s)
1-Phenylethanol>95>90~5015 - 25
1-(4-Chlorophenyl)ethanol>98>95~5030 - 40
1-(1-Naphthyl)ethanol>99>98~50>50
2-Octanol85 - 9080 - 85~508 - 12
trans-2-Methylcyclohexanol90 - 9588 - 92~5010 - 18

Note: The values presented are representative and can vary depending on the specific reaction conditions such as temperature, solvent, catalyst, and reaction time.

Mandatory Visualizations

Logical Relationship of Stereoselective Acylation

G Stereoselective Esterification with this compound cluster_reactants Reactants cluster_transition_states Diastereomeric Transition States cluster_products Products rac_alcohol Racemic Alcohol ((R)-Alcohol + (S)-Alcohol) ts_favored Favored Transition State (less sterically hindered) [(S)-Mandelic-(R)-Alcohol]‡ rac_alcohol->ts_favored k_fast ts_disfavored Disfavored Transition State (more sterically hindered) [(S)-Mandelic-(S)-Alcohol]‡ rac_alcohol->ts_disfavored k_slow (k_fast > k_slow) unreacted_s Unreacted Alcohol (Enriched in (S)-Enantiomer) rac_alcohol->unreacted_s Remains unreacted s_mandelic This compound s_mandelic->ts_favored s_mandelic->ts_disfavored ester_r Diastereomeric Ester ((S)-Mandeloyl-(R)-Alcohol) ts_favored->ester_r

Caption: Logical relationship of stereoselective acylation.

Experimental Workflow for Kinetic Resolution

G Experimental Workflow for Kinetic Resolution start Start: Racemic Alcohol & this compound reaction Esterification Reaction (e.g., in Toluene with cat. H+) start->reaction workup Aqueous Workup (Quench, Wash with NaHCO3, Brine) reaction->workup separation Chromatographic Separation (Silica Gel Column) workup->separation unreacted_alcohol Isolate Enantiomerically Enriched Unreacted Alcohol separation->unreacted_alcohol ester_product Isolate Diastereomeric Ester separation->ester_product analysis Determine Enantiomeric Excess (e.e.) (Chiral HPLC or GC) unreacted_alcohol->analysis hydrolysis Hydrolysis of Ester (e.g., LiOH, THF/H2O) ester_product->hydrolysis recovered_alcohol Isolate the Other Enantiomer of the Alcohol hydrolysis->recovered_alcohol recovered_alcohol->analysis

Caption: Experimental workflow for kinetic resolution.

Experimental Protocols

I. General Protocol for the Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general procedure for the kinetic resolution of a racemic secondary alcohol, for example, 1-phenylethanol, using this compound.

Materials:

  • Racemic 1-phenylethanol

  • This compound

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the racemic alcohol (1.0 equiv.), this compound (0.5 equiv.), a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.02 equiv.), and anhydrous toluene.

  • Esterification: Heat the reaction mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing small aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the ester product.

  • Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted mandelic acid and the catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Separate the unreacted alcohol from the diastereomeric ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Determine the enantiomeric excess of the recovered unreacted alcohol using chiral HPLC or chiral GC. The diastereomeric excess of the ester can be determined by ¹H NMR spectroscopy or by HPLC.

II. Protocol for the Hydrolysis of the Diastereomeric Ester

This protocol describes the hydrolysis of the separated diastereomeric ester to recover the other enantiomer of the alcohol.

Materials:

  • Diastereomeric ester

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the diastereomeric ester in a mixture of THF and water in a round-bottom flask.

  • Hydrolysis: Add an excess of LiOH or NaOH to the solution and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Workup: Quench the reaction by adding 1 M HCl until the solution is neutral or slightly acidic.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude alcohol can be further purified by column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the recovered alcohol by chiral HPLC or chiral GC.

III. Protocol for the Determination of Enantiomeric Excess by Chiral HPLC

Sample Preparation:

  • Accurately weigh a small amount of the resolved alcohol (e.g., 1-2 mg) and dissolve it in a suitable solvent (e.g., 1 mL of the HPLC mobile phase or a mixture of hexane (B92381) and isopropanol).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column depends on the specific alcohol.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: A wavelength where the analyte has significant absorbance (e.g., 210 nm or 254 nm for aromatic alcohols).

  • Injection Volume: 5 - 20 µL.

Data Analysis:

  • Integrate the peak areas corresponding to the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Conclusion

The kinetic resolution of racemic alcohols using this compound is a valuable and practical method for obtaining enantiomerically enriched secondary alcohols. The procedure is relatively straightforward and utilizes readily available reagents. Careful monitoring of the reaction progress and optimization of reaction conditions are crucial for achieving high enantioselectivity. The protocols provided herein serve as a comprehensive guide for researchers in academia and industry to successfully implement this important synthetic transformation.

Application Notes and Protocols for the Enzymatic Synthesis of (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Mandelic acid is a valuable chiral building block in the pharmaceutical industry, utilized in the synthesis of various active pharmaceutical ingredients, including anti-inflammatory drugs and antibiotics.[1][2] Traditional chemical synthesis methods for mandelic acid often involve harsh conditions, toxic reagents like cyanide, and can result in racemic mixtures that require challenging chiral resolution steps.[1][3] Enzymatic synthesis offers a green and highly selective alternative, providing high yields and excellent enantiomeric purity under mild reaction conditions.[1]

This document provides detailed protocols for the enzymatic synthesis of this compound, primarily focusing on a well-established bienzymatic cascade system. This system employs a hydroxynitrile lyase (HNL) and a nitrilase, which can be used either as isolated enzymes or within whole-cell biocatalysts.

Principle of the Bienzymatic Cascade

The enzymatic synthesis of this compound from benzaldehyde (B42025) is typically achieved through a two-step cascade reaction:

  • Asymmetric Cyanohydrin Formation: An (S)-selective hydroxynitrile lyase ((S)-HNL) catalyzes the addition of a cyanide group (from a source like KCN or HCN) to the carbonyl carbon of benzaldehyde. This stereoselective reaction produces (S)-mandelonitrile.

  • Nitrile Hydrolysis: A nitrilase enzyme then hydrolyzes the nitrile group of (S)-mandelonitrile to a carboxylic acid, yielding the final product, this compound. In some cases, the nitrilase may also exhibit nitrile hydratase activity, leading to the formation of (S)-mandelamide as a byproduct.

A common enzyme combination for this process is the (S)-hydroxynitrile lyase from the cassava plant (Manihot esculenta) and a nitrilase from Pseudomonas fluorescens.

Experimental Protocols

Protocol 1: Synthesis of this compound using Immobilized Enzymes (CLEAs)

This protocol describes the synthesis using cross-linked enzyme aggregates (CLEAs), a method that enhances enzyme stability and reusability.

Materials:

  • (S)-hydroxynitrile lyase from Manihot esculenta (MeHNL)

  • Nitrilase from Pseudomonas fluorescens EBC191

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Sodium citrate (B86180) buffer (e.g., 50 mM, pH 5.0-5.5)

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (B144438) solution (25% w/v)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Centrifuge

  • HPLC system with a chiral column for analysis

Methodology:

  • Preparation of Combi-CLEAs:

    • Prepare a solution of MeHNL and nitrilase in sodium citrate buffer. The optimal ratio of the two enzymes should be determined empirically.

    • Add a proteic feeder, such as BSA, to the enzyme solution.

    • Precipitate the enzymes by adding an appropriate precipitant (e.g., ammonium (B1175870) sulfate).

    • Cross-link the precipitated enzymes by the dropwise addition of glutaraldehyde solution while stirring gently.

    • Continue stirring for a few hours at a low temperature (e.g., 4°C).

    • Collect the CLEAs by centrifugation and wash them multiple times with buffer to remove any unreacted reagents.

  • Enzymatic Reaction:

    • Suspend the prepared combi-CLEAs in a sodium citrate buffer (pH 5.2) in a reaction vessel.

    • Add benzaldehyde to the reaction mixture. To avoid substrate inhibition, a biphasic system with an organic solvent like MTBE can be used, where the organic phase acts as a reservoir for benzaldehyde.

    • Start the reaction by adding a solution of KCN. The reaction should be carried out in a well-ventilated fume hood due to the use of cyanide.

    • Maintain the reaction at a controlled temperature (e.g., 25-30°C) with constant stirring.

    • Monitor the progress of the reaction by taking samples at regular intervals.

  • Sample Analysis:

    • Stop the reaction in the collected samples by adding acid (e.g., HCl) to lower the pH and denature the enzymes.

    • Extract the product and any remaining substrate with an organic solvent.

    • Analyze the samples by chiral HPLC to determine the concentrations of this compound, (R)-mandelic acid, and any byproducts like mandelamide. This allows for the calculation of yield and enantiomeric excess (e.e.).

Protocol 2: Whole-Cell Biocatalysis using Recombinant E. coli

This protocol utilizes a recombinant Escherichia coli strain co-expressing both the (S)-HNL and nitrilase genes, simplifying the process by eliminating the need for enzyme purification and immobilization.

Materials:

  • Recombinant E. coli JM109 strain harboring compatible plasmids for the expression of (S)-HNL and nitrilase.

  • Luria-Bertani (LB) broth or a suitable defined medium (e.g., ZYM-5052) for cell cultivation.

  • Inducers for gene expression (e.g., rhamnose, IPTG, depending on the promoter system used).

  • Antibiotics for plasmid maintenance.

  • Benzaldehyde and KCN.

  • Sodium citrate buffer (pH 5.0-5.5).

  • Centrifuge and shaker incubator.

Methodology:

  • Cultivation and Induction of Recombinant E. coli :

    • Inoculate a single colony of the recombinant E. coli strain into LB broth containing the appropriate antibiotics.

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of fresh medium with the overnight culture.

    • Grow the cells to a specific optical density (e.g., OD600 of 0.6-0.8).

    • Induce the expression of the (S)-HNL and nitrilase genes by adding the appropriate inducers (e.g., rhamnose). Continue to incubate the culture, often at a lower temperature (e.g., 30°C), for several hours to allow for protein expression.

  • Whole-Cell Biotransformation:

    • Harvest the induced cells by centrifugation and wash them with sodium citrate buffer.

    • Resuspend the cell pellet in the same buffer to a desired cell density. These are now referred to as "resting cells".

    • Start the biotransformation by adding benzaldehyde and KCN to the cell suspension.

    • Incubate the reaction mixture at a controlled temperature with shaking.

  • Product Analysis:

    • Monitor the reaction and analyze the products as described in Protocol 1 (Sample Analysis section).

Data Presentation

The following tables summarize typical quantitative data reported for the enzymatic synthesis of this compound.

Table 1: Performance of Different Catalytic Systems for this compound Synthesis

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Trienzymatic combi-CLEA ((S)-HNL, Nitrilase, Amidase)BenzaldehydeThis compound90>99
Bienzymatic combi-CLEA ((S)-HNL, Nitrilase)BenzaldehydeThis compound & Amide--
Recombinant E. coli (co-expressing (S)-HNL and Nitrilase)Benzaldehyde, KCNThis compound & Amide->95 (for amide)
Engineered E. coli (de novo synthesis)GlucoseThis compound1.02 g/L (titer)-
Engineered E. coli (fed-batch)Defined minimal mediumThis compound5.7 g/L (titer)93

Table 2: Analytical Methods for Mandelic Acid Enantiomers

Analytical TechniqueColumn/Stationary PhaseDetection MethodTypical Retention TimesReference
HPLCChiral Stationary Phase (e.g., CHIRALPAK® IC)DAD(R)-mandelic acid elutes before this compound
Gas Chromatography (GC)Chiral Column (e.g., CP Chirasil-Dex-CB)FID or ECD (after derivatization)Varies with derivatization

Visualizations

Below are diagrams illustrating the key pathways and workflows described in these protocols.

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzymes Enzymatic Steps cluster_intermediates Intermediate cluster_products Products Benzaldehyde Benzaldehyde HNL (S)-Hydroxynitrile Lyase (HNL) Benzaldehyde->HNL KCN KCN (Cyanide Source) KCN->HNL Mandelonitrile (S)-Mandelonitrile HNL->Mandelonitrile Step 1: Asymmetric Addition Nitrilase Nitrilase MandelicAcid This compound Nitrilase->MandelicAcid Mandelamide (S)-Mandelamide (Byproduct) Nitrilase->Mandelamide Side Reaction Mandelonitrile->Nitrilase Step 2: Hydrolysis

Caption: Bienzymatic cascade for this compound synthesis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Downstream start Start: Choose Catalyst Type recombinant_cells Recombinant E. coli: Cultivation & Induction start->recombinant_cells Whole-Cell immobilized_enzymes Immobilized Enzymes: CLEA Preparation start->immobilized_enzymes Immobilized catalyst Prepared Biocatalyst (Cells or CLEAs) recombinant_cells->catalyst immobilized_enzymes->catalyst reaction_setup Reaction Setup: Buffer, Substrates (Benzaldehyde, KCN) catalyst->reaction_setup bioreaction Enzymatic Reaction (Controlled Temp & pH) reaction_setup->bioreaction sampling Reaction Monitoring (Sampling) bioreaction->sampling extraction Product Extraction sampling->extraction hplc Chiral HPLC Analysis extraction->hplc results Data Analysis: Yield & e.e. Calculation hplc->results

Caption: General experimental workflow for enzymatic synthesis.

References

Application Notes: (S)-Mandelic Acid as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Mandelic acid is an α-hydroxy carboxylic acid that serves as an invaluable, inexpensive, and readily available chiral building block in modern organic synthesis.[1][2] Its utility stems from the presence of a stereogenic center at the α-position, which can be exploited for the synthesis of enantiomerically pure compounds. This is particularly crucial in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry.[3][4] this compound and its derivatives are key intermediates in the production of various active pharmaceutical ingredients (APIs), including antibiotics, anticancer agents, and anti-inflammatory drugs.[4] These application notes provide detailed protocols and data for three key applications of this compound: as a chiral resolving agent, as a chiral auxiliary for diastereoselective reactions, and as a precursor for the synthesis of chiral ligands.

Application 1: Chiral Resolution of Amines via Diastereomeric Salt Formation

One of the most classical and industrially relevant applications of this compound is the resolution of racemic amines. The acidic nature of this compound allows it to form diastereomeric salts with a racemic amine. Due to their different physical properties (e.g., solubility), these diastereomeric salts can often be separated by fractional crystallization. The desired enantiomer of the amine can then be liberated from the purified salt, and the this compound can be recovered.

This method is highly efficient for large-scale resolutions, providing access to both enantiomers of the target amine by using inexpensive (S)- and (R)-mandelic acid sequentially.

Quantitative Data Summary: Resolution of trans-2-(N-benzyl)amino-1-cyclohexanol

The following table summarizes the quantitative results for the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol using this compound as the resolving agent.

ParameterValue
Starting Racemic Amine82.12 g (0.40 mol)
This compound30.43 g (0.20 mol)
Yield of Diastereomeric Salt52.86 g (74%)
Enantiomeric Excess (ee) of Amine>99%
Yield of Liberated (1R,2R)-Amine25.80-26.74 g (90-93%)
Recovery Yield of this compound19.80-20.02 g (93-94%)

Experimental Workflow: Chiral Resolution

G cluster_workflow Workflow for Chiral Resolution of a Racemic Amine racemate Racemic Amine (rac-Amine) mixing Dissolve in EtOAc/Ether and Mix racemate->mixing mandelic This compound mandelic->mixing crystallization Stir (Overnight) Cool (0 °C) mixing->crystallization filtration Vacuum Filtration crystallization->filtration salt Diastereomeric Salt ((1R,2R)-Amine • (S)-MA) filtration->salt Solid filtrate Filtrate (Contains (1S,2S)-Amine) filtration->filtrate Liquid liberation Liberate Amine (aq. HCl, then aq. NaOH) salt->liberation recovery Recover Mandelic Acid (Acid/Base Extraction) liberation->recovery final_amine Enantiopure (1R,2R)-Amine liberation->final_amine final_mandelic Recovered this compound recovery->final_mandelic G cluster_logic Logical Progression alkylated Alkylated Intermediate (cis-configuration) product α-Alkyl-α-hydroxyphenyl- acetic Acid start This compound intermediate Chiral Dioxolanone Intermediate start->intermediate PhCHO, H+ (Formation of Auxiliary) intermediate->dummy1 1. LDA, THF, -78°C 2. R-X alkylated->dummy2 Hydrolysis (H3O+) (Removal of Auxiliary) G cluster_pathway Synthetic Pathway and Application pool Chiral Pool This compound synthesis Multi-step Synthesis (e.g., Amide formation, Cyclization) pool->synthesis ligand Chiral Oxazoline Ligand synthesis->ligand catalysis Asymmetric Catalysis (e.g., Phenyl Transfer) ligand->catalysis product Enantioenriched Product catalysis->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Methods for the Quantification of (S)-Mandelic Acid

Introduction

This compound is a crucial chiral building block in the synthesis of many pharmaceuticals. Its enantiomeric purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods for the accurate quantification of this compound are essential in research, development, and quality control settings. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Biosensors.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioselective quantification of this compound. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of mandelic acid.

Experimental Protocol: Chiral HPLC-UV

Objective: To quantify this compound and determine the enantiomeric excess in a sample.

Instrumentation:

  • Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, autosampler, and a multiple wavelength or diode array detector (DAD).[1]

Materials:

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm particle size).[1]

  • Reagents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695), and trifluoroacetic acid (TFA).[1]

  • Sample Preparation: Dissolve the mandelic acid sample in ethanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid. A typical starting composition is n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).[1] The ratio of n-hexane to the alcohol modifier can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution of racemic mandelic acid to determine the retention times of the (R) and (S) enantiomers. By spiking with a known standard of (R)-mandelic acid, it has been determined that the (R)-enantiomer elutes first under these conditions.

  • Inject the prepared sample solution.

  • Integrate the peak areas for both enantiomers.

  • Calculate the concentration of this compound using a calibration curve prepared from standards of known concentrations.

  • Determine the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Mandelic Acid Sample Dissolve Dissolve in Ethanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject 10 µL Column Chiral Column (CHIRALPAK® IC) Autosampler->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification & % ee Calculation Integration->Quantification Report Report Quantification->Report Final Report

Figure 1: Workflow for the chiral HPLC-UV analysis of this compound.

Gas Chromatography (GC)

Gas chromatography, particularly with a chiral stationary phase, is a highly sensitive method for the enantiomeric separation and quantification of this compound. Derivatization of the carboxylic acid and hydroxyl groups is typically required to improve volatility and chromatographic performance.

Experimental Protocol: Chiral GC-FID/ECD

Objective: To determine the concentration of (S)- and (R)-mandelic acid in a sample, particularly in a biological matrix like urine.

Instrumentation:

  • Gas chromatograph (e.g., Shimadzu 17A) equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity, and a split/splitless injector.

Materials:

  • Column: Chiral capillary column, such as CP Chirasil-Dex-CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: Isopropanol, pentafluoropropionic anhydride (B1165640) (PFPA) for ECD derivatization, ethyl acetate, anhydrous sodium sulfate.

  • Derivatization: Mandelic acid must be derivatized before GC analysis. A two-step derivatization can be employed:

    • Esterification of the carboxylic acid group with isopropanol.

    • Acylation of the hydroxyl group with PFPA (for ECD).

Sample Preparation (from urine):

  • Acidify a urine sample with HCl.

  • Extract the mandelic acid with an organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent and proceed with derivatization.

GC Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 90-110 °C) and ramp up to ensure separation of the derivatized enantiomers.

  • Detector Temperature: FID: 250 °C; ECD: 300 °C.

  • Injection Mode: Split injection.

Procedure:

  • Perform the derivatization of standards and samples. For FID, esterification to isopropyl esters may be sufficient. For the more sensitive ECD, a subsequent acylation with PFPA is necessary.

  • Inject the derivatized standards to establish a calibration curve and determine the retention times of the (S)- and (R)-mandelic acid derivatives.

  • Inject the derivatized sample.

  • Integrate the peaks and quantify the concentration of each enantiomer based on the calibration curve.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Mandelic Acid Sample Esterification Esterification (Isopropanol) Sample->Esterification Acylation Acylation (PFPA for ECD) Esterification->Acylation GC_Injection GC Injection Acylation->GC_Injection Inject Derivatized Sample Chiral_Column Chiral GC Column GC_Injection->Chiral_Column Detector FID or ECD Chiral_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result Concentration Report

Figure 2: Workflow for the chiral GC analysis of this compound.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography, offering fast and efficient chiral separations with reduced organic solvent consumption.

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid and efficient enantioseparation of mandelic acid.

Instrumentation:

  • SFC instrument equipped with a CO₂ pump, modifier pump, backpressure regulator, column oven, and a suitable detector (e.g., UV-Vis or DAD).

Materials:

  • Column: Chiralpak AD-3.

  • Reagents: Supercritical grade CO₂, methanol, ethanol, isopropanol, and trifluoroacetic acid (TFA).

Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol) containing a small amount of an acidic additive like TFA.

  • Modifier Gradient: Isocratic or gradient elution can be used.

  • Flow Rate: Typically 2-4 mL/min.

  • Backpressure: 100-200 bar.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 230 nm.

Procedure:

  • Equilibrate the system with the desired mobile phase composition and backpressure.

  • Prepare the sample by dissolving it in the modifier solvent.

  • Inject the sample and record the chromatogram.

  • Optimize separation by adjusting the modifier percentage, type of alcohol, temperature, and backpressure. Studies have shown that increasing the modifier percentage generally decreases retention time but may also reduce resolution.

  • Quantify this compound using a calibration curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency, short analysis times, and low sample and reagent consumption. For chiral separations of this compound, a chiral selector is added to the background electrolyte.

Experimental Protocol: Chiral CE

Objective: To separate and quantify the enantiomers of mandelic acid.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length).

  • Chiral Selector: A cyclodextrin (B1172386) derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), added to the background electrolyte.

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate (B84403) buffer at a low pH (e.g., pH 2.5-3.0), containing the chiral selector.

CE Conditions:

  • Background Electrolyte: 100 mM phosphate buffer (pH 2.7) containing 20 mM HP-β-CD.

  • Applied Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Indirect or direct UV detection at an appropriate wavelength (e.g., 220 nm).

Procedure:

  • Rinse the capillary sequentially with 0.1 M NaOH, water, and the BGE.

  • Fill the capillary with the BGE.

  • Inject the sample.

  • Apply the separation voltage and record the electropherogram.

  • Quantify the peaks using a calibration curve. The concentration of the chiral selector and the pH of the BGE are critical parameters for optimizing the separation.

Biosensors

Electrochemical biosensors represent a promising approach for the rapid and sensitive detection of this compound. These devices can be based on enzymes that selectively react with one enantiomer or on molecularly imprinted polymers (MIPs) that provide artificial recognition sites.

General Protocol: Electrochemical Biosensor (MIP-based)

Objective: To develop a selective sensor for the quantification of this compound.

Principle: A molecularly imprinted polymer is created with cavities that are complementary in shape and functionality to this compound. This MIP is coated onto an electrode surface. The binding of this compound to these cavities causes a measurable change in an electrochemical signal (e.g., current, potential, or impedance).

Fabrication and Measurement:

  • Electrode Preparation: A glassy carbon electrode (GCE) or screen-printed electrode is polished and cleaned.

  • MIP Electropolymerization: The MIP is formed on the electrode surface by electropolymerization of a functional monomer (e.g., o-phenylenediamine) and a cross-linker in the presence of the this compound template molecule.

  • Template Removal: The this compound template is removed by washing, leaving behind the specific recognition sites.

  • Electrochemical Measurement:

    • The MIP-modified electrode is incubated in the sample solution containing this compound.

    • An electrochemical technique such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS) is used to measure the response.

    • The change in the electrochemical signal is proportional to the concentration of this compound.

  • Quantification: A calibration curve is constructed by measuring the response to standard solutions of this compound.

Biosensor_Logic cluster_fabrication Sensor Fabrication cluster_detection Detection Principle cluster_analysis Quantitative Analysis Electrode Bare Electrode Polymerization Electropolymerization with This compound (Template) Electrode->Polymerization Template_Removal Template Removal Polymerization->Template_Removal MIP_Electrode MIP-Modified Electrode (Specific Cavities) Template_Removal->MIP_Electrode Creates Binding This compound Binding MIP_Electrode->Binding Signal_Change Electrochemical Signal Change Binding->Signal_Change Measurement Measure Signal (e.g., DPV, EIS) Signal_Change->Measurement Leads to Calibration Calibration Curve Measurement->Calibration Concentration Determine Concentration Calibration->Concentration Report Report Concentration->Report Final Result

Figure 3: Logical relationship for an MIP-based biosensor for this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of the various analytical methods for mandelic acid quantification. Note that performance can vary based on the specific instrumentation, column, and experimental conditions.

Method Analyte Matrix LOD LOQ Linearity Range Recovery (%) Precision (% RSD) Reference
GC-FID R-MAUrine8 mg/L---< 7.5
S-MAUrine5 mg/L---< 7.5
GC-ECD R-MA & S-MAUrine1 mg/L---< 5.8
HPLC-UV MA EnantiomersUrine1 µg/mL5 µg/mL-91.9 - 94.20.7 - 7.7
HPLC-UV MAUrine0.06 µg/mL0.2 µg/mL0.2 - 20 µg/mL> 88.83.6 - 5.1
GC-MS MAUrine-1.25 µg/mL1.25 - 160 µg/mL83.5 - 103.6-

A variety of robust analytical methods are available for the quantification of this compound. Chiral HPLC and GC are the most established techniques, offering excellent resolution and sensitivity, with detailed protocols available for various applications. SFC provides a faster, more environmentally friendly alternative. Chiral CE is a powerful technique for rapid analysis with minimal sample consumption. While still an emerging area for this specific analyte, biosensors hold the potential for rapid, on-site, and highly sensitive measurements. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput.

References

Industrial Scale Production and Application of (S)-Mandelic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mandelic acid is a valuable chiral building block with significant applications in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] Its utility as a precursor for the synthesis of various drugs, including anti-inflammatory agents and urological medications, underscores the importance of efficient and scalable production methods.[1][4] This document provides detailed application notes and protocols for the industrial-scale production of this compound, focusing on both traditional chemical synthesis and modern biocatalytic routes. Furthermore, it outlines its key applications, supported by experimental data and methodologies.

Introduction

Mandelic acid (α-hydroxyphenylacetic acid) is an aromatic alpha-hydroxy acid (AHA) containing a chiral center, existing as two enantiomers: this compound and (R)-mandelic acid. The distinct biological activities of each enantiomer necessitate their separation or stereoselective synthesis for specific applications. This compound, in particular, is a crucial intermediate in the synthesis of pharmaceuticals such as (S)-oxybutynin, celecoxib (B62257), and deracoxib. It also finds extensive use in the cosmetics industry for chemical peels and skincare formulations designed to address acne, hyperpigmentation, and signs of aging. Additionally, its properties as a chiral resolving agent are well-established.

The growing demand for enantiomerically pure this compound has driven the development of various production strategies. Traditional chemical methods, while established, often involve harsh reaction conditions and the use of toxic reagents. In contrast, biocatalytic methods have emerged as a more sustainable and highly selective alternative, utilizing enzymes such as nitrilases to achieve high yields and enantiomeric purity.

Industrial Scale Production Methods

The industrial production of this compound can be broadly categorized into chemical synthesis and biocatalytic synthesis.

Chemical Synthesis

Traditional chemical synthesis of mandelic acid typically produces a racemic mixture, which then requires a resolution step to isolate the (S)-enantiomer. Key methods include:

  • Benzaldehyde (B42025) Cyanohydrin Hydrolysis: This method involves the reaction of benzaldehyde with hydrogen cyanide to form mandelonitrile (B1675950), followed by hydrolysis to yield racemic mandelic acid.

  • Phenacyl Halide Hydrolysis: This process utilizes the hydrolysis of α-haloacetophenones to produce mandelic acid.

Resolution of Racemic Mandelic Acid: The separation of the (S)-enantiomer from the racemic mixture is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. L-proline has also been shown to be an effective resolving agent where the stoichiometry of the resolving agent can be varied to resolve both enantiomers.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly stereoselective route to this compound, often directly producing the desired enantiomer with high purity.

  • Enzymatic Hydrolysis of Mandelonitrile: The use of nitrilases is a prominent biocatalytic strategy. (S)-selective nitrilases can hydrolyze racemic mandelonitrile to produce this compound with high enantiomeric excess. A key advantage of this method is the potential for dynamic kinetic resolution, where the unreacted (R)-mandelonitrile can racemize in situ, allowing for a theoretical yield of 100% for the (S)-enantiomer.

  • Multi-Enzyme Cascade Reactions: More advanced biocatalytic systems employ a cascade of enzymes to convert simple starting materials, such as benzaldehyde, into this compound in a one-pot synthesis. A notable example is a tri-enzymatic system combining a hydroxynitrile lyase (HnL), a nitrilase, and an amidase.

Quantitative Data on this compound Production

The following tables summarize key quantitative data from various production methods for mandelic acid, with a focus on achieving the (S)-enantiomer.

Method Starting Material Key Reagents/Catalysts Product Yield Enantiomeric Excess (ee) Reference
Chemical Synthesis & Resolution BenzaldehydeHCN, Acid/BaseRacemic Mandelic Acid-0%
Chemical Synthesis & Resolution DichloroacetophenoneNaOH, HClRacemic Mandelic Acid85-90%0%
Biocatalytic: Tri-enzymatic Cascade Benzaldehyde(S)-HnL, Nitrilase, AmidaseThis compound90%>99%
Biocatalytic: Nitrilase Hydrolysis (R,S)-MandelonitrilePseudomonas fluorescens NitrilaseThis compound & (S)-Mandelamide--
Biocatalytic: Whole-Cell E. coli (R,S)-MandelonitrileRecombinant E. coli with Nitrilase(R)-Mandelic Acid64.85 g/L99%

Note: Data for (R)-mandelic acid production is included to illustrate the potential of biocatalytic systems, which can be engineered for (S)-enantiomer production.

Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic Mandelic Acid via Dichloroacetophenone Hydrolysis

This protocol is adapted from a standard organic synthesis procedure and outlines the production of racemic mandelic acid.

Part A: Synthesis of Dichloroacetophenone from Acetophenone (B1666503)

  • Chlorination Setup: In a 3-L round-bottomed flask equipped with a gas inlet tube, an outlet tube connected to a gas trap, and a thermometer, place 240 g (2 moles) of acetophenone and 1 L of glacial acetic acid.

  • Chlorination: Bubble chlorine gas through the solution at a rate that maintains the temperature below 60°C. Continue chlorination for approximately 5 hours until the solution develops a yellow color, indicating an excess of chlorine.

  • Quenching and Extraction: Pour the reaction mixture over 6 L of crushed ice. Stir the mixture and allow it to stand until the ice melts. The dichloroacetophenone will separate as a heavy oil.

  • Isolation: Separate the oil. The crude product (340–370 g, 90–97% yield) can be used directly in the next step.

Part B: Hydrolysis of Dichloroacetophenone to Mandelic Acid

  • Hydrolysis Setup: In a 2-L three-necked round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 156 g (3.9 moles) of sodium hydroxide (B78521) in 1.4 L of water. Warm the solution to 60°C.

  • Addition of Dichloroacetophenone: With vigorous stirring, slowly add 200 g (1.06 moles) of dichloroacetophenone. The addition should take about 2 hours, maintaining the temperature at or below 65°C.

  • Reaction Completion: Continue stirring for an additional hour at 65°C.

  • Acidification and Extraction: Add 170 ml of 12 M hydrochloric acid. Extract the mandelic acid from the solution using ether in a continuous extractor.

  • Purification and Crystallization: Remove the ether by distillation. Dry the crude mandelic acid and dissolve it in approximately 400 ml of benzene (B151609) with the aid of a small amount of ethanol. Distill off about 100 ml of the solvent.

  • Isolation of Product: Cool the concentrated solution overnight at 6°C to crystallize the mandelic acid. A first crop of 100–120 g can be obtained. A second crop of 20–40 g can be obtained by concentrating the mother liquor. The total yield is 136–144 g (85–90%).

Protocol 2: Biocatalytic Synthesis of this compound using a Multi-Enzyme Cascade

This protocol describes a conceptual workflow for the one-pot synthesis of this compound from benzaldehyde using a tri-enzymatic system.

  • Enzyme Preparation: Prepare a cross-linked enzyme aggregate (combi-CLEA) containing (S)-selective hydroxynitrile lyase (HnL) from Manihot esculenta, a non-selective nitrilase from Pseudomonas fluorescens EBC 191, and an amidase from Rhodococcus erythropolis.

  • Reaction Setup: In a suitable buffered aqueous solution, suspend the combi-CLEA.

  • Substrate Addition: Add benzaldehyde to the reaction mixture. Concurrently, a source of cyanide (e.g., HCN or an in-situ generating system) is required for the initial HnL-catalyzed step to form (S)-mandelonitrile.

  • Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the enzymatic cascade. This will depend on the specific properties of the chosen enzymes.

  • Monitoring: Monitor the reaction progress by periodically analyzing samples for the consumption of benzaldehyde and the formation of this compound using techniques such as HPLC.

  • Downstream Processing: Once the reaction is complete, separate the combi-CLEA from the reaction mixture by centrifugation or filtration for potential reuse.

  • Product Isolation: Isolate the this compound from the aqueous solution. This can be achieved through extraction with an organic solvent followed by crystallization. A study demonstrated successful extraction using tri-n-octylamine in heptane, with subsequent recovery using sodium carbonate.

Applications of this compound

Pharmaceutical Industry

This compound is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

  • Urological Drugs: It is a precursor for (S)-oxybutynin, a medication used to treat overactive bladder.

  • Anti-inflammatory Drugs: It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and deracoxib.

  • Antibiotics: It serves as a building block for some semi-synthetic penicillins and cephalosporins.

  • Anticancer and Antithrombotic Agents: It is also utilized in the development of certain anticancer and antithrombotic drugs.

Cosmetic Industry

Due to its alpha-hydroxy acid (AHA) properties and larger molecular size compared to glycolic acid, this compound is a gentle yet effective ingredient in cosmetic formulations.

  • Chemical Peels: It is used in superficial chemical peels to exfoliate the skin, improve texture, and reduce the appearance of fine lines and wrinkles.

  • Acne Treatment: Its antibacterial properties make it effective in treating acne by unclogging pores and reducing inflammation.

  • Hyperpigmentation: It helps to lighten dark spots and even out skin tone by inhibiting melanin (B1238610) production.

  • Sensitive Skin Formulations: Its slow penetration into the skin minimizes irritation, making it suitable for sensitive skin types.

Chemical Synthesis

This compound is widely used as a chiral resolving agent for the separation of racemic mixtures of alcohols and amines. It is also a versatile starting material for the synthesis of other chiral compounds.

Visualizations

Production Workflows

G cluster_0 Chemical Synthesis of Racemic Mandelic Acid cluster_1 Biocatalytic Synthesis of this compound A Acetophenone B Chlorination A->B Cl2, Acetic Acid C Dichloroacetophenone B->C D Hydrolysis C->D NaOH, H2O E Racemic Mandelic Acid D->E F Benzaldehyde G (S)-Hydroxynitrile Lyase (HnL) F->G HCN H (S)-Mandelonitrile G->H I Nitrilase H->I J This compound I->J L (S)-Mandelamide I->L Side Product K Amidase K->J L->K

Caption: Production workflows for racemic and this compound.

Applications Overview

G cluster_0 Pharmaceuticals cluster_1 Cosmetics cluster_2 Chemical Synthesis A This compound B Anti-inflammatory Drugs (Celecoxib, Deracoxib) A->B C Urological Drugs ((S)-Oxybutynin) A->C D Antibiotics (Penicillins, Cephalosporins) A->D E Chemical Peels A->E F Acne Treatment A->F G Hyperpigmentation Treatment A->G H Chiral Resolving Agent A->H I Chiral Building Block A->I

Caption: Key application areas of this compound.

Conclusion

The industrial-scale production and application of this compound are driven by its importance as a chiral intermediate in high-value sectors. While traditional chemical synthesis followed by resolution remains a viable production route, biocatalytic methods are gaining prominence due to their high stereoselectivity, milder reaction conditions, and improved sustainability. The continued development of robust and efficient enzymatic systems will be crucial in meeting the growing global demand for enantiomerically pure this compound. The protocols and data presented herein provide a comprehensive resource for researchers and professionals involved in the synthesis and application of this versatile molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Mandelic Acid Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-Mandelic Acid Resolution. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance the yield and enantiomeric purity of this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your laboratory work.

Troubleshooting Guide

This guide addresses common challenges encountered during the resolution of mandelic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete crystallization of the diastereomeric salt. Ensure the solution is sufficiently cooled and allow adequate time for crystallization. Seeding with a crystal of the desired diastereomeric salt can help induce crystallization.[1]
Suboptimal molar ratio of resolving agent to racemic mandelic acid. Optimize the molar ratio of the resolving agent. While a 1:1 molar ratio is a common starting point, this may need adjustment.[1][2]
The chosen solvent is not ideal for selective precipitation. Screen different solvents or solvent mixtures. Alcohols like methanol (B129727) are commonly used.[1][2]
Loss of product during washing or recovery steps. Minimize the volume of cold solvent used for washing the crystals to avoid excessive dissolution.
Crystallization time is too short or cooling rate is too fast. Increase the crystallization time and implement a slower, controlled cooling profile.

Issue 2: Low Enantiomeric Excess (e.e.)

Potential Cause Suggested Solution
Co-precipitation of the undesired diastereomer. Recrystallize the diastereomeric salt multiple times to improve purity. One or more recrystallizations can significantly enhance optical purity.
Insufficient purity of the resolving agent. Use a resolving agent with the highest possible enantiomeric purity.
Racemization of mandelic acid during the process. Avoid harsh conditions such as high temperatures or extreme pH that could lead to racemization.
Inaccurate measurement of optical rotation. Ensure proper calibration and operation of the polarimeter. Use a suitable concentration and solvent for the measurement.
Formation of a solid solution. Investigate the solid-state properties of the salts. A different resolving agent or solvent system may be necessary to prevent the formation of a solid solution.

Issue 3: No Crystallization or "Oiling Out"

Potential Cause Suggested Solution
The solvent has too high of a solubility for both diastereomeric salts. Change to a less polar solvent or use a solvent mixture to decrease solubility.
The concentration of the solution is too low. Concentrate the solution to achieve supersaturation, which is necessary for crystallization to occur.
Inappropriate resolving agent. Screen for a different resolving agent that forms a less soluble salt with the desired enantiomer.
Lack of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt to induce crystallization.

Issue 4: Inconsistent Results

Potential Cause Suggested Solution
Variations in experimental conditions. Standardize all experimental parameters, including temperature, cooling rate, and stirring speed. Document all parameters for each run to ensure reproducibility.
Inconsistent quality of starting materials. Use starting materials from the same batch if possible. If not, ensure consistent purity analysis for each new batch of racemic mandelic acid and resolving agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic mandelic acid?

A1: The most prevalent methods are diastereomeric salt formation and enzymatic kinetic resolution. Diastereomeric salt formation is often favored for its cost-effectiveness and scalability. Newer methods like co-crystal resolution are also emerging.

Q2: How do I select an appropriate resolving agent?

A2: The choice of a resolving agent is critical. Common resolving agents for mandelic acid include chiral amines like (-)-2-amino-1-butanol, (1R,2S)-(-)-ephedrine, and L-phenylalanine. The selection should be based on factors like the ability to form well-defined crystalline salts and a significant difference in solubility between the resulting diastereomeric salts.

Q3: How can I improve the enantiomeric excess (e.e.)?

A3: To improve the e.e., consider the following:

  • Recrystallization: This is a very effective method to purify the desired diastereomer.

  • Optimize Solvent: Experiment with different solvents or solvent mixtures as the choice of solvent can significantly impact the selective crystallization.

  • Control Temperature: A slower cooling rate can lead to the formation of purer crystals.

Q4: My resolution yield is consistently below 50%. Is this normal?

A4: For a classical resolution, the theoretical maximum yield for one enantiomer is 50%. A yield below this is a common issue and can be due to factors like incomplete crystallization or co-precipitation of the undesired diastereomer. To potentially exceed the 50% yield limit, consider dynamic kinetic resolution, which involves in-situ racemization of the unwanted enantiomer.

Q5: What is the role of a racemase in dynamic kinetic resolution?

A5: In dynamic kinetic resolution, a mandelate (B1228975) racemase is an enzyme that catalyzes the interconversion of the (S)- and (R)-enantiomers of mandelic acid. As the desired enantiomer is removed from the equilibrium (e.g., by crystallization), the racemase converts the remaining unwanted enantiomer back into the racemate, allowing for a theoretical yield of up to 100%.

Quantitative Data Summary

The following table summarizes quantitative data for different mandelic acid resolution methods.

Resolution MethodResolving Agent/EnzymeTypical YieldTypical Enantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Diastereomeric Salt Resolution(-)-2-amino-1-butanol75-85% (overall)>98% after recrystallizationCost-effective, scalable.Limited to 50% yield for one enantiomer per cycle.
Diastereomeric Salt Resolution(1R,2S)-(–)-Ephedrine52% (diastereomeric salt)85% optical purityGood for introductory experiments.Can be more expensive.
Enzymatic Kinetic Resolution (Batch)Lipases~50% (for one enantiomer)Can reach >95%High enantioselectivity, mild reaction conditions.Limited to 50% yield for one enantiomer, enzyme cost and stability can be factors.
Enzymatic Kinetic Resolution (Microreactor)Immobilized Lipase (B570770)~50% (for one enantiomer)Up to 95%Improved mass transfer, potentially higher efficiency than batch.Requires specialized equipment.
Dynamic Kinetic ResolutionMandelate Racemase & Chiral AmineCan approach 100%HighOvercomes the 50% yield limitation.More complex setup, requires enzyme.
Co-crystal ResolutionLevetiracetamUp to 94% (resolution efficiency)63% (for (R)-3-ClMA in liquid phase)Novel method.Dependent on specific co-crystal formation.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-Mandelic Acid using (-)-2-Amino-1-butanol

This protocol provides a general framework. Specific quantities, solvents, and temperatures should be optimized for your particular needs.

  • Dissolution: Dissolve racemic (±)-mandelic acid in a suitable solvent such as methanol with gentle heating.

  • Addition of Resolving Agent: In a separate container, dissolve an equimolar amount of (-)-2-amino-1-butanol in the same solvent. Slowly add this solution to the mandelic acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities.

  • Recrystallization (Recommended): For higher optical purity, recrystallize the diastereomeric salt from a suitable solvent.

  • Liberation of this compound: Suspend the purified diastereomeric salt in water and acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 1-2.

  • Extraction: Extract the liberated this compound into an organic solvent like ethyl acetate.

  • Isolation of Final Product: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved this compound.

Protocol 2: Enzymatic Kinetic Resolution of (±)-Mandelic Acid Ester

This protocol describes a general approach for the enzymatic resolution of a mandelic acid ester.

  • Preparation: Prepare a solution of racemic methyl mandelate (or another ester) in an organic solvent (e.g., toluene, hexane).

  • Reaction Setup: Add an immobilized lipase (e.g., from Candida rugosa) and a phosphate (B84403) buffer (pH ~7) to the solution. The buffer is necessary for the lipase to be active.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding mandelic acid.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until the desired conversion (often around 50%) is reached.

  • Workup:

    • Separate the enzyme by filtration.

    • Extract the aqueous layer to isolate the hydrolyzed this compound.

    • Isolate the unreacted (R)-methyl mandelate from the organic layer.

  • Purification: The desired enantiomer (either the acid or the remaining ester) can then be further purified.

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Purification cluster_product Final Product racemic_ma Racemic (±)-Mandelic Acid dissolution Dissolve in Solvent racemic_ma->dissolution resolving_agent Chiral Resolving Agent addition Add Resolving Agent resolving_agent->addition dissolution->addition crystallization Cool to Crystallize addition->crystallization filtration Filter Diastereomeric Salt crystallization->filtration recrystallization Recrystallize (Optional) filtration->recrystallization liberation Liberate Free Acid (Acidify) filtration->liberation recrystallization->liberation extraction Extract this compound liberation->extraction final_product Pure this compound extraction->final_product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Crystallization start->cause1 cause2 Suboptimal Molar Ratio start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Product Loss During Wash start->cause4 sol1 Optimize Cooling Time & Seeding cause1->sol1 sol2 Adjust Resolving Agent Ratio cause2->sol2 sol3 Screen Different Solvents cause3->sol3 sol4 Minimize Wash Solvent Volume cause4->sol4 Troubleshooting_Low_EE cluster_causes_ee Potential Causes cluster_solutions_ee Solutions start Low Enantiomeric Excess (e.e.) cause_ee1 Co-precipitation of Undesired Diastereomer start->cause_ee1 cause_ee2 Impure Resolving Agent start->cause_ee2 cause_ee3 Racemization start->cause_ee3 sol_ee1 Recrystallize Diastereomeric Salt cause_ee1->sol_ee1 sol_ee2 Use High Purity Resolving Agent cause_ee2->sol_ee2 sol_ee3 Avoid Harsh Conditions cause_ee3->sol_ee3

References

Technical Support Center: Separation of Mandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of mandelic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating mandelic acid enantiomers?

A1: The most common and effective methods for resolving racemic mandelic acid are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mandelic acid with a chiral resolving agent (a chiral base) to form two diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a rapid and simple analytical and preparative method that uses a chiral stationary phase (CSP) to differentiate between the enantiomers, leading to different retention times.[3]

  • Enzymatic Resolution: This technique utilizes enzymes, often lipases, that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.

Q2: How do I choose the best separation method for my application?

A2: The choice of method depends on several factors:

  • Scale: For large-scale industrial production, diastereomeric salt crystallization is often preferred due to its cost-effectiveness and scalability.

  • Purity Requirements: Chiral HPLC can achieve very high enantiomeric purity and is excellent for analytical purposes and small-scale preparative separations.

  • Development Time: Chiral HPLC method development can be faster for screening purposes compared to optimizing a crystallization process.

  • Substrate: The specific derivatives of mandelic acid might be more amenable to one technique over another. For instance, certain halogenated mandelic acids have been successfully resolved using co-crystallization with specific agents.

Q3: What are some common chiral resolving agents for the diastereomeric crystallization of mandelic acid?

A3: A variety of chiral amines have been successfully used as resolving agents for mandelic acid and its derivatives. Common examples include (-)-2-amino-1-butanol, (1R,2S)-(-)-ephedrine, and L-phenylalanine. The selection of the resolving agent is crucial and should be based on its ability to form well-defined crystalline salts with a significant difference in solubility between the resulting diastereomers.

Q4: Can I achieve a yield greater than 50% for one enantiomer?

A4: Yes, while classical resolution methods have a theoretical maximum yield of 50% for the desired enantiomer, techniques like dynamic kinetic resolution (DKR) can exceed this limit. DKR combines kinetic resolution (often enzymatic) with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100%. Another approach is crystallization-induced diastereomer transformation (CIDT), which can also provide yields greater than 50%.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Problem Potential Cause(s) Suggested Solution(s)
No Crystallization or "Oiling Out" The solvent is too effective, leading to high solubility of both diastereomeric salts. The concentration of the solution is too low. The melting point of the salt is lower than the solution temperature.Try a less polar solvent or a mixture of solvents to decrease solubility. Concentrate the solution by evaporating some of the solvent. Try seeding the solution with a small crystal of the desired product. If oiling out occurs, try lowering the temperature or using a different solvent.
Low Yield of Diastereomeric Salt (<50%) The molar ratio of the resolving agent is suboptimal. The crystallization time is too short. The cooling rate is too fast, preventing complete crystallization.Optimize the stoichiometry of the resolving agent (typically 0.5 to 1.0 mole equivalent). Increase the crystallization time to allow for complete precipitation. Implement a slower, controlled cooling profile.
Low Enantiomeric Excess (e.e.) Co-precipitation of the undesired diastereomer is occurring. The separation of the diastereomeric salts is inefficient. A solid solution may be forming.Perform one or more recrystallizations of the isolated diastereomeric salt. Screen for a more selective solvent system that maximizes the solubility difference between the diastereomers.
Difficulty Liberating the Free Mandelic Acid The reaction with acid to break the salt is incomplete. An emulsion has formed during the extraction process.Ensure the pH is sufficiently low (e.g., pH 1-2) to fully protonate the mandelic acid. Use a different extraction solvent or employ techniques like centrifugation to break the emulsion.

graph TroubleshootingCrystallization {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

start [label="Start Crystallization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; issue [label="Problem Encountered", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_xtal [label="No Crystals / Oiling Out", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_ee [label="Low Enantiomeric Excess", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sol_no_xtal_1 [label="Change Solvent / Concentrate Solution", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_no_xtal_2 [label="Seed with Crystal / Lower Temperature", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low_yield_1 [label="Optimize Molar Ratio", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low_yield_2 [label="Increase Crystallization Time / Slow Cooling", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low_ee_1 [label="Recrystallize Product", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low_ee_2 [label="Screen for More Selective Solvent", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Successful Resolution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> issue; issue -- no_xtal [label="No Precipitation"]; issue -- low_yield [label="<50% Yield"]; issue -- low_ee [label="Poor Purity"];

no_xtal -> sol_no_xtal_1; sol_no_xtal_1 -> sol_no_xtal_2; sol_no_xtal_2 -> success;

low_yield -> sol_low_yield_1; sol_low_yield_1 -> sol_low_yield_2; sol_low_yield_2 -> success;

low_ee -> sol_low_ee_1; sol_low_ee_1 -> sol_low_ee_2; sol_low_ee_2 -> success; }

Caption: Troubleshooting workflow for diastereomeric crystallization of mandelic acid.

Chiral HPLC Separation

Problem Potential Cause(s) Suggested Solution(s)
No Separation / Co-elution The selected Chiral Stationary Phase (CSP) is not suitable for mandelic acid. The mobile phase composition is not optimal.Screen different types of CSPs (e.g., polysaccharide-based like CHIRALPAK® IC, or macrocyclic glycopeptide-based like Chirobiotic T). Adjust the mobile phase composition. For normal phase, vary the alcohol modifier percentage. For reversed-phase, adjust the pH and organic modifier concentration. Add an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase, which is often necessary for acidic compounds like mandelic acid.
Poor Resolution (Rs < 1.5) Suboptimal mobile phase composition or flow rate. The column temperature is not optimized.Decrease the alcohol content in the mobile phase (normal phase) to increase retention and resolution. Optimize the flow rate; lower flow rates often improve resolution. Adjust the column temperature; lower temperatures sometimes enhance enantioselectivity.
Peak Tailing or Broadening Secondary interactions between the analyte and the stationary phase. Column overload. Extracolumn dead volume.Add a competitor or modifier to the mobile phase (e.g., a small amount of acid or base). Ensure the injection volume and concentration are within the column's linear range. Check and minimize the length and diameter of tubing connecting the injector, column, and detector.
Inconsistent Retention Times Inadequate column equilibration. Mobile phase composition is unstable or changing. Fluctuations in column temperature.Ensure the column is fully equilibrated with the mobile phase before injection. Use freshly prepared and degassed mobile phase. Use a column oven to maintain a constant and stable temperature.

graph HPLCFlow {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

start [label="Start: Racemic Mandelic Acid Sample", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Select Chiral Stationary Phase (CSP)\n(e.g., CHIRALPAK IC)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Choose Initial Mobile Phase\n(e.g., n-Hexane/Isopropanol (B130326) + 0.1% TFA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Perform Initial Injection", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Resolution (Rs) > 1.5?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize Separation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; opt_mp [label="Adjust Mobile Phase\n(Vary Alcohol %)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_flow [label="Adjust Flow Rate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_temp [label="Adjust Temperature", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Validated Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> decision; decision -> end [label="Yes"]; decision -> optimize [label="No"]; optimize -> opt_mp -> opt_flow -> opt_temp -> step3; }

Caption: Workflow for developing a chiral HPLC method for mandelic acid separation.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of (±)-Mandelic Acid

This protocol is a general guideline and should be optimized for specific resolving agents and scales.

  • Salt Formation:

    • Dissolve racemic (±)-mandelic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add 0.5-1.0 molar equivalent of a chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine) to the solution.

    • Heat the mixture gently to ensure all solids are dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. A controlled, slow cooling process is often beneficial.

    • If no crystals form, consider seeding with a previously formed crystal or placing the solution in a refrigerator to induce crystallization.

    • Allow the crystallization to proceed for a sufficient time (this may range from hours to days).

  • Isolation:

    • Collect the precipitated diastereomeric salt crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Purification (Optional):

    • To improve enantiomeric purity, the isolated diastereomeric salt can be recrystallized one or more times from a suitable solvent.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., HCl) to adjust the pH to 1-2. This protonates the mandelic acid and breaks the salt.

    • Extract the enantiomerically enriched mandelic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the purified mandelic acid enantiomer.

Protocol 2: Chiral HPLC Analysis of Mandelic Acid Enantiomers

This protocol is based on a method using a polysaccharide-based chiral stationary phase.

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is n-hexane/isopropanol (90:10 v/v).

  • Additive: 0.1% Trifluoroacetic Acid (TFA) is added to the mobile phase to improve peak shape for the acidic analyte.

  • Flow Rate: 0.4–1.2 mL/min (start with 1.0 mL/min).

  • Temperature: 15–35 °C (start with 25 °C).

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it ultrasonically.

  • Equilibrate the CHIRALPAK® IC column with the mobile phase until a stable baseline is achieved.

  • Dissolve the mandelic acid sample in the mobile phase.

  • Inject 10 µL of the sample.

  • Record the chromatogram. The two enantiomers should elute as separate peaks. Based on published data, the (R)-mandelic acid enantiomer may elute first on this column.

  • Optimize the separation by adjusting the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-Mandelic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of (S)-mandelic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound esters?

A1: The primary methods include classical chemical synthesis, such as Fischer and Steglich esterification, and biocatalytic methods, most notably lipase-catalyzed kinetic resolution. Fischer esterification is a traditional acid-catalyzed reaction, while Steglich esterification is suitable for sterically hindered alcohols.[1] Lipase-catalyzed methods offer high enantioselectivity under mild reaction conditions.[2]

Q2: Why is my reaction yield for this compound ester consistently low?

A2: Low yields can stem from several factors. In equilibrium-driven reactions like Fischer esterification, the presence of water, a reaction byproduct, can shift the equilibrium back towards the reactants.[3] Other causes include incomplete reactions, side product formation, and loss of product during transfer or purification steps.[4] For enzyme-catalyzed reactions, issues like substrate inhibition or suboptimal reaction conditions (pH, temperature) can also lead to low yields.[5]

Q3: My product shows low enantiomeric excess (ee). How can I improve the stereoselectivity?

A3: For enzymatic resolutions, ensure the chosen lipase (B570770) is highly selective for the desired enantiomer. The choice of solvent and acyl donor can also significantly impact enantioselectivity. For chemical methods, racemization can occur, especially under harsh conditions like high temperatures or the presence of strong acids or bases. Optimizing for milder conditions is crucial.

Q4: What is the role of the acyl donor in lipase-catalyzed transesterification?

A4: The acyl donor is a critical component in lipase-catalyzed reactions. Its structure affects both the reaction rate and the enantioselectivity of the enzyme. Vinyl esters are often used as acyl donors because they can lead to irreversible transesterification, driving the reaction forward. The choice of the acyl donor can even invert the stereochemical preference of the lipase.

Q5: How can I effectively remove water from my esterification reaction?

A5: To improve yields in equilibrium-limited reactions, water should be continuously removed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), adding a chemical drying agent like molecular sieves directly to the reaction mixture, or using a large excess of the alcohol reactant to shift the equilibrium.

Troubleshooting Guide

Issue 1: Low Yield in Fischer Esterification
Potential Cause Troubleshooting Step Rationale
Water in Reagents or Formed During Reaction Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene) or add a desiccant (e.g., molecular sieves).Water is a byproduct that can hydrolyze the ester, shifting the equilibrium back to the starting materials.
Equilibrium Not Favoring Product Use a large excess of one reactant, typically the less expensive alcohol.According to Le Chatelier's principle, increasing the concentration of a reactant drives the reaction toward the products.
Insufficient Catalyst Activity Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is not old or decomposed. Use an appropriate catalyst loading.The catalyst is essential for protonating the carboxylic acid, making it more electrophilic for the alcohol to attack.
Incomplete Reaction Increase reaction time and monitor progress using Thin-Layer Chromatography (TLC).Esterification reactions can be slow, and insufficient time will result in low conversion.
Issue 2: Poor Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
Potential Cause Troubleshooting Step Rationale
Suboptimal Lipase Choice Screen different commercially available lipases (e.g., from Pseudomonas sp., Penicillium roqueforti).Lipases exhibit different enantioselectivities towards specific substrates.
Incorrect Solvent Test a range of organic solvents. Isopropyl ether is often a good starting point.The solvent can influence the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity.
Inappropriate Acyl Donor Experiment with different vinyl esters (e.g., vinyl acetate, vinyl butyrate).The structure of the acyl donor can significantly influence the enzyme's enantiopreference.
Suboptimal Temperature Optimize the reaction temperature.Temperature affects enzyme activity and stability. Too high a temperature can denature the enzyme, while too low a temperature can result in a very slow reaction rate.
Issue 3: Side Product Formation in Steglich Esterification
Potential Cause Troubleshooting Step Rationale
Formation of N-acylurea Add 4-dimethylaminopyridine (B28879) (DMAP) as a co-catalyst (approx. 5 mol%).The primary side product is the N-acylurea, formed by an intramolecular acyl migration. DMAP acts as a superior acyl transfer agent, intercepting the O-acylisourea intermediate to form a reactive amide that readily reacts with the alcohol, minimizing the side reaction.
Decomposition with Tertiary Amines If using an acid chloride route with a tertiary amine base (like NEt₃), consider lowering the reaction temperature.Decomposition may occur at room temperature, indicated by many spots on a TLC plate.

Quantitative Data Summary

Table 1: Lipase-Catalyzed Resolution of Mandelic Acid Derivatives

Lipase SourceSubstrateAcyl DonorSolventConversion (%)Product ee (%)Reference
Penicillium roquefortiMethyl O-butyryl-(RS)-mandelatesButanolIsopropyl ether~40≥ 97 ((S)-mandelates)
Pseudomonas sp.Methyl (RS)-mandelatesVinyl acetateIsopropyl ether~60≥ 98 ((R)-mandelates)
Lipase YCJ01(R,S)-mandelic acidVinyl acetateDiisopropyl ether~5099.9 (this compound)
Immobilized Pseudomonas sp. Lipase(R/S)-mandelic acidAmmonium bicarbonateDIPE50> 99 ((R)-mandelamide)

Table 2: Chemical Synthesis of Mandelic Acid Esters

MethodReactantsCatalyst/ReagentConditionsYield (%)Reference
Phase Transfer CatalysisBenzaldehyde, ChloroformTEBA, PEG-80060°C, 2h, Ultrasonic81
HCl-catalyzedBenzaldehyde cyanohydrin, n-ButanolHydrogen Chloride65°C, 10h97

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-Mandelic Acid

This protocol is based on the kinetic resolution of mandelic acid via transesterification using a lipase in an organic solvent.

  • Preparation: To a thermostated flask, add (R,S)-mandelic acid and the chosen organic solvent (e.g., isopropyl ether or diisopropyl ether).

  • Reactant Addition: Add the acyl donor (e.g., vinyl acetate) to the mixture. The molar ratio of acyl donor to mandelic acid should be optimized, often starting with an excess of the acyl donor.

  • Enzyme Addition: Add the lipase preparation (e.g., Burkholderia cepacia lipase or Pseudomonas sp. lipase).

  • Reaction: Stir the mixture at a constant temperature (e.g., 25-50°C) and speed (e.g., 150 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme. The product can then be isolated from the filtrate through standard purification techniques like evaporation of the solvent and chromatography.

Protocol 2: Steglich Esterification of a Carboxylic Acid

This protocol describes a mild esterification method suitable for sensitive or sterically hindered substrates.

  • Preparation: Dissolve the carboxylic acid (e.g., this compound), the alcohol, and a catalytic amount of DMAP (approx. 5 mol-%) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) in the same solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with the solvent.

  • Purification: Wash the filtrate with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.

Visualizations

G Troubleshooting Workflow for Low Ester Yield start Low Yield Observed check_method Identify Esterification Method start->check_method fischer Fischer (Acid-Catalyzed) check_method->fischer Fischer lipase Biocatalytic (Lipase) check_method->lipase Lipase steglich Steglich (DCC Coupling) check_method->steglich Steglich check_water Is water being removed? fischer->check_water add_deanstark Implement Dean-Stark trap or add desiccants check_water->add_deanstark No check_ratio Is an excess of one reagent used? check_water->check_ratio Yes add_deanstark->check_ratio increase_reagent Use excess alcohol to shift equilibrium check_ratio->increase_reagent No end_node Re-run and Analyze Yield check_ratio->end_node Yes increase_reagent->end_node check_inhibition Is substrate concentration too high? lipase->check_inhibition lower_conc Decrease initial substrate concentration check_inhibition->lower_conc Yes check_conditions Are T, pH, and solvent optimal? check_inhibition->check_conditions No lower_conc->check_conditions optimize_conditions Screen solvents and optimize temperature check_conditions->optimize_conditions No check_conditions->end_node Yes optimize_conditions->end_node check_dmap Is DMAP catalyst present? steglich->check_dmap add_dmap Add catalytic DMAP to prevent N-acylurea formation check_dmap->add_dmap No check_dmap->end_node Yes add_dmap->end_node

Caption: Troubleshooting workflow for low esterification yields.

G Experimental Workflow for Lipase-Catalyzed Resolution cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Product Isolation prep_reactants Combine (R,S)-Mandelic Acid, Acyl Donor, and Solvent add_enzyme Add Lipase prep_reactants->add_enzyme run_reaction Stir at Constant Temperature add_enzyme->run_reaction monitor Monitor Conversion & ee via HPLC/GC run_reaction->monitor check_conv Conversion ~50%? monitor->check_conv check_conv->run_reaction No filter_enzyme Filter to Remove Enzyme check_conv->filter_enzyme Yes purify Isolate & Purify Product (e.g., Chromatography) filter_enzyme->purify

Caption: General workflow for lipase-catalyzed kinetic resolution.

References

troubleshooting peak broadening in HPLC analysis of (S)-mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (S)-mandelic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening in the HPLC analysis of this compound?

A1: Peak broadening in the HPLC analysis of this compound, a chiral carboxylic acid, can stem from several factors. The most common causes include:

  • Column-Related Issues: Degradation of the chiral stationary phase (CSP), column contamination, or the formation of voids in the column packing material.[1][2][3]

  • Mobile Phase Mismanagement: An inappropriate mobile phase pH, incorrect solvent composition or strength, or inadequate buffering can all lead to poor peak shape.[1][2] For an acidic compound like mandelic acid, the mobile phase pH is particularly critical.

  • System and Method Parameters: Suboptimal flow rates, temperature fluctuations, excessive dead volume in the HPLC system, or overloading the column with too much sample can contribute to peak broadening.

  • Secondary Interactions: Unwanted interactions between mandelic acid and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns, can cause peak tailing, a form of peak broadening.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound. To achieve sharp, symmetrical peaks, it is generally recommended to set the mobile phase pH at least 2 units below the pKa of the acidic analyte. The pKa of mandelic acid is approximately 3.4. Therefore, maintaining a mobile phase pH between 2.5 and 3.0 will suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column. Operating near the pKa can lead to peak broadening or splitting due to the co-existence of both ionized and non-ionized forms of the acid.

Q3: Can temperature fluctuations cause peak broadening in my chiral separation?

A3: Yes, temperature can have a significant impact on chiral separations. Inconsistent temperature control can lead to peak broadening and shifts in retention time. For some chiral separations, a lower temperature can improve resolution, while for others, a higher temperature might be optimal. It is crucial to maintain a stable and optimized column temperature for reproducible results. In some cases, temperature changes can even lead to a reversal in the elution order of enantiomers.

Q4: I'm observing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and do not correspond to any of the injected sample components. They are typically caused by contamination in the mobile phase, carryover from previous injections, or issues with the HPLC system itself. To eliminate ghost peaks, ensure you are using high-purity, HPLC-grade solvents and fresh buffers. Regularly flushing the column and the entire HPLC system can help remove contaminants.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Broadening

This guide provides a systematic approach to diagnosing and resolving peak broadening issues in the HPLC analysis of this compound.

dot

Caption: Troubleshooting workflow for peak broadening.

Step 1: Evaluate the Column

  • Symptom: Consistently broad peaks for this compound and other analytes.

  • Possible Cause: Column degradation, contamination, or a void at the column inlet.

  • Action:

    • If using a guard column, remove it and re-inject the sample. If the peak shape improves, replace the guard column.

    • If the problem persists, try flushing the column with a strong solvent as recommended by the manufacturer.

    • If flushing does not help, the column may be degraded and require replacement.

Step 2: Scrutinize the Mobile Phase

  • Symptom: Broad or tailing peaks, possibly with shifting retention times.

  • Possible Cause: Incorrect mobile phase pH, improper solvent ratio, or insufficient buffering.

  • Action:

    • pH Adjustment: For this compound, ensure the mobile phase pH is acidic, ideally between 2.5 and 3.0, to suppress ionization. Use a pH meter to verify the pH of the aqueous portion of your mobile phase before mixing with the organic solvent.

    • Solvent Strength: If the peaks are excessively broad, the mobile phase may be too weak. Try increasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in small increments.

    • Buffering: Use a buffer, such as phosphate (B84403) or formate, at a concentration of 10-25 mM to maintain a stable pH.

Step 3: Check System and Method Parameters

  • Symptom: Peaks are broader than expected, but the column and mobile phase are known to be good.

  • Possible Cause: Suboptimal flow rate, temperature, injection volume, or excessive extra-column volume.

  • Action:

    • Flow Rate: Chiral separations can be sensitive to flow rate. Try reducing the flow rate to see if resolution and peak shape improve.

    • Temperature Control: Ensure the column oven is set to a stable and appropriate temperature. Experiment with different temperatures (e.g., in 5 °C increments) to find the optimal condition for your separation.

    • Injection Volume: Overloading the column can cause peak broadening. Reduce the injection volume or dilute the sample.

    • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.

Data Presentation: Impact of Method Parameters on Peak Shape

The following tables illustrate how changes in key experimental parameters can affect the peak shape of this compound. Note: The data presented here is illustrative to demonstrate the expected trends.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor

Mobile Phase pHTailing Factor (T)Peak Shape
2.51.1Symmetrical
3.5 (near pKa)1.8Tailing
4.52.5Severe Tailing

Table 2: Effect of Flow Rate on Peak Width

Flow Rate (mL/min)Peak Width at Half Height (min)
1.00.25
0.80.20
0.60.18

Experimental Protocols

Protocol 1: HPLC Method for Chiral Separation of Mandelic Acid

This protocol provides a starting point for the chiral separation of mandelic acid enantiomers. Optimization may be required based on the specific column and HPLC system used.

  • Column: Chiral stationary phase (e.g., polysaccharide-based like CHIRALPAK® IC).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and a polar organic modifier like isopropanol (B130326) or ethanol, with a small amount of an acidic additive. For example, n-hexane/isopropanol/trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the mandelic acid sample in the mobile phase or a compatible solvent like ethanol. Filter the sample through a 0.45 µm syringe filter before injection.

dot

ExperimentalWorkflow prep_sample 1. Sample Preparation (Dissolve & Filter) inject 4. Inject Sample prep_sample->inject prep_mp 2. Mobile Phase Preparation (Mix Solvents & Degas) equilibrate 3. System Equilibration (Stable Baseline) prep_mp->equilibrate equilibrate->inject acquire_data 5. Data Acquisition inject->acquire_data analyze 6. Data Analysis (Peak Integration & Reporting) acquire_data->analyze

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Removal of Residual (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual (S)-mandelic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

1. What are the common methods for removing residual this compound?

Common methods for the removal of residual this compound include:

  • Crystallization: This technique separates compounds based on differences in their solubility. For mandelic acid, this can involve direct crystallization or the formation of diastereomeric salts.[1][2]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful method for separating enantiomers like (S)- and (R)-mandelic acid.[3][4][5] Gas chromatography can also be used for the analysis of mandelic acid derivatives.

  • Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases. Reactive extraction, where an extractant chemically interacts with the mandelic acid, can significantly improve efficiency.

  • Formation of Complex Alkali Metal Salts: Crude mandelic acid can be purified by forming a complex alkali metal salt, which can be crystallized and then decomposed to yield pure mandelic acid.

2. How does chiral HPLC work for separating mandelic acid enantiomers?

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of mandelic acid. This differential interaction causes one enantiomer to be retained longer on the column than the other, leading to their separation. The choice of CSP and mobile phase is crucial for achieving good resolution between the (R) and (S) enantiomers.

3. What is reactive extraction and how is it applied to mandelic acid removal?

Reactive extraction is a form of liquid-liquid extraction where the target molecule, in this case, mandelic acid, reacts with an extractant in the organic phase. This reaction forms a complex that is more soluble in the organic phase, thereby increasing the extraction efficiency. For mandelic acid, tertiary amines like tri-n-octylamine are often used as extractants. The efficiency of reactive extraction can be influenced by the choice of diluent, the concentration of the extractant, and the pH of the aqueous phase.

4. Can crystallization be used to separate this compound from a racemic mixture?

Yes, crystallization can be used. One method is preferential crystallization , which can be applied if the racemic mixture forms a conglomerate (a mechanical mixture of crystals of the pure enantiomers). Another powerful technique is crystallization-induced diastereomer transformation (CIDT) . This involves reacting the mandelic acid enantiomers with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization. The undesired diastereomer can then be epimerized in solution to the desired diastereomer, allowing for a theoretical yield greater than 50%.

Troubleshooting Guides

Issue: Poor or No Crystallization of this compound

Possible Cause Troubleshooting Step
Supersaturation not reached Concentrate the solution further to increase the mandelic acid concentration.
Inappropriate solvent Mandelic acid is soluble in water and polar organic solvents like ethanol (B145695) and isopropanol, but less soluble in nonpolar solvents like benzene (B151609). Ensure you are using a solvent system where the desired mandelic acid product has lower solubility at the crystallization temperature.
Presence of impurities inhibiting crystallization Try to purify the crude mixture using another technique like extraction before attempting crystallization. Consider adding an anti-solvent to induce precipitation.
Cooling rate is too fast Decrease the cooling rate to allow for crystal nucleation and growth. A slower cooling rate often results in larger, purer crystals.
pH of the solution is not optimal The solubility of mandelic acid is pH-dependent. Adjusting the pH can influence its solubility and crystallization. For instance, acidification of a solution containing a mandelate (B1228975) salt will precipitate the mandelic acid.

Issue: Inefficient Removal of this compound by Liquid-Liquid Extraction

Possible Cause Troubleshooting Step
Incorrect pH of the aqueous phase The pH significantly affects the distribution of mandelic acid between the aqueous and organic phases. For extraction into an organic solvent, the aqueous phase should typically be acidic to ensure the mandelic acid is in its protonated, less water-soluble form.
Inappropriate organic solvent The choice of organic solvent is critical. Solvents that can hydrogen bond with mandelic acid, such as 1-octanol (B28484) and methyl isobutyl ketone (MIBK), often show higher extraction efficiencies.
Insufficient mixing Ensure vigorous mixing of the two phases to maximize the interfacial area and facilitate the transfer of mandelic acid from the aqueous to the organic phase.
Low concentration of extractant (in reactive extraction) Increase the concentration of the reactive extractant (e.g., tri-n-octylamine) in the organic phase to improve the formation of the extractable complex.
Emulsion formation If an emulsion forms, try adding a small amount of a salt (e.g., NaCl) to the aqueous phase or centrifuging the mixture to break the emulsion.

Issue: Poor Separation of Mandelic Acid Enantiomers in Chiral HPLC

Possible Cause Troubleshooting Step
Incorrect chiral stationary phase (CSP) Not all CSPs are effective for all chiral compounds. Consult literature or column selection guides for CSPs known to be effective for mandelic acid, such as cellulose-based columns (e.g., CHIRALPAK® IC).
Inappropriate mobile phase The composition of the mobile phase (e.g., the ratio of hexane (B92381) to isopropanol) is crucial for achieving good separation. Optimize the mobile phase composition by systematically varying the solvent ratios.
Low resolution factor (Rs) If the peaks are not baseline resolved, try decreasing the flow rate, increasing the column length, or optimizing the mobile phase composition.
Analyte derivatization needed For some chromatographic methods, like gas chromatography, derivatization of the mandelic acid may be necessary to achieve good separation.
Elution order issues The elution order of the enantiomers can vary depending on the CSP. Ensure you have correctly identified the peaks corresponding to the (R) and (S) enantiomers, for example, by injecting a standard of a pure enantiomer.

Quantitative Data Summary

Table 1: Efficiency of Different this compound Removal Methods

Method Details Efficiency/Purity Reference
Reactive Extraction Tri-n-octylamine (0.458 mol/L) in dimethyl phthalate98.13% removal
Reactive Extraction Amberlite LA-2 (0.57 mol/kg) in MIBK92.75% removal
Liquid-Liquid Extraction with DES Deep Eutectic Solvent (Choline chloride:Ethylene glycol)Up to 86.78% extraction efficiency
Biphasic Recognition Chiral Extraction D-(+)-DTTA in organic phase and HP-β-CD in aqueous phaseMaximum enantioselectivity of 1.527
Crystallization-Induced Diastereomer Transformation Formation of diastereomeric amide with 1-phenylethylamine>92% optical purity, >70% yield
Chiral HPLC CHIRALPAK® IC columnBaseline resolution (Rs = 2.21)

Experimental Protocols

Protocol 1: Removal of this compound by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at low temperatures but readily soluble at higher temperatures (e.g., water, or a mixture of benzene and ethanol).

  • Dissolution: Dissolve the crude reaction mixture containing this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to induce crystallization. A slower cooling rate generally yields larger and purer crystals. The solution can be cooled to room temperature and then in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals, for example, in a vacuum oven.

Protocol 2: Removal of this compound by Liquid-Liquid Extraction

  • Preparation: Dissolve the reaction mixture in an appropriate aqueous solution. Adjust the pH to be acidic (e.g., pH 2-3) using an acid like HCl to ensure the mandelic acid is in its protonated form.

  • Solvent Addition: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, MIBK) to a separatory funnel containing the aqueous solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the extracted mandelic acid is typically the top layer (depending on the solvent density).

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat: For higher recovery, repeat the extraction of the aqueous layer with fresh portions of the organic solvent 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 3: Chiral HPLC Analysis of Mandelic Acid Enantiomers

  • Column Selection: Install a suitable chiral column, such as a CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel).

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol. The exact ratio should be optimized for the best separation.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector, typically at a wavelength around 270 nm.

  • Data Analysis: Identify the peaks for (R)- and this compound based on their retention times (which can be confirmed by injecting pure standards). Calculate the purity and enantiomeric excess.

Visualizations

experimental_workflow_crystallization start Crude Reaction Mixture dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration (Optional) dissolve->filter cool Slow Cooling filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by crystallization.

experimental_workflow_extraction start Reaction Mixture in Aqueous Solution (Acidic pH) add_solvent Add Immiscible Organic Solvent start->add_solvent shake Shake Vigorously add_solvent->shake separate Separate Layers shake->separate collect_org Collect Organic Layer separate->collect_org repeat Repeat Extraction (Optional) separate->repeat Aqueous Layer collect_org->repeat dry_concentrate Dry and Concentrate Organic Phase repeat->dry_concentrate end Isolated this compound dry_concentrate->end

Caption: Workflow for the removal of this compound by liquid-liquid extraction.

logical_relationship_hplc cluster_system Chiral HPLC System csp Chiral Stationary Phase (CSP) interaction Differential Diastereomeric Interactions csp->interaction mp Mobile Phase mp->interaction analyte Mixture of (R) and (S) Mandelic Acid analyte->interaction separation Separation of Enantiomers interaction->separation detection Detection (UV Detector) separation->detection output Chromatogram with Resolved Peaks detection->output

Caption: Principle of chiral HPLC separation for mandelic acid enantiomers.

References

Technical Support Center: Refinement of (S)-Mandelic Acid Derivative Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (S)-mandelic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of this compound derivatives.

Issue: Low Yield of the Desired Diastereomeric Salt

Question: My resolution experiment is resulting in a very low yield of the desired diastereomeric salt. What are the potential causes and how can I improve the yield?

Answer: Low yield is a common issue that can be attributed to several factors. Here are the potential causes and solutions:

  • Suboptimal Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If the desired salt is too soluble, the yield will be low.[1]

    • Solution: Experiment with a range of solvents or solvent mixtures (e.g., ethanol, methanol, acetonitrile (B52724), or mixtures with water). The ideal solvent is one in which one diastereomer is significantly less soluble than the other.[1][2] Solvent screening can dramatically influence the stereoselectivity of the crystallization.[3]

  • Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent is critical for efficient salt formation and precipitation.[1]

    • Solution: While a 1:1 molar ratio is a common starting point, varying the ratio (e.g., using a slight excess of the resolving agent) can sometimes improve salt precipitation. Optimization of the stoichiometry, typically between 0.5 to 1.0 mole equivalent of the resolving agent, can be beneficial.

  • Incomplete Salt Formation: The reaction time for salt formation may be insufficient, preventing the system from reaching equilibrium.

    • Solution: Ensure the mixture is stirred for an adequate period to allow for the complete formation of the diastereomeric salts, which will maximize the amount of precipitate.

  • Precipitation Issues: Supersaturation of the solution can hinder crystallization. Rapid cooling can also lead to the formation of small, difficult-to-filter crystals or co-precipitation of both diastereomers.

    • Solution: Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization. Implementing a slower, controlled cooling profile is also recommended. For instance, a cooling rate of 0.5°C/min or less has been used.

Issue: Low Enantiomeric Excess (e.e.) of the Resolved Product

Question: The enantiomeric excess of my resolved product is consistently low. What factors influence the e.e. and how can I improve it?

Answer: Low enantiomeric excess is often a result of the co-precipitation of the undesired diastereomer. Here are key factors and how to address them:

  • Inefficient Separation of Diastereomeric Salts: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt. Additionally, screen for a more selective solvent system to maximize the solubility difference. The choice of solvent can even lead to "chirality switching," where different solvents preferentially crystallize different enantiomers.

  • Inadequate Purification: Impurities in the starting materials can interfere with the crystallization process and reduce selectivity.

    • Solution: Ensure that both the racemic mixture and the resolving agent are of high purity before use.

  • Formation of a Solid Solution: In some cases, the two diastereomers may form a solid solution, making separation by simple crystallization difficult.

    • Solution: Investigate the solid-state properties of the salts to determine if a solid solution is forming. If so, exploring different resolving agents or crystallization techniques like co-crystallization may be necessary.

Issue: No Crystallization or "Oiling Out"

Question: My solution is not producing crystals and may be forming an oil. What is causing this and what can I do?

Answer: This issue typically arises when the solubility of both diastereomeric salts is too high in the chosen solvent, or the concentration is too low.

  • Solvent is Too Effective: The solvent may be too good at dissolving both the desired and undesired salts.

    • Solution: Change to a less polar solvent or use a solvent mixture to reduce the solubility of the salts.

  • Concentration is Too Low: The solution may not be sufficiently supersaturated to induce nucleation and crystal growth.

    • Solution: Concentrate the solution to increase the likelihood of crystallization.

  • Inappropriate Resolving Agent: The chosen resolving agent may not form a stable, crystalline salt with the mandelic acid derivative.

    • Solution: Screen for a different resolving agent that is known to form well-defined crystalline salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic this compound and its derivatives?

A1: The most prevalent methods are diastereomeric salt formation and chiral chromatography. Diastereomeric salt formation is often favored for its cost-effectiveness and scalability. This technique involves reacting the racemic mandelic acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. Other methods include co-crystal resolution and enzymatic resolution.

Q2: How do I select an appropriate resolving agent?

A2: The choice of a resolving agent is critical for a successful resolution. Common resolving agents for mandelic acid and its derivatives include chiral amines such as (-)-2-amino-1-butanol, (1R,2S)-(-)-ephedrine, and L-phenylalanine. Selection should be based on factors like:

  • The ability to form well-defined crystalline salts.

  • A significant difference in solubility between the resulting diastereomeric salts.

  • Cost and availability, especially for large-scale production.

Q3: Can the crystallization temperature affect the outcome?

A3: Yes, the crystallization temperature is a critical parameter. For example, in the resolution of 3-chloromandelic acid, a decrease in crystallization temperature from ambient to -18°C led to an increase in resolution efficiency, while a further drop to -22°C had a negative impact. The optimal temperature needs to be determined experimentally for each specific system.

Data Presentation

Table 1: Influence of Crystallization Temperature on the Resolution of 3-Chloromandelic Acid (3-ClMA)

Crystallization Temperature (°C)Optical Purity of (S)-3-ClMA in Solid Phase (%)Resolution Efficiency (%)Enantiomeric Excess (%e.e.) of (R)-3-ClMA in Liquid Phase (%)
-18839463
-22Increased slightlyDecreasedNot specified

Data extracted from a study on the resolution of halogenated mandelic acids.

Table 2: Solubility of Mandelic Acid Enantiomers in Chiral Solvents at 50°C

SolventThis compound (wt %)(R)-Mandelic Acid (wt %)Racemic Mandelic Acid (wt %)
(S)-isopropyl mandelate18.421.836.0

This data illustrates the difference in solubility between enantiomers in a chiral solvent, a key principle for resolution.

Experimental Protocols

Protocol 1: General Diastereomeric Salt Crystallization

  • Dissolution: Dissolve the racemic mandelic acid derivative and the chosen chiral resolving agent (typically in a 1:0.5 to 1:1 molar ratio) in a suitable solvent or solvent mixture with heating.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling rate (e.g., 0.5°C/min) can be beneficial.

  • Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

  • Maturation: Allow the mixture to stand for a sufficient period (which may range from hours to days) to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Recrystallization (Optional): To improve enantiomeric purity, recrystallize the diastereomeric salt from a fresh portion of the solvent.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH (e.g., pH 1-2) to precipitate the enantiomerically pure mandelic acid derivative.

  • Extraction and Isolation: Extract the pure enantiomer with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the final product.

Protocol 2: Co-crystallization with Levetiracetam (LEV) for Halogenated Mandelic Acids

  • Preparation: In a suitable vessel, dissolve the halogenated mandelic acid in acetonitrile at an elevated temperature (e.g., 60°C).

  • Addition of Co-former: Add LEV (as the resolving agent) to the solution and stir until all solids are dissolved.

  • Cooling and Seeding: Slowly cool the homogeneous solution to room temperature and introduce seed co-crystals.

  • Equilibration: Store the mixture at a low temperature (e.g., -15°C to -18°C) for an extended period (e.g., 12-14 days) to reach solid-liquid equilibrium.

  • Isolation: Collect the precipitated co-crystals by vacuum filtration and wash with cold acetonitrile.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Purification cluster_final Final Product dissolution Dissolve Racemic Mixture & Resolving Agent cooling Controlled Cooling dissolution->cooling Heat & Stir seeding Seeding (Optional) cooling->seeding maturation Maturation seeding->maturation filtration Vacuum Filtration maturation->filtration recrystallization Recrystallization filtration->recrystallization Low Purity liberation Liberate Free Acid filtration->liberation High Purity recrystallization->filtration extraction Extraction liberation->extraction final_product This compound Derivative extraction->final_product

Caption: Diastereomeric Salt Crystallization Workflow.

troubleshooting_logic start Low Yield Issue solvent Is the Solvent System Optimized? start->solvent stoichiometry Is the Stoichiometry Correct? solvent->stoichiometry No solution1 Screen Solvents/ Mixtures solvent->solution1 Yes time Is Salt Formation Complete? stoichiometry->time No solution2 Vary Resolving Agent Ratio stoichiometry->solution2 Yes cooling Is the Cooling Rate Controlled? time->cooling No solution3 Increase Stirring Time time->solution3 Yes solution4 Use Slow Cooling/ Seeding cooling->solution4 Yes

Caption: Troubleshooting Logic for Low Yield.

References

overcoming solubility issues with (S)-mandelic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Mandelic Acid Experimental Guide

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome solubility challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an aromatic alpha-hydroxy acid (AHA) with the molecular formula C₈H₈O₃.[1] It appears as a white crystalline solid.[2][3] It is a chiral molecule and is used in the pharmaceutical industry as a chiral resolving agent and a synthetic intermediate for various drugs, including antibiotics.[4][5]

Q2: What are the general solubility characteristics of this compound?

This compound is moderately soluble in water and highly soluble in polar organic solvents such as ethanol, isopropanol, and acetone. Its solubility is influenced by several factors, including the type of solvent, temperature, and the pH of the solution.

Q3: How does pH affect the solubility of this compound?

As a carboxylic acid with a pKa of approximately 3.41, the pH of the solution significantly impacts the solubility of this compound. In solutions with a pH above its pKa, the carboxylic acid group deprotonates to form the more soluble mandelate (B1228975) anion, which enhances its solubility in aqueous media. Conversely, in acidic conditions (pH < 3.41), it exists predominantly in its less soluble, protonated form.

Q4: How does temperature affect the solubility of this compound?

The solubility of this compound in most solvents, particularly water, increases as the temperature rises.

Solubility Data Summary

The following table summarizes the reported solubility of this compound in various common laboratory solvents. Note that values can vary slightly between sources.

SolventTemperatureSolubilityMolarity (Approx.)Citation(s)
Water25 °C~100 g/L~0.66 M
Water25 °C15.87 g/100 mL~1.04 M
Phosphate-Buffered Saline (PBS), pH 7.2Ambient~10 mg/mL~0.066 M
Dimethyl Sulfoxide (DMSO)Ambient~60 mg/mL~0.39 M
EthanolAmbientFreely SolubleNot specified
IsopropanolAmbientFreely SolubleNot specified
Diethyl EtherAmbientSolubleNot specified

Troubleshooting Guide for Solubility Issues

Q5: My this compound is not dissolving in an aqueous buffer at neutral pH. What are my options?

This is a common issue, as the desired concentration may exceed its intrinsic solubility in neutral water. Below is a decision workflow and detailed protocols to address this problem.

Workflow for Overcoming Aqueous Solubility Issues

G cluster_0 Troubleshooting Workflow start Problem: This compound Insoluble in Aqueous Buffer decision1 Is slight heating (e.g., to 40-50°C) permissible for your experiment? start->decision1 proc_heat 1. Gently warm the solution while stirring. 2. Allow to cool to room temperature. 3. Observe for precipitation. decision1->proc_heat  Yes decision3 Is adjusting the pH acceptable for your experiment? decision1->decision3  No decision2 Did the compound stay in solution? proc_heat->decision2 decision2->decision3  No end_success Solution Achieved decision2->end_success  Yes proc_ph Adjust pH to > 4.0 using a suitable base (e.g., 1M NaOH). See Protocol 1. decision3->proc_ph  Yes decision4 Is the use of a co-solvent acceptable? decision3->decision4  No proc_ph->end_success proc_cosolvent Prepare a concentrated stock in a polar organic solvent (e.g., DMSO) and dilute into your aqueous buffer. See Protocol 2. decision4->proc_cosolvent  Yes end_fail Consider alternative strategies: - Salt formation - Use of surfactants - Re-evaluate required concentration decision4->end_fail  No proc_cosolvent->end_success

Caption: Decision workflow for solubilizing this compound in aqueous buffers.

Q6: My this compound stock, prepared in an organic solvent, precipitates when I dilute it into my aqueous cell culture medium. How can I fix this?

This occurs when the concentration of the organic solvent in the final solution is insufficient to keep the compound dissolved, causing it to "crash out."

  • Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent (e.g., DMSO). This will require adding a larger volume to your medium, but the final percentage of the organic solvent will be higher, which may prevent precipitation.

  • Check Final Solvent Concentration: For cellular assays, the final concentration of solvents like DMSO should typically be kept low (e.g., <0.5% or <1%) to avoid solvent-induced toxicity or artifacts. If precipitation occurs below this threshold, another method may be necessary.

  • Use pH Adjustment: Prepare an aqueous stock solution using the pH adjustment method (Protocol 1) instead of an organic solvent. This is often the most compatible method for cell-based experiments.

Q7: I am using a gradient elution in my HPLC and I'm seeing pressure fluctuations and potential precipitation. Could this be related to my mandelic acid sample and buffer?

Yes, this is a common issue in HPLC when using buffers. If your mobile phase contains a buffer (e.g., phosphate (B84403) buffer) and your gradient runs to a high percentage of an organic solvent (like acetonitrile (B52724) or methanol), the buffer salts can precipitate out of the solution.

  • Know Your Buffer's Limit: Be aware of the solubility limit of your buffer salt in the organic solvent. For example, phosphate buffers can start to precipitate above 80% methanol (B129727) or 70% acetonitrile.

  • Adjust Your Gradient: Limit the maximum percentage of the organic phase in your gradient to below the precipitation point of your buffer.

  • Lower Buffer Concentration: If a high organic content is necessary, reduce the concentration of your buffer salt in the aqueous mobile phase.

  • Filter Your Mobile Phase: Always filter your buffered mobile phases before use.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is ideal for preparing a water-based stock solution for use in biological assays where organic solvents are undesirable.

  • Objective: To prepare a 100 mM this compound stock solution in water.

  • Materials:

    • This compound (MW: 152.15 g/mol )

    • High-purity water (e.g., Milli-Q)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Calibrated pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh out 1.52 g of this compound and add it to a beaker containing approximately 80 mL of high-purity water. This will form a slurry.

    • Place the beaker on a stir plate and begin stirring.

    • While monitoring the pH, add the 1 M NaOH solution dropwise. As the base is added, the this compound will begin to dissolve.

    • Continue adding NaOH until all the solid has dissolved and the pH of the solution is stable above 4.5 (at least one full pH unit above the pKa).

    • Transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of water and add the rinse to the volumetric flask.

    • Bring the final volume to 100 mL with high-purity water.

    • Sterile-filter the solution through a 0.22 µm filter if it will be used in cell culture. Store at 2-8°C. Note: Aqueous solutions are not recommended for long-term storage; prepare fresh as needed.

Protocol 2: Preparation of a High-Concentration Stock Solution Using a Co-Solvent

This protocol is suitable for experiments where a small amount of an organic co-solvent is permissible. DMSO is a common choice.

  • Objective: To prepare a 500 mM this compound stock solution in DMSO.

  • Materials:

    • This compound (MW: 152.15 g/mol )

    • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

    • Vortex mixer or sonicator

  • Procedure:

    • Weigh out 760.75 mg of this compound and place it in a 10 mL volumetric flask or a suitable vial.

    • Add approximately 8 mL of DMSO.

    • Cap the container and vortex or sonicate until the solid is completely dissolved. Gentle warming may assist, but ensure your compound is stable to heat.

    • Once dissolved, add DMSO to bring the final volume to 10.0 mL.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Crucial Final Step: When diluting into your final aqueous buffer or medium, add the DMSO stock solution to the buffer (not the other way around) while vortexing or stirring to ensure rapid mixing and minimize local concentrations that could cause precipitation.

References

common pitfalls in the use of (S)-mandelic acid as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using (S)-mandelic acid as a chiral auxiliary. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother and more successful experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the diastereomeric resolution process using this compound.

Issue 1: Low Enantiomeric Excess (ee)

Problem: The enantiomeric excess of the resolved product is lower than expected after cleavage of the this compound auxiliary.

Potential Cause Troubleshooting Steps
Co-precipitation of the undesired diastereomer - Perform one or more recrystallizations of the diastereomeric salt.[1] - Screen for a more selective solvent system. A good solvent will have a significant difference in solubility for the two diastereomeric salts.[2] - Implement a slower, controlled cooling profile during crystallization.[1]
Inefficient separation of diastereomeric salts - Optimize the filtration and washing steps to minimize loss of the desired diastereomer while effectively removing the mother liquor containing the more soluble diastereomer. - Ensure the wash solvent is used sparingly and is cold to prevent dissolution of the desired salt.[1]
Formation of a solid solution - Investigate the solid-state properties of the diastereomeric salts to confirm if a solid solution is forming.[1] - If a solid solution is present, a different resolving agent or solvent system may be necessary.
Racemization during auxiliary cleavage - Perform the hydrolysis or cleavage reaction at the lowest practical temperature (e.g., 0 °C or room temperature). - Use milder cleavage conditions. For example, if using strong base, consider a weaker base or shorter reaction times.
Issue 2: No Crystallization or Oiling Out

Problem: The diastereomeric salts fail to crystallize from the solution, or an oil forms instead of a solid precipitate.

Potential Cause Troubleshooting Steps
Solvent is too polar (high solubility of both salts) - Change to a less polar solvent or use a solvent mixture. - Gradually add a less polar anti-solvent to the solution to induce precipitation.
Concentration is too low - Concentrate the solution by carefully removing the solvent under reduced pressure.
Inappropriate resolving agent - While this compound is versatile, it may not be the optimal choice for every substrate. Consider screening other chiral resolving agents.
Issue 3: Low Yield of Diastereomeric Salt

Problem: The yield of the desired diastereomeric salt after crystallization is significantly below the theoretical 50%.

Potential Cause Troubleshooting Steps
Suboptimal molar ratio of resolving agent - Optimize the stoichiometry of the this compound. Typically, 0.5 to 1.0 mole equivalent is used.
Crystallization time is too short - Increase the crystallization time to allow for complete precipitation of the less soluble diastereomer.
Cooling rate is too fast - Implement a slower, controlled cooling profile. Rapid cooling can lead to the formation of small, impure crystals and trap the more soluble diastereomer.
The desired diastereomer is the more soluble one - If the desired enantiomer forms the more soluble diastereomeric salt, the mother liquor should be collected and processed to recover it.
Issue 4: Difficulty in Liberating the Free Amine/Alcohol (Auxiliary Cleavage)

Problem: Incomplete reaction or difficulty in isolating the final product after the cleavage of the this compound auxiliary.

Potential Cause Troubleshooting Steps
Incomplete reaction with acid/base - For acidic cleavage, ensure the pH is sufficiently low (e.g., pH 1-2) to fully protonate the mandelic acid. - For basic cleavage of an amide, ensure a sufficient excess of base and adequate heating to drive the hydrolysis to completion.
Formation of an emulsion during extraction - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Allow the mixture to stand for a longer period to allow for phase separation. - Filter the entire mixture through a pad of Celite.
Steric hindrance - For sterically hindered substrates where hydrolysis is slow, consider increasing the reaction temperature or using a stronger nucleophile.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for diastereomeric salt crystallization with this compound?

A1: The choice of solvent is critical for successful resolution. A suitable solvent should exhibit a significant difference in solubility for the two diastereomers. It is often necessary to screen a variety of solvents and solvent mixtures. Common solvents include alcohols like methanol (B129727) and ethanol, or mixtures with water. The polarity of the solvent plays a key role and should be optimized for your specific substrate.

Q2: What is the optimal molar ratio of this compound to my racemic substrate?

A2: The optimal ratio can vary, but a common starting point is to use 0.5 to 1.0 molar equivalents of this compound relative to the racemic substrate. Using 0.5 equivalents is often economically advantageous, as it can selectively precipitate one diastereomer, leaving the other in solution.

Q3: My diastereomeric salt has a low melting point and appears impure. What should I do?

A3: A low or broad melting point range often indicates impurity, likely due to the presence of the other diastereomer. The most effective way to improve purity is through recrystallization. You may need to perform multiple recrystallizations to achieve high diastereomeric purity.

Q4: How can I prevent racemization of my product during the cleavage of the this compound auxiliary?

A4: Racemization, particularly at a stereocenter adjacent to a carbonyl group, is a risk under basic conditions. To minimize this, perform the cleavage reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C). Using milder reagents or shorter reaction times can also help preserve the stereochemical integrity of your product.

Q5: Can I recover and reuse the this compound auxiliary?

A5: Yes, one of the benefits of using chiral auxiliaries is the ability to recover and reuse them. After cleaving the auxiliary and isolating your product, the this compound will be in the aqueous layer as its salt (if a basic workup was used) or can be precipitated by adjusting the pH. For example, if you liberate your amine product with a base, the mandelate (B1228975) salt will be in the aqueous layer. This aqueous layer can then be acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can be collected by filtration, dried, and reused.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine

This protocol provides a general framework for the resolution of a racemic amine using this compound.

1. Salt Formation: a. Dissolve the racemic amine in a suitable solvent (e.g., ethanol). b. In a separate flask, dissolve 0.5-1.0 molar equivalent of this compound in the same solvent, with gentle heating if necessary. c. Slowly add the this compound solution to the racemic amine solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

2. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

3. Recrystallization (Recommended for higher purity): a. Dissolve the diastereomeric salt in a minimal amount of a suitable hot solvent. b. Allow the solution to cool slowly to effect recrystallization. c. Collect the purified crystals by vacuum filtration.

4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the isolated diastereomeric salt in water. b. Add a base (e.g., 2 M NaOH) to the suspension until the pH is basic. This will deprotonate the amine and form the sodium salt of mandelic acid. c. Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times. d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

5. Determination of Enantiomeric Purity: a. The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique, such as chiral HPLC, chiral gas chromatography, or by measuring the specific rotation with a polarimeter.

Data Summary

The success of a diastereomeric resolution can be influenced by the choice of resolving agent and solvent. The following table provides an example of how to structure quantitative data for comparison.

Table 1: Comparison of Resolution of Racemic 1-Phenylethylamine

Resolving AgentSolventDiastereomeric Excess (de) of SaltEnantiomeric Excess (ee) of AmineYield of Salt
This compoundEthanol>95% after one recrystallization>98%~40% (theoretical max 50%)
(R,R)-Tartaric AcidMethanol~90% after one recrystallization~95%~38%

Note: The values in this table are representative and will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture using this compound as a chiral auxiliary.

G cluster_0 Diastereomeric Salt Formation and Separation cluster_1 Auxiliary Cleavage and Product Isolation cluster_2 Analysis start Racemic Substrate + this compound dissolve Dissolve in Suitable Solvent start->dissolve cool Controlled Cooling & Crystallization dissolve->cool filter Filter and Wash Solid cool->filter mother_liquor Mother Liquor (contains soluble diastereomer) filter->mother_liquor Soluble solid_salt Solid Diastereomeric Salt filter->solid_salt Insoluble cleavage Cleavage of Auxiliary (Acid/Base Hydrolysis) solid_salt->cleavage extraction Liquid-Liquid Extraction cleavage->extraction product Enantiopure Product extraction->product Organic Phase auxiliary Recovered this compound extraction->auxiliary Aqueous Phase analysis Determine Enantiomeric Excess (e.g., Chiral HPLC) product->analysis

Caption: Workflow for chiral resolution using this compound.

Troubleshooting Logic for Low Enantiomeric Excess

This diagram outlines the logical steps to troubleshoot low enantiomeric excess in your final product.

G start Low Enantiomeric Excess Detected check_purity Analyze Diastereomeric Purity of Salt (e.g., NMR, HPLC) start->check_purity recrystallize Recrystallize Diastereomeric Salt check_purity->recrystallize Purity is low change_solvent Screen for a More Selective Solvent System check_purity->change_solvent Recrystallization ineffective check_cleavage Review Auxiliary Cleavage Conditions check_purity->check_cleavage Purity is high recrystallize->check_purity change_solvent->start lower_temp Lower Cleavage Reaction Temperature check_cleavage->lower_temp Harsh conditions used milder_reagents Use Milder Cleavage Reagents check_cleavage->milder_reagents Potential for epimerization end Achieved High Enantiomeric Excess lower_temp->end milder_reagents->end

Caption: Troubleshooting guide for low enantiomeric excess.

References

Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enzymatic resolution of mandelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing experimental procedures, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic resolution of mandelic acid, offering potential causes and suggested solutions in a straightforward question-and-answer format.

Question: Why is the yield of my desired mandelic acid enantiomer consistently low (below 50%)?

Answer:

Low yield in a kinetic resolution is often due to suboptimal reaction conditions or enzyme inhibition. Here are some potential causes and solutions:

  • Suboptimal Reaction Parameters: The efficiency of enzymatic resolution is highly sensitive to the reaction environment.

    • Solution: Systematically optimize parameters such as pH, temperature, and solvent. The optimal conditions are highly dependent on the specific lipase (B570770) used. For example, a study using immobilized lipase in a microreactor for the hydrolysis of racemic ethyl mandelate (B1228975) found optimal conditions at 55°C.[1]

  • Enzyme Inhibition: The substrate or product can inhibit the enzyme, slowing down the reaction rate and affecting the yield.

    • Solution: Consider using a biphasic system (e.g., toluene-water) to reduce high substrate concentrations in the aqueous phase, which can alleviate substrate inhibition.[2] Substrate feeding strategies can also be employed to maintain a low and stable substrate concentration.[2]

  • Poor Enzyme Stability: The enzyme may be denaturing under the experimental conditions.

    • Solution: Enzyme immobilization can significantly enhance stability.[3][4] Immobilization onto supports like metal-organic frameworks (MOFs) has been shown to improve reusability and stability in organic solvents.

Question: Why is the enantiomeric excess (e.e.) of my product lower than expected?

Answer:

Low enantiomeric excess indicates a lack of selectivity in the enzymatic reaction. This can be influenced by several factors:

  • Incorrect Enzyme Choice: Not all lipases exhibit high enantioselectivity for mandelic acid esters.

    • Solution: Screen a variety of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for your specific substrate.

  • Reaction Conditions Affecting Selectivity: The choice of solvent and acyl donor can significantly impact the enantioselectivity of the enzyme.

    • Solution: Experiment with different organic solvents and acyl donors. For instance, in the acylation of methyl (RS)-mandelates, vinyl butyrate (B1204436) was found to give the highest enantioselectivity. Interestingly, the stereochemical preference of a lipase was inverted from S to R by using vinyl chloroacetate (B1199739) as the acyl donor.

  • Reaction Progress: Pushing the conversion rate much beyond 50% in a kinetic resolution will inherently decrease the enantiomeric excess of the product.

    • Solution: Monitor the reaction progress closely using chiral HPLC and stop the reaction at or near 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both the product and the remaining substrate.

Question: My immobilized enzyme shows low activity or loses activity quickly after a few cycles. What could be the cause?

Answer:

Issues with immobilized enzymes often relate to the immobilization method or the support material.

  • Suboptimal Immobilization Protocol: The method of immobilization can affect the enzyme's conformation and active site accessibility.

    • Solution: Experiment with different immobilization techniques, such as entrapment, covalent bonding, or adsorption. The choice of support material is also critical; materials like silica (B1680970) gels, MOFs, and magnetic nanoparticles have been used successfully.

  • Leaching of the Enzyme: The enzyme may be detaching from the support during the reaction or washing steps.

    • Solution: If using adsorption, consider cross-linking the enzyme after immobilization to prevent leaching. Covalent attachment generally provides a more stable linkage.

  • Support Fouling: The pores of the support material can become blocked by the substrate or product, limiting access to the enzyme's active site.

    • Solution: Ensure adequate washing of the immobilized enzyme between cycles. Using a packed-bed microreactor can sometimes mitigate mass transfer limitations.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used enzymes for the resolution of mandelic acid?

A1: Lipases are the most frequently employed enzymes for the kinetic resolution of mandelic acid and its esters. Species such as Candida antarctica Lipase B (often immobilized, as in Novozym 435), Pseudomonas cepacia lipase, and lipases from Penicillium roqueforti have shown good results. Esterases and nitrilases are also used, particularly for different types of transformations like the hydrolysis of α-acetoxy acids or the dynamic kinetic resolution of mandelonitrile.

Q2: What is the theoretical maximum yield for a single enantiomer in a kinetic resolution?

A2: The theoretical maximum yield for one enantiomer in a classical kinetic resolution is 50%. This is because the enzyme selectively reacts with one enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers), leaving the other unreacted.

Q3: How can I overcome the 50% yield limitation of kinetic resolution?

A3: To surpass the 50% yield barrier, a dynamic kinetic resolution (DKR) process can be employed. DKR combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. For mandelic acid, this can be achieved using a mandelate racemase in conjunction with a selective enzyme.

Q4: What analytical techniques are used to determine the enantiomeric excess of mandelic acid?

A4: The most common and reliable method for determining the enantiomeric excess of mandelic acid and its derivatives is chiral High-Performance Liquid Chromatography (HPLC). Other techniques that have been used include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and colorimetric assays.

Q5: What are the advantages of using a microreactor for enzymatic resolution?

A5: Microreactors offer several advantages over traditional batch reactors, including improved mass transfer, which can lead to higher reaction rates and better efficiency. One study demonstrated that a microreactor setup for the hydrolysis of racemic ethyl mandelate resulted in a higher enantiomeric excess (95% e.e.) compared to a batch reaction (65% e.e.) under optimal conditions.

Data Presentation

Table 1: Comparison of Different Enzymatic Resolution Methods for Mandelic Acid

Resolution MethodEnzyme/CatalystSubstrateMax. Yield (per enantiomer)Enantiomeric Excess (e.e.)Key AdvantagesKey Limitations
Enzymatic Kinetic Resolution (Batch)LipasesRacemic mandelic acid ester~50%Can exceed 95%High enantioselectivity, mild conditions.Limited to 50% yield, enzyme cost and stability.
Enzymatic Kinetic Resolution (Microreactor)Immobilized LipaseRacemic ethyl mandelate~50%Up to 95%Improved mass transfer, higher efficiency.Requires specialized equipment.
Dynamic Kinetic Resolution (DKR)Mandelate Racemase & Chiral AmineRacemic mandelic acidApproaches 100%HighOvercomes the 50% yield limitation.More complex setup, requires an efficient racemization catalyst.
Nitrilase-mediated ResolutionNitrilaseRacemic mandelonitrile>50% (DKR)ExcellentCan achieve high yields and e.e. in a DKR setup.Substrate inhibition can be an issue.

Table 2: Influence of Reaction Parameters on Lipase-Catalyzed Resolution of 4-Cl-Mandelic Acid

ParameterConditionsConversion (c)Enantiomeric Excess (eep)
Substrate Concentration20 mmol/L (R, S)‐4‐chloromandelic acid47.6%98.7%
Acyl Donor Concentration120 mmol/L vinyl acetate (B1210297)47.6%98.7%
Enzyme Loading30 mg immobilized PCL@UiO‐67(Zr)47.6%98.7%
Solvent2 mL of MTBE47.6%98.7%
Temperature55°C47.6%98.7%
Reaction Time18 h47.6%98.7%
Data extracted from a study on the resolution of 4-chloro-mandelic acid using an immobilized lipase.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid Ester (Batch Method)

Materials:

  • Racemic methyl mandelate (or other suitable ester)

  • Immobilized Lipase (e.g., from Pseudomonas cepacia)

  • Phosphate (B84403) buffer (pH ~7, optimized for the specific lipase)

  • Organic solvent (e.g., toluene, hexane, or MTBE)

  • Acyl donor (e.g., vinyl acetate for acylation reactions)

Procedure:

  • Prepare a solution of the racemic mandelic acid ester in the selected organic solvent.

  • Add the immobilized lipase to the reaction mixture.

  • If performing an acylation, add the acyl donor. For hydrolysis, a biphasic system with the phosphate buffer is used.

  • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with agitation (e.g., 500 rpm).

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.

  • Stop the reaction when the desired conversion is reached (typically around 50%).

  • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • Isolate the product (the hydrolyzed mandelic acid or the acylated ester) and the unreacted substrate using standard extraction and purification techniques.

Protocol 2: Analysis of Enantiomeric Excess using Chiral HPLC

Objective: To determine the enantiomeric composition of a sample containing mandelic acid or its ester.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column suitable for separating mandelic acid enantiomers.

  • Mobile phase (e.g., a mixture of n-hexane and isopropanol).

  • Standards of the pure R- and S-enantiomers of the analyte.

Procedure:

  • Prepare a standard solution of the racemic mixture and solutions of the pure R- and S-enantiomers.

  • Dissolve the experimental sample in the mobile phase.

  • Set up the HPLC method, including the mobile phase composition, flow rate, and UV detection wavelength.

  • Inject the standard solutions to determine the retention times for each enantiomer and to calibrate the detector response.

  • Inject the experimental sample.

  • Integrate the peak areas for the R- and S-enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_separation Separation & Purification racemic_ma Racemic Mandelic Acid Ester reaction_vessel Reaction Vessel (Batch or Microreactor) racemic_ma->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel solvent Organic Solvent & Buffer solvent->reaction_vessel hplc Chiral HPLC Analysis reaction_vessel->hplc Sampling decision Stop at ~50% Conversion? hplc->decision decision->reaction_vessel No filtration Enzyme Filtration (Recycle) decision->filtration Yes filtration->enzyme Reuse extraction Product Extraction filtration->extraction product_s (S)-Enantiomer (Product) extraction->product_s product_r (R)-Enantiomer (Unreacted Substrate) extraction->product_r

Caption: Workflow for enzymatic kinetic resolution of mandelic acid.

troubleshooting_guide cluster_yield Low Yield cluster_ee Low Enantiomeric Excess (e.e.) cluster_activity Low Immobilized Enzyme Activity start Problem Encountered q_yield Is yield < 50%? start->q_yield q_ee Is e.e. low? start->q_ee q_activity Low/Unstable Activity? start->q_activity cause_yield1 Suboptimal Conditions (pH, Temp, Solvent) q_yield->cause_yield1 cause_yield2 Enzyme Inhibition q_yield->cause_yield2 cause_yield3 Poor Enzyme Stability q_yield->cause_yield3 sol_yield1 Optimize Parameters cause_yield1->sol_yield1 sol_yield2 Use Biphasic System or Substrate Feeding cause_yield2->sol_yield2 sol_yield3 Immobilize Enzyme cause_yield3->sol_yield3 cause_ee1 Incorrect Enzyme q_ee->cause_ee1 cause_ee2 Suboptimal Solvent/ Acyl Donor q_ee->cause_ee2 cause_ee3 Conversion > 50% q_ee->cause_ee3 sol_ee1 Screen Different Lipases cause_ee1->sol_ee1 sol_ee2 Optimize Reaction Medium cause_ee2->sol_ee2 sol_ee3 Stop Reaction at ~50% Conversion cause_ee3->sol_ee3 cause_act1 Suboptimal Immobilization q_activity->cause_act1 cause_act2 Enzyme Leaching q_activity->cause_act2 sol_act1 Test Different Supports/ Methods cause_act1->sol_act1 sol_act2 Cross-link Enzyme cause_act2->sol_act2

Caption: Troubleshooting decision tree for mandelic acid resolution.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of many pharmaceuticals and fine chemicals. The choice of a chiral resolving agent is paramount to the efficiency, yield, and scalability of this process. This guide provides an objective comparison of (S)-mandelic acid with other commonly used chiral resolving agents, namely L-tartaric acid and (1S)-(+)-10-camphorsulfonic acid, for the resolution of racemic amines. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for a given application.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for the chiral resolution of racemic compounds, such as amines, is the formation of diastereomeric salts.[1][2] This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent, which is a chiral acid in the case of resolving a racemic amine. The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[3][4]

The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by filtration. Subsequently, the resolved amine enantiomer can be liberated from the purified salt, often by treatment with a base. The success of this method is highly dependent on several factors, including the choice of the resolving agent, the solvent system, stoichiometry, and crystallization temperature.[2]

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is evaluated based on key performance indicators such as the yield of the recovered diastereomeric salt and the enantiomeric excess (ee) of the desired amine enantiomer after liberation. The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine (B125046) using this compound, L-tartaric acid, and (1S)-(+)-10-camphorsulfonic acid. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources to provide a representative comparison.

Chiral Resolving AgentRacemic AmineSolvent(s)Yield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered Amine
This compound (±)-1-PhenylethylamineEthanol (B145695)/WaterHigh>95% (in a single crystallization)
L-Tartaric Acid (±)-1-PhenylethylamineMethanol80-90%>85%
(1S)-(+)-10-Camphorsulfonic Acid (±)-2,3-DiphenylpiperazineDichloromethane (B109758)25%98% (for (R,R)-enantiomer)

Note: The data for (1S)-(+)-10-camphorsulfonic acid is for a different amine due to the lack of specific data for 1-phenylethylamine in the searched literature, but it illustrates the high enantiomeric purity that can be achieved.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of a racemic amine using each of the compared chiral acids.

Protocol 1: Resolution of (±)-1-Phenylethylamine with this compound

This protocol outlines the resolution of racemic 1-phenylethylamine using this compound to yield the (R)-amine.

Materials:

  • (±)-1-Phenylethylamine

  • This compound

  • Ethanol

  • Water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve this compound in a mixture of ethanol and water with gentle heating. To the hot solution, add an equimolar amount of (±)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a 10% sodium hydroxide solution until the solution is basic to litmus (B1172312) paper.

  • Extraction: Extract the liberated (R)-1-phenylethylamine with an appropriate organic solvent, such as diethyl ether.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved (R)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its optical rotation.

Protocol 2: Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid

This widely cited method utilizes L-tartaric acid for the resolution of racemic 1-phenylethylamine, typically yielding the (S)-amine.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve L-(+)-tartaric acid in methanol, heating if necessary. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol. Cautiously add the amine solution to the tartaric acid solution; the reaction is exothermic.

  • Crystallization: Allow the mixture to cool to room temperature and then in an ice bath to promote the crystallization of the less soluble (S)-1-phenylethylammonium (R,R)-tartrate salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Partially dissolve the crystalline salt in water and add a 50% NaOH solution until the mixture is basic.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-1-phenylethylamine with diethyl ether.

  • Drying and Evaporation: Combine the ether extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved (S)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the obtained amine using chiral HPLC or polarimetry.

Protocol 3: General Protocol for Amine Resolution with (1S)-(+)-10-Camphorsulfonic Acid

Camphorsulfonic acid is a strong acid and is often effective for a wide range of amines, forming highly crystalline salts.

Materials:

  • Racemic Amine

  • (1S)-(+)-10-Camphorsulfonic acid

  • Suitable solvent (e.g., acetone, dichloromethane, or an alcohol)

  • Base (e.g., NaOH or NaHCO₃ solution)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve the racemic amine and an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent. The salt formation is typically rapid.

  • Crystallization: Stir the solution at room temperature. Crystallization may occur spontaneously. If not, cooling or slow evaporation of the solvent can be employed to induce precipitation.

  • Isolation of Diastereomeric Salt: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the crystalline salt in water or a suitable organic solvent and add a base to neutralize the acid and liberate the free amine.

  • Extraction and Purification: Extract the free amine with an organic solvent. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the resolved amine.

  • Analysis: Analyze the enantiomeric excess of the resolved amine using a suitable technique such as chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the general workflow and logical relationships in chiral resolution by diastereomeric salt formation.

G cluster_workflow Experimental Workflow RacemicAmine Racemic Amine (R/S Mixture) SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ResolvingAgent Chiral Resolving Agent (this compound) ResolvingAgent->SaltFormation DiastereomericSalts Mixture of Diastereomeric Salts ((R,S) and (S,S)) SaltFormation->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Salt (e.g., (R,S)-Salt) Crystallization->LessSolubleSalt Solid MoreSolubleSalt More Soluble Salt in Filtrate (e.g., (S,S)-Salt) Crystallization->MoreSolubleSalt Solution Liberation Liberation of Amine (Base Treatment) LessSolubleSalt->Liberation ResolvedAmine Enantiomerically Enriched Amine ((R)-Amine) Liberation->ResolvedAmine

General workflow for chiral resolution.

G cluster_logic Logical Relationships Start Start with Racemic Mixture (50% R, 50% S) AddAgent Add Chiral Resolving Agent (e.g., Pure S-Enantiomer) Start->AddAgent FormSalts Formation of Diastereomeric Salts (R-amine with S-acid -> R,S salt) (S-amine with S-acid -> S,S salt) AddAgent->FormSalts SolubilityDiff Different Physical Properties (e.g., Solubility) FormSalts->SolubilityDiff Separate Separation based on Solubility (Crystallization) SolubilityDiff->Separate IsolateSolid Isolate Less Soluble Salt (e.g., R,S salt) Separate->IsolateSolid IsolateLiquid Filtrate Enriched in More Soluble Salt (e.g., S,S salt) Separate->IsolateLiquid LiberateAmine Liberate Amine from Salt (e.g., add base) IsolateSolid->LiberateAmine EndProduct Obtain Enriched Enantiomer (e.g., R-amine) LiberateAmine->EndProduct

Logical steps in diastereomeric salt resolution.

Conclusion

This compound is a highly effective chiral resolving agent for racemic amines, often providing high enantiomeric excess in a single crystallization. L-Tartaric acid is a cost-effective and widely used alternative, also demonstrating good performance. (1S)-(+)-10-Camphorsulfonic acid, a strong acid, is a valuable option, particularly for amines that are difficult to resolve with carboxylic acid-based agents, and can lead to very high enantiomeric purities. The choice of the optimal resolving agent is often empirical and may require screening of different agents and solvent systems to achieve the desired separation efficiency. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers in the development of robust and efficient chiral resolution processes.

References

(S)-Mandelic Acid vs. Mosher's Acid: A Comparative Guide to Determining Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. This guide provides an objective comparison of two widely used chiral derivatizing agents (CDAs) for NMR spectroscopy: (S)-mandelic acid and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate reagent for their analytical needs.

The fundamental principle behind using CDAs is the conversion of a mixture of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, resulting in different chemical shifts (δ) in their NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess of the original sample.

Performance Comparison: this compound vs. Mosher's Acid

The efficacy of a CDA is primarily determined by its ability to induce a large, baseline-resolved chemical shift difference (Δδ) between the diastereomeric products, ensuring accurate integration. Both this compound and Mosher's acid are effective in this regard, though their performance can vary depending on the analyte.

FeatureThis compoundMosher's Acid (MTPA)
Principle of Operation Forms diastereomeric esters or amides with chiral alcohols and amines. The phenyl group induces anisotropic effects, leading to chemical shift differences in the ¹H NMR spectrum.Forms diastereomeric esters or amides. The phenyl group and the trifluoromethyl group create a strong anisotropic effect, causing significant chemical shift differences in both ¹H and ¹⁹F NMR spectra.
Typical Δδ (¹H NMR) Generally provides good chemical shift separation, but can be smaller than that of Mosher's acid for some substrates.Often induces larger Δδ values compared to mandelic acid, facilitating easier quantification.[1]
¹⁹F NMR Analysis Not applicable.The presence of the -CF₃ group provides a clean singlet in the ¹⁹F NMR spectrum for each diastereomer, often in a region devoid of other signals. This allows for highly accurate ee determination, even in complex proton spectra.[2]
Determination of Absolute Configuration Can be used to determine absolute configuration based on empirical models of the diastereomer conformations.The "Advanced Mosher's Method" is a well-established protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the Δδ values (δS - δR) for protons on either side of the stereocenter.
Reactivity Derivatization typically requires activation of the carboxylic acid (e.g., to the acid chloride) or the use of coupling agents.Commercially available as the acid and the more reactive acid chloride (Mosher's acid chloride), which often provides faster and more complete reactions.
Potential for Racemization The α-proton is acidic and can be susceptible to racemization under basic conditions, potentially affecting the accuracy of the ee determination.Lacks an α-proton, making it configurationally stable under standard derivatization conditions.
Cost and Availability Generally more affordable and readily available.Can be more expensive than mandelic acid.

Experimental Protocols

The following are generalized protocols for the derivatization of a chiral secondary alcohol with this compound and Mosher's acid chloride for NMR analysis.

Derivatization with this compound

This protocol typically involves the in-situ formation of the acid chloride or the use of a coupling agent.

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous pyridine (B92270)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • In a dry vial under an inert atmosphere, dissolve this compound (1.1-1.2 equivalents) in an anhydrous solvent like dichloromethane.

  • Add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise at 0 °C and then allow the mixture to warm to room temperature for 1-2 hours to form the acid chloride.

  • In a separate dry NMR tube, dissolve the chiral secondary alcohol (1.0 equivalent, ~5 mg) in approximately 0.6 mL of anhydrous CDCl₃.

  • Add a small amount of anhydrous pyridine (2-3 equivalents) to the NMR tube.

  • Carefully add the freshly prepared (S)-mandeloyl chloride solution to the NMR tube.

  • Cap the NMR tube, mix gently, and allow the reaction to proceed to completion (monitor by NMR).

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric esters.

Derivatization with Mosher's Acid Chloride

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • (R)- and (S)-Mosher's acid chloride (MTPA-Cl)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Two NMR tubes

Procedure:

  • In two separate, dry NMR tubes, dissolve the chiral secondary alcohol (1.0 equivalent, ~5 mg) in approximately 0.6 mL of anhydrous CDCl₃.

  • To one tube, add a small amount of anhydrous pyridine or a catalytic amount of DMAP, followed by (R)-MTPA-Cl (1.1-1.2 equivalents).

  • To the second tube, add the same amount of base, followed by (S)-MTPA-Cl (1.1-1.2 equivalents).

  • Cap the NMR tubes, mix gently, and allow the reactions to proceed at room temperature for 30-60 minutes, or until completion.

  • Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric samples.

  • Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the newly formed ester linkage to determine the absolute configuration.

Visualization of Experimental Workflows and Principles

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis cluster_result Result analyte Chiral Analyte (Alcohol/Amine) reaction Formation of Diastereomers analyte->reaction cda Chiral Derivatizing Agent (this compound or Mosher's Acid) cda->reaction nmr NMR Spectroscopy (¹H, ¹⁹F) reaction->nmr integration Signal Integration nmr->integration ee Enantiomeric Excess (% ee) integration->ee

A generalized workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy.

mosher_vs_mandelic cluster_mandelic This compound cluster_mosher Mosher's Acid (MTPA) title Key Structural Differences mandelic_structure C₆H₅-CH(OH)-COOH mosher_structure C₆H₅-C(CF₃)(OCH₃)-COOH mandelic_features α-Proton (potential for racemization) Phenyl group for anisotropy mosher_features No α-Proton (configurationally stable) -CF₃ group for ¹⁹F NMR and enhanced anisotropy

References

A Comparative Guide to the Accuracy and Precision of NMR Methods Utilizing (S)-Mandelic Acid for Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of chiral compound analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents (CSAs) like (S)-mandelic acid, offers a rapid and non-destructive method for these critical assessments. This guide provides an objective comparison of the accuracy and precision of NMR methods employing this compound against alternative techniques, supported by experimental data and detailed protocols.

The fundamental principle behind the use of this compound in NMR for chiral analysis lies in the formation of transient diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomers are energetically distinct, leading to a differentiation in their NMR signals, most commonly observed as a separation in the chemical shifts (Δδ) of corresponding protons. The ratio of the integrated peak areas of these separated signals directly corresponds to the enantiomeric ratio of the analyte.

Performance Comparison of Chiral Analysis Methods

The selection of an appropriate analytical technique for determining enantiomeric purity hinges on a balance of accuracy, precision, speed, and sample requirements. While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its high resolution and sensitivity, NMR methods using chiral auxiliaries provide a valuable and often more efficient alternative.

MethodPrincipleTypical AccuracyTypical Precision (RSD)SpeedSample Consumption
NMR with this compound (CSA) Formation of transient diastereomeric solvatesHigh (often < 2% error)< 5%Fast (5-15 min/sample)Low (mg scale)
NMR with Mosher's Reagent (CDA) Covalent derivatization to form stable diastereomersHigh (can be < 1% error with advanced methods)< 3%Moderate (includes reaction time)Moderate (requires derivatization)
Chiral HPLC Chromatographic separation on a chiral stationary phaseVery High (< 1% error)< 2%Slow (requires method development and longer run times)Low (µg to mg scale)

Note: The accuracy and precision of NMR methods are highly dependent on factors such as the analyte's structure, the solvent used, the concentration of both the analyte and the chiral solvating agent, and the magnetic field strength of the NMR spectrometer.

Experimental Data on Accuracy and Precision

While comprehensive validation data across a wide range of compounds for this compound is dispersed in the literature, several studies provide insights into its performance. For instance, in the determination of the enantiomeric excess of the antiarrhythmic drug mexiletine (B70256) using a mandelic acid analogue, an estimated error of ±1% was reported[1]. Another study on the chiral purity of β-blockers using a different chiral derivatizing agent in NMR reported a limit of detection (LOD) of 1.2% and a limit of quantification (LOQ) of 2.0%, with results showing good agreement with HPLC data[2]. Research on determining the enantiomeric excess of 1,2-diphenylethylenediamine with a BINOL-derived CSA demonstrated a linear relationship with a coefficient of determination (R²) of 0.9995, indicating excellent accuracy[3]. A study using Mosher's reagent for the analysis of menthol (B31143) mixtures found that while standard integration could lead to errors around 10%, more sophisticated analysis methods could reduce this error to within 1%[4].

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the determination of enantiomeric excess using this compound as a chiral solvating agent and, for comparison, the Mosher's method as a chiral derivatizing agent.

Protocol 1: Determination of Enantiomeric Excess of a Chiral Amine using this compound (CSA)

This protocol outlines a general procedure for the rapid determination of the enantiomeric excess of a primary or secondary amine using this compound as a chiral solvating agent by ¹H NMR spectroscopy.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆))

  • This compound

  • Chiral amine analyte

  • Micropipettes and standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral amine analyte into a clean, dry vial.

    • Dissolve the analyte in approximately 0.6 mL of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Initial NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum of the analyte solution to serve as a reference.

  • Addition of this compound:

    • Prepare a stock solution of this compound in the same deuterated solvent or add a pre-weighed amount directly to the NMR tube. A molar ratio of CSA to analyte of 1:1 to 2:1 is a good starting point.

    • Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and formation of the diastereomeric complexes.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should result in the splitting of one or more signals of the analyte. Protons closer to the chiral center are more likely to show significant chemical shift non-equivalence (ΔΔδ).

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Carefully integrate the areas of these two signals (Area₁ and Area₂).

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Protocol 2: Determination of Absolute Configuration and Enantiomeric Excess of a Chiral Alcohol using Mosher's Method (CDA)

This protocol describes the use of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to determine the absolute configuration and enantiomeric excess of a chiral secondary alcohol.

Materials:

  • (R)- and (S)-Mosher's acid chloride (MTPA-Cl) or Mosher's acid and a coupling agent (e.g., DCC, EDC)

  • Chiral alcohol analyte

  • Anhydrous solvent (e.g., dichloromethane, pyridine)

  • NMR spectrometer and deuterated solvent (e.g., CDCl₃)

  • Standard laboratory glassware for chemical reactions

Procedure:

  • Derivatization (prepare two separate reactions):

    • Reaction A: To a solution of the chiral alcohol in an anhydrous solvent, add (R)-MTPA-Cl and a non-nucleophilic base (e.g., pyridine (B92270) or DMAP).

    • Reaction B: In a separate flask, react the chiral alcohol with (S)-MTPA-Cl under the same conditions.

    • Allow the reactions to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

    • Work up the reactions to isolate the crude diastereomeric Mosher's esters. Purification is often not necessary for NMR analysis.

  • NMR Sample Preparation:

    • Dissolve each crude ester in a deuterated solvent and transfer to separate NMR tubes.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis for Absolute Configuration:

    • Assign the signals in the ¹H NMR spectra for both diastereomers.

    • Calculate the chemical shift differences (Δδ) for corresponding protons: Δδ = δ(S-ester) - δ(R-ester).

    • A consistent sign (positive or negative) for the Δδ values of protons on one side of the chiral center relative to the other allows for the assignment of the absolute configuration based on the established Mosher's method model.

  • Data Analysis for Enantiomeric Excess:

    • In the spectrum of the ester prepared from a single enantiomer of MTPA, integrate a well-resolved signal for the major diastereomer and the corresponding signal for the minor diastereomer (if present).

    • Calculate the diastereomeric excess (de), which is equivalent to the enantiomeric excess (ee) of the starting alcohol.

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the logical flow of each experimental protocol.

G cluster_CSA NMR with this compound (CSA) A1 Dissolve Chiral Analyte in Deuterated Solvent A2 Acquire Reference 1H NMR Spectrum A1->A2 A3 Add this compound A2->A3 A4 Acquire 1H NMR of Mixture A3->A4 A5 Integrate Separated Signals A4->A5 A6 Calculate Enantiomeric Excess A5->A6

Caption: Workflow for enantiomeric excess determination using this compound.

G cluster_CDA NMR with Mosher's Reagent (CDA) B1 Prepare (R)- and (S)-Mosher's Esters in Parallel Reactions B2 Isolate Crude Diastereomeric Esters B1->B2 B3 Prepare Separate NMR Samples B2->B3 B4 Acquire 1H NMR Spectra for Both Diastereomers B3->B4 B5 Analyze Δδ for Absolute Configuration B4->B5 B6 Integrate Signals for Enantiomeric Excess B4->B6

Caption: Workflow for analysis using Mosher's method.

Conclusion

NMR spectroscopy using this compound as a chiral solvating agent is a powerful and efficient technique for the determination of enantiomeric excess. It offers a significant advantage in terms of speed and simplicity over methods that require derivatization, such as the Mosher's method, and can be more time- and solvent-efficient than chiral HPLC, particularly for high-throughput screening and reaction monitoring. While chiral HPLC may offer superior sensitivity and resolution for certain applications, the accuracy and precision of the NMR method with this compound are well-suited for many applications in research and drug development. For comprehensive validation, especially in regulated environments, the use of orthogonal methods like NMR and chiral HPLC is often recommended to ensure the highest confidence in the analytical results.

References

A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques, chiral High-Performance Liquid Chromatography (HPLC) and chiral Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of (S)-mandelic acid purity. We present supporting experimental data, detailed methodologies, and visual workflows to assist in the selection and implementation of the most suitable technique for your analytical needs.

The stereochemistry of a molecule can have profound effects on its pharmacological and toxicological properties. This compound, a key chiral building block in the synthesis of many pharmaceuticals, requires precise and accurate methods to quantify its enantiomeric excess (e.e.). Both chiral HPLC and NMR spectroscopy are widely employed for this purpose, each offering distinct advantages and limitations. This guide explores the principles of each technique and provides a framework for their cross-validation.

Principles of Chiral Analysis

Chiral HPLC relies on the physical separation of enantiomers using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The choice of CSP and mobile phase is critical for achieving optimal resolution.

Chiral NMR spectroscopy , on the other hand, utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to create a diastereomeric environment for the enantiomers in solution. This induced diastereotopicity results in distinct chemical shifts for specific protons in the enantiomers, enabling their differentiation and quantification by integrating the respective signal areas.

Experimental Methodologies

Detailed experimental protocols for both chiral HPLC and NMR analysis of this compound are provided below. These protocols are based on established methods found in the scientific literature.[1][2][3]

Chiral HPLC Protocol

This protocol outlines a method for the enantiomeric separation of mandelic acid using a molecularly imprinted polymer (MIP) as the chiral stationary phase.[1]

Instrumentation:

  • HPLC system with a UV detector (JASCO PU-2080 chromatograph or equivalent)[3]

  • Rheodyne 7725 injector with a 20 µl sample loop

  • Peak ABC Chromatography Workstation Ver. 2.10 integrator

Chromatographic Conditions:

  • Column: MIP-packed stainless steel column (25 cm × 0.46 cm I.D.)

  • Mobile Phase: Various buffers can be used; for example, Buffer 3 (composition not specified in the provided abstract) has been shown to be effective

  • Flow Rate: 0.5 ml/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µl

  • Temperature: 25°C

Sample Preparation:

  • Prepare a standard solution of racemic mandelic acid in the mobile phase.

  • Prepare the this compound sample solution in the mobile phase at a known concentration.

Chiral NMR Protocol

This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of mandelic acid by ¹H NMR.

Instrumentation:

  • NMR spectrometer (200 or 300 MHz)

Experimental Conditions:

  • Chiral Solvating Agent (CSA): Optically active mandelic acid analogues

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆)

  • Sample Preparation:

    • Dissolve a few milligrams of the this compound sample in the chosen deuterated solvent.

    • Add the chiral solvating agent to the NMR tube. An optimal molar ratio of analyte to CSA (e.g., 1:2 amine to acid) should be determined experimentally to achieve the best spectral separation.

    • Acquire the ¹H NMR spectrum at room temperature.

Data Presentation and Comparison

The performance of each technique can be evaluated based on several key parameters. The following tables summarize the quantitative data for the chiral analysis of mandelic acid by HPLC and NMR, based on literature values.

Table 1: Chiral HPLC Performance Data
ParameterValueReference
Chiral Stationary Phase Molecularly Imprinted Polymer (MIP)
Separation Factor (α) 2.33 - 2.86 (depending on mobile phase)
Resolution (Rs) Baseline resolved
Retention Time (+)-MA 23.85 min
Retention Time (-)-MA 35.26 min

Separation factor (α) is a measure of the separation of two peaks. A value greater than 1 indicates separation. Resolution (Rs) is a measure of the degree of separation between two peaks. A value ≥ 1.5 is typically considered baseline resolution.

Table 2: Chiral NMR Performance Data
ParameterValueReference
Chiral Discriminating Agent Mandelic acid analogues (as CSAs)
Observed Chemical Shift Difference (Δδ) Sufficient for direct determination
Accuracy Excellent results with milligram samples
Precision Not explicitly stated, but method allows for direct integration
Limit of Detection (LOD) Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for chiral HPLC and NMR analysis.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare (S)-Mandelic Acid Sample Inject Inject Sample (20 µl) Sample->Inject MobilePhase Prepare & Degas Mobile Phase Column Chiral Separation on MIP Column MobilePhase->Column Inject->Column Flow Rate: 0.5 ml/min Detect UV Detection (225 nm) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Chiral HPLC workflow for the analysis of this compound.

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve (S)-Mandelic Acid in CDCl₃ CSA Add Chiral Solvating Agent Sample->CSA Acquire Acquire ¹H NMR Spectrum CSA->Acquire To NMR Tube Integrate Integrate Diastereotopic Proton Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Chiral NMR workflow for the analysis of this compound.

Cross-Validation and Comparison

A direct, head-to-head comparison of chiral HPLC and NMR on the same batch of this compound is the most robust approach for cross-validation. This involves preparing samples of varying, known enantiomeric excesses and analyzing them by both techniques.

Key Comparison Points:

  • Accuracy and Precision: The enantiomeric excess values obtained from both methods should be in close agreement with the known values of the prepared standards. Statistical analysis of the results will provide a measure of the accuracy and precision of each technique.

  • Linearity: A calibration curve should be generated for each method by plotting the measured e.e. against the actual e.e. of the standards. A linear response with a high correlation coefficient (R² > 0.99) indicates a reliable method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters are crucial for determining the sensitivity of each method in detecting and quantifying the minor enantiomer. Chiral HPLC often offers lower LOD and LOQ values compared to NMR.

  • Method Robustness: The robustness of each method can be assessed by intentionally varying experimental parameters (e.g., mobile phase composition and flow rate for HPLC; temperature and sample concentration for NMR) and observing the effect on the results.

Conclusion

Both chiral HPLC and chiral NMR are powerful and reliable techniques for the determination of the enantiomeric purity of this compound.

  • Chiral HPLC is a well-established, highly sensitive, and robust method that provides physical separation of enantiomers, leading to excellent resolution and accurate quantification. It is often the method of choice for routine quality control and release testing in a regulated environment.

  • Chiral NMR offers a rapid and non-destructive method for determining enantiomeric excess. It requires minimal sample preparation and can be particularly useful for reaction monitoring and high-throughput screening. The development of new and more effective chiral solvating agents continues to enhance the utility of this technique.

For comprehensive and confident characterization of the enantiomeric purity of this compound, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended. The complementary nature of these techniques provides a high degree of certainty in the analytical results, ensuring the quality and safety of pharmaceutical products.

References

literature review comparing different synthetic routes to (S)-mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of (S)-mandelic acid is a critical consideration. This aromatic alpha-hydroxy acid serves as a vital chiral building block in the pharmaceutical industry. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable route for specific applications.

This compound is a valuable chiral intermediate used in the synthesis of numerous pharmaceuticals, including antibiotics and other therapeutic agents. The stereochemistry at the alpha-position is crucial for its biological activity, necessitating synthetic methods that afford high enantiopurity. The primary routes to enantiomerically pure this compound can be broadly categorized into enzymatic resolution, asymmetric synthesis, and chemoenzymatic methods. This review delves into the specifics of these approaches, presenting a comparative analysis of their respective yields, enantiomeric excesses (e.e.), and operational complexities.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for this compound is often a trade-off between yield, enantioselectivity, cost, and scalability. The following table summarizes the quantitative data for the different approaches discussed in this guide.

Synthetic RouteKey Catalyst/ReagentSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Lipase (e.g., Novozym 435®)Racemic mandelonitrile (B1675950) acetate37% for (S)-mandelonitrile98%High enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50%, requires separation of enantiomers.
Bienzymatic Cascade (S)-selective hydroxynitrile lyase (HNL) and nitrilaseBenzaldehyde90%>99%High yield and enantioselectivity in a one-pot process.Requires careful optimization of enzyme compatibility and reaction conditions.
Diastereomeric Crystallization Chiral resolving agent (e.g., L-phenylalanine)Racemic mandelic acidUp to 85% enrichment in one crystallizationVariableScalable and cost-effective for large-scale production.Yield and purity are highly dependent on the choice of resolving agent and crystallization conditions; often requires multiple recrystallizations.
Asymmetric Organocatalysis epi-quinine-derived ureaBenzaldehyde and phenylsulfonyl acetonitrileGood to high overall yieldGood to highAvoids the use of metal catalysts, mild reaction conditions.Catalyst loading and reaction times can be higher compared to other methods.

Experimental Protocols

Chemoenzymatic Synthesis via Continuous-Flow Resolution

This method combines the high selectivity of enzymes with the efficiency of continuous-flow processing. A key step is the enzymatic kinetic resolution (EKR) of mandelonitrile acetate.

Experimental Workflow:

Chemoenzymatic_Synthesis cluster_EKR Enzymatic Kinetic Resolution (Continuous Flow) cluster_hydrolysis Acid Hydrolysis rac_mandelonitrile Racemic Mandelonitrile Acetate reactor Packed-Bed Reactor (Novozym 435®) rac_mandelonitrile->reactor Pump separation1 Chromatographic Separation reactor->separation1 s_mandelonitrile (S)-Mandelonitrile separation1->s_mandelonitrile r_acetate (R)-Mandelonitrile Acetate separation1->r_acetate acid_hydrolysis Acidic Hydrolysis s_mandelonitrile->acid_hydrolysis s_mandelic_acid This compound acid_hydrolysis->s_mandelic_acid Bienzymatic_Cascade benzaldehyde Benzaldehyde s_mandelonitrile (S)-Mandelonitrile benzaldehyde->s_mandelonitrile (S)-HNL hcn HCN hcn->s_mandelonitrile s_mandelic_acid This compound s_mandelonitrile->s_mandelic_acid Nitrilase Diastereomeric_Crystallization racemic_ma Racemic Mandelic Acid ((R)-MA + (S)-MA) diastereomeric_salts Diastereomeric Salts ((R)-MA-(S)-Amine + (S)-MA-(S)-Amine) racemic_ma->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (S)-Amine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., (S)-MA-(S)-Amine) crystallization->less_soluble more_soluble More Soluble Diastereomer ((R)-MA-(S)-Amine in solution) crystallization->more_soluble acidification Acidification less_soluble->acidification s_mandelic_acid This compound acidification->s_mandelic_acid

The Enantioselective Edge: A Cost-Benefit Analysis of (S)-Mandelic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical development and chiral synthesis, the separation of enantiomers is a critical step, often influencing a drug's efficacy and safety. Among the arsenal (B13267) of chiral resolving agents, (S)-mandelic acid has emerged as a versatile and effective tool. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with common alternatives and offering insights into its practical application.

Performance in Chiral Resolution

This compound is widely used for the resolution of racemic mixtures, particularly for amines and alcohols, through the formation of diastereomeric salts. The efficiency of this process is measured by the yield and the enantiomeric excess (ee) of the desired enantiomer.

This compound demonstrates high efficiency in resolving a variety of compounds. For instance, in the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol, the sequential use of (S)- and (R)-mandelic acid can deliver both enantiomers with an impressive 99% ee.[1] The straightforward aqueous workup allows for the recovery of the mandelic acid in high yield, adding to its economic viability.[1]

Cost-Benefit Analysis: this compound vs. Alternatives

The economic feasibility of a chiral resolution is a crucial factor in process development. This analysis compares this compound with two other commonly used resolving agents: Tartaric Acid and (R)-(+)-1-Phenylethylamine.

Chiral Resolving AgentPrice Range (per kg)Typical ApplicationsKey AdvantagesKey DisadvantagesRecyclability
This compound ~$200 - $800+[2]Resolution of amines and alcohols[2][3]Versatile, moderately priced, good recyclabilityMay be less effective for certain acidic compounds.Yes, can be recovered and reused with high yield.
L-(+)-Tartaric Acid ~$50 - $200Resolution of aminesLow cost, readily available.Less effective for resolving alcohols and some acidic compounds.Yes, commonly recovered and reused.
(R)-(+)-1-Phenylethylamine ~$500 - $1,500+Resolution of acidic compoundsHighly effective for resolving acids.Higher cost compared to mandelic and tartaric acid.Possible, but can be more complex.

Key Insights:

  • This compound strikes a balance between cost and versatility, making it a suitable choice for a broad range of resolutions, particularly for amines and alcohols.

  • Tartaric Acid is the most cost-effective option but its application is more limited, primarily to the resolution of amines.

  • (R)-(+)-1-Phenylethylamine is a high-performance but more expensive agent, best reserved for the challenging resolution of acidic compounds.

Experimental Protocols

Chiral Resolution of a Racemic Amine using this compound

This protocol is a generalized procedure based on the principles of diastereomeric salt formation.

Materials:

  • Racemic amine

  • This compound (0.5 to 1.0 molar equivalent)

  • Solvent (e.g., ethanol, methanol, toluene)

  • Base (e.g., NaOH) for liberation of the free amine

  • Acid (e.g., HCl) for recovery of this compound

Procedure:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent. Add this compound (typically 0.5 to 1.0 equivalents) to the solution. The mixture may be heated to facilitate dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer of the amine with this compound should preferentially crystallize. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enriched Amine: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether, ethyl acetate). Add a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the free amine into the organic layer.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of this compound: The aqueous layer from the previous step can be acidified (e.g., with HCl) to precipitate the this compound, which can then be collected by filtration, washed with cold water, and dried for reuse.

Visualizing the Process

Chiral Resolution via Diastereomeric Salt Formation

G Chiral Resolution of a Racemic Amine racemic_amine Racemic Amine (R-amine + S-amine) diastereomeric_salts Diastereomeric Salts (R-amine)-(S)-mandelic acid (S-amine)-(S)-mandelic acid racemic_amine->diastereomeric_salts s_mandelic This compound s_mandelic->diastereomeric_salts crystallization Crystallization diastereomeric_salts->crystallization insoluble_salt Insoluble Diastereomeric Salt (e.g., (R-amine)-(S)-mandelic acid) crystallization->insoluble_salt precipitates soluble_salt Soluble Diastereomeric Salt (e.g., (S-amine)-(S)-mandelic acid) crystallization->soluble_salt remains in solution filtration Filtration insoluble_salt->filtration soluble_salt->filtration liberation_amine Liberation of Amine (add base) filtration->liberation_amine enriched_amine Enriched R-Amine liberation_amine->enriched_amine recovery_mandelic Recovery of This compound (add acid) liberation_amine->recovery_mandelic

Caption: Workflow for chiral resolution using diastereomeric salt formation.

The Rise of Biocatalysis: A Greener Alternative

Traditional chemical synthesis of mandelic acid can involve harsh conditions and produce significant waste. In contrast, biocatalytic and biosynthetic methods are gaining traction as more sustainable alternatives. These "green" approaches often utilize enzymes or whole-cell systems to produce enantiomerically pure mandelic acid with high efficiency and stereoselectivity.

For instance, bienzymatic cascades using an oxynitrilase and a nitrilase have been shown to produce this compound from benzaldehyde (B42025) with a good yield (90%) and an excellent enantiomeric excess (99%). While the initial investment in developing a biocatalytic process may be higher, the long-term benefits of reduced environmental impact and potentially lower operating costs make it an attractive area of research and development.

Comparative Synthesis Workflows

G Synthesis of this compound: Chemical vs. Biocatalytic cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis benzaldehyde_chem Benzaldehyde mandelonitrile_chem Mandelonitrile (racemic) benzaldehyde_chem->mandelonitrile_chem cyanide HCN cyanide->mandelonitrile_chem hydrolysis_chem Acid Hydrolysis mandelonitrile_chem->hydrolysis_chem racemic_mandelic Racemic Mandelic Acid hydrolysis_chem->racemic_mandelic resolution Chiral Resolution racemic_mandelic->resolution s_mandelic_chem This compound resolution->s_mandelic_chem benzaldehyde_bio Benzaldehyde s_mandelonitrile_bio (S)-Mandelonitrile benzaldehyde_bio->s_mandelonitrile_bio enantioselective enzyme1 Oxynitrilase enzyme1->s_mandelonitrile_bio s_mandelic_bio This compound s_mandelonitrile_bio->s_mandelic_bio enzyme2 Nitrilase enzyme2->s_mandelic_bio

Caption: Comparison of chemical and biocatalytic synthesis routes for this compound.

Conclusion

This compound stands out as a versatile and economically viable chiral resolving agent, particularly for the separation of racemic amines and alcohols. Its moderate cost, coupled with high resolution efficiency and good recyclability, makes it a strong candidate for both laboratory-scale synthesis and industrial applications. While lower-cost alternatives like tartaric acid have their place, they lack the broad applicability of mandelic acid. For high-value resolutions of acidic compounds, more expensive agents like (R)-(+)-1-phenylethylamine may be necessary.

The future of chiral synthesis is increasingly leaning towards greener and more sustainable methods. The development of efficient biocatalytic routes for the production of enantiomerically pure this compound is a testament to this trend. For researchers and drug development professionals, a thorough evaluation of the costs, performance, and environmental impact of different chiral resolution strategies is paramount to making informed and effective decisions in their synthetic endeavors.

References

A Comparative Guide to Chiral Resolution: Alternatives to (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. While classical diastereomeric salt resolution using agents like (S)-mandelic acid is a well-established technique, a diverse array of alternative methods offers distinct advantages in terms of efficiency, scalability, and applicability. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable technique for a given chiral amine.

Diastereomeric Salt Formation with Alternative Resolving Agents

The principle of diastereomeric salt formation remains a cornerstone of chiral resolution.[1] This method involves the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]

Key Resolving Agents for Amines (Alternatives to Mandelic Acid):

  • Tartaric Acid and its Derivatives: Readily available and cost-effective, tartaric acid is a widely used resolving agent. Its derivatives, such as O,O'-dibenzoyl-D-tartaric acid, can offer enhanced chiral recognition.[3]

  • Camphorsulfonic Acid: As a strong acid, it readily forms crystalline salts with a wide range of amines.[1]

  • (R)-1-Phenylethanesulfonic acid ((R)-PES): A potent resolving agent, particularly effective for amines due to its strong acidic nature which facilitates the formation of stable diastereomeric salts.

Comparative Performance:

The choice of resolving agent and solvent is often empirical and requires screening for optimal results. The following table provides illustrative data for the resolution of 1-phenylethylamine (B125046).

Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineReference
(+)-Tartaric AcidMethanol (B129727)Not specified>90% (for S-amine)
(1S)-(+)-10-Camphorsulfonic AcidNot specifiedNot specifiedHigh (qualitative)
(R)-(-)-1-Phenylethylamine (as resolving agent for an acid)Ethanol75%98%

Experimental Protocol: Resolution of (R,S)-1-Phenylethylamine with (+)-Tartaric Acid

  • Salt Formation: Dissolve racemic 1-phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, with gentle heating if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt, (S)-amine-(+)-tartrate. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the crystalline salt in water and add a base, such as sodium hydroxide (B78521) solution, to neutralize the acid and liberate the free (S)-amine.

  • Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure to obtain the resolved (S)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

racemic_amine Racemic Amine (R/S) diastereomeric_salts Diastereomeric Salts (R-amine)-(+)-tartrate (S-amine)-(+)-tartrate racemic_amine->diastereomeric_salts + chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts less_soluble_salt Less Soluble Salt (S-amine)-(+)-tartrate (Crystalline) diastereomeric_salts->less_soluble_salt Crystallization more_soluble_salt More Soluble Salt (R-amine)-(+)-tartrate (in solution) diastereomeric_salts->more_soluble_salt resolved_amine Resolved (S)-Amine less_soluble_salt->resolved_amine + Base recovered_acid Recovered Chiral Acid less_soluble_salt->recovered_acid

Diastereomeric Salt Resolution Workflow

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral HPLC and SFC are the most common modalities.

Comparison of Chiral HPLC and SFC:

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., hexane, ethanol)Supercritical CO2 with organic modifiers (e.g., methanol)
Analysis Speed Slower3-5 times faster than HPLC
Solvent Consumption HighSignificantly lower
Operating Pressure Moderate to highHigh
Environmental Impact Higher"Greener" due to CO2 use
Cost Lower initial instrument costHigher initial instrument cost, lower operating cost
Resolution ExcellentOften provides better or complementary selectivity

Experimental Protocol: Chiral SFC Screening for a Primary Amine

  • Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, cyclofructan-based).

  • Mobile Phase Preparation: Use supercritical CO2 as the main mobile phase. Prepare a modifier solution of methanol containing an acidic additive (e.g., 0.3% trifluoroacetic acid) and a basic additive (e.g., 0.2% triethylamine) to improve peak shape and resolution for amines.

  • SFC Conditions:

    • Flow Rate: 3-4 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Gradient: A typical screening gradient would be 5% to 50% modifier over 5-10 minutes.

  • Detection: UV or Mass Spectrometry (MS).

  • Data Analysis: Evaluate the chromatograms for resolution and selectivity. Optimize the conditions (isocratic elution, modifier percentage, additives) for the best separation.

racemic_mixture Racemic Mixture sfc_system Chiral SFC System (CO2 + Modifier) racemic_mixture->sfc_system chiral_column Chiral Stationary Phase sfc_system->chiral_column enantiomer_1 Enantiomer 1 chiral_column->enantiomer_1 Shorter Retention Time enantiomer_2 Enantiomer 2 chiral_column->enantiomer_2 Longer Retention Time

Chiral SFC Separation Workflow

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the transformed product of the other enantiomer, which can then be separated.

Comparative Performance of Lipase-Catalyzed Resolution of Amines:

Racemic AmineEnzymeAcylating AgentProduct (Acylated Amine) e.e.Unreacted Amine e.e.Yield
1-PhenylethylamineCandida antarctica Lipase B (CALB)Isopropyl methoxyacetate≥95%≥95%~50% (for each)
1-(4-Chlorophenyl)ethylamineNovozym 435 (immobilized CALB)Not specifiedHighHighGood
1-(Isopropylamine)-3-phenoxy-2-propanolCandida rugosa LipaseIsopropenyl acetate96.2%Not specified28.2% conversion

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine

  • Reaction Setup: In a suitable solvent (e.g., toluene), dissolve racemic 1-phenylethylamine and an acylating agent (e.g., isopropyl methoxyacetate).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separation: Separate the resulting acylated amine from the unreacted amine by column chromatography or extraction.

  • Analysis: Determine the enantiomeric excess of both the product and the unreacted starting material.

racemic_amine Racemic Amine (R/S) reaction_mixture Reaction Mixture racemic_amine->reaction_mixture lipase Lipase + Acyl Donor lipase->reaction_mixture unreacted_amine Unreacted (S)-Amine (Enriched) reaction_mixture->unreacted_amine Slow Reaction acylated_amine Acylated (R)-Amine (Product) reaction_mixture->acylated_amine Fast Reaction

Enzymatic Kinetic Resolution Pathway

Preferential Crystallization

Preferential crystallization, or resolution by entrainment, is a technique applicable to racemic mixtures that form conglomerates—mechanical mixtures of enantiopure crystals. By seeding a supersaturated solution of the racemate with crystals of one enantiomer, the crystallization of that enantiomer is induced, allowing for its separation.

Illustrative Data for Preferential Crystallization:

While specific data for simple amines is less common, the resolution of amino acids demonstrates the potential of this technique.

Racemic CompoundSeeding CrystalYieldEnantiomeric Purity
AsparagineL-asparagineNot specified>99%
ThreonineD- or L-threonineNot specified>99%

Experimental Protocol: Generalized Preferential Crystallization

  • Preparation of Supersaturated Solution: Prepare a supersaturated solution of the racemic amine in a suitable solvent at a specific temperature.

  • Seeding: Introduce a small quantity of pure seed crystals of the desired enantiomer into the supersaturated solution.

  • Crystallization: Maintain the solution at a controlled temperature to allow for the growth of the crystals of the seeded enantiomer.

  • Isolation: Separate the crystallized enantiomer by filtration.

  • Resolution of the Other Enantiomer: The mother liquor, now enriched in the other enantiomer, can be similarly treated with seed crystals of that enantiomer to induce its crystallization.

supersaturated_solution Supersaturated Racemic Solution (R/S) crystallization Crystallization supersaturated_solution->crystallization seed_crystals Seed Crystals of (R)-Enantiomer seed_crystals->crystallization Induces r_crystals Crystals of (R)-Enantiomer crystallization->r_crystals Separation s_enriched_solution Solution Enriched in (S)-Enantiomer crystallization->s_enriched_solution

Preferential Crystallization Process

Enantioselective Membrane Separation

Enantioselective membrane separation is an emerging technology that utilizes membranes functionalized with chiral selectors to achieve separation. The separation can occur via two main mechanisms: diffusion-selective, where one enantiomer has a higher affinity for the membrane and permeates faster, or sorption-selective, where one enantiomer is strongly retained by the membrane while the other passes through.

Performance Data for Membrane-Based Chiral Resolution:

Data for amine resolution is still emerging, but studies on other compounds show the potential.

Racemic CompoundMembrane TypeChiral SelectorEnantiomeric Excess (e.e.)Separation Factor
LysineInterfacial co-polymerizationL-arginine>92%>21
TryptophanPoly(L-glutamates) on ultrafiltration supportPoly(L-glutamates)Not specifiedNot specified
Fmoc-Lys(Dde)-OHChiral Covalent Organic Framework (CCOF-300)L-(+)-/D-(-)-tartaric acid induced100%Not specified

Generalized Experimental Protocol for Membrane-Based Chiral Resolution

  • Membrane Preparation: Prepare or procure an enantioselective membrane. This may involve coating a support membrane with a chiral polymer or incorporating chiral selectors into the membrane matrix.

  • Separation Setup: Place the membrane in a separation cell (e.g., a stirred ultrafiltration cell).

  • Permeation: Feed the racemic amine solution to one side of the membrane and apply a driving force (e.g., pressure or concentration gradient).

  • Collection: Collect the permeate (the solution that passes through the membrane) and the retentate (the solution that is retained).

  • Analysis: Analyze the enantiomeric composition of both the permeate and retentate to determine the enantiomeric excess and separation factor.

racemic_feed Racemic Feed Solution (R/S) chiral_membrane Enantioselective Membrane racemic_feed->chiral_membrane permeate Permeate (Enriched in one enantiomer) chiral_membrane->permeate Permeation retentate Retentate (Enriched in the other enantiomer) chiral_membrane->retentate Retention

Membrane-Based Chiral Separation

Asymmetric Synthesis: An Alternative to Resolution

Asymmetric synthesis offers a fundamentally different approach by creating a specific enantiomer from a prochiral starting material, thereby avoiding the 50% theoretical yield limitation of kinetic resolutions. This is often achieved using chiral catalysts or auxiliaries.

Conceptual Comparison: Kinetic Resolution vs. Asymmetric Synthesis

FeatureKinetic ResolutionAsymmetric Synthesis
Starting Material Racemic mixtureProchiral substrate
Theoretical Max. Yield 50% for one enantiomer100%
Principle Different reaction rates of enantiomersStereoselective conversion to one enantiomer
Outcome Two enantiomerically enriched compoundsOne enantiomerically pure product

Example of Asymmetric Synthesis: Synthesis of 1-Phenylethylamine

A chemoenzymatic one-pot transformation of styrene (B11656) to 1-phenylethylamine has been developed. This process involves an initial Wacker-oxidation of styrene to acetophenone (B1666503), followed by a reductive amination of the in-situ formed acetophenone using a transaminase enzyme. This method can achieve quantitative conversion and excellent enantiomeric excess.

prochiral_substrate Prochiral Substrate (e.g., Acetophenone) asymmetric_reaction Asymmetric Reaction prochiral_substrate->asymmetric_reaction chiral_catalyst Chiral Catalyst (e.g., Transaminase) chiral_catalyst->asymmetric_reaction Directs single_enantiomer Single Enantiomer Product (e.g., (S)-1-Phenylethylamine) asymmetric_reaction->single_enantiomer

References

A Comparative Guide to Inter-Laboratory Validation of (S)-Mandelic Acid Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical protocols for the determination of (S)-mandelic acid, a crucial chiral intermediate in the pharmaceutical industry and a biomarker for styrene (B11656) exposure. The following sections present a summary of quantitative data from different analytical methodologies, detailed experimental protocols, and workflow diagrams to facilitate inter-laboratory validation and selection of the most appropriate method for your research needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of different analytical techniques for the quantification of this compound is summarized below. The data is compiled from various studies to provide a comparative overview of key validation parameters.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Recovery (%)
GC-FID [1]Urine5 mg/LNot Reported< 7.5% (intra- & inter-day)Not Reported
GC-ECD [1]Urine1 mg/LNot Reported< 5.8% (intra- & inter-day)Not Reported
HPLC-UV [2]Urine5 mg/L (for total MA)Not Reported< 5% (intra-day), < 11% (inter-day)96% (for total MA)
HPLC-UV with Pre-column Derivatization [3][4]Urine1 µg/mL5 µg/mL0.7-7.7% (intra-day), 1.3-6.8% (inter-day)94.2%
MIMEPS-HPLC-UV Urine0.06 µg/mL0.2 µg/mL3.6-4.7% (intra-day), 3.8-5.1% (inter-day)> 88.8%
HPLC-MS/MS Urine0.02 mg/L0.075 mg/L< 11%> 82%

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published studies and provide a foundation for establishing and validating this compound analysis in your laboratory.

Gas Chromatography with Flame Ionization Detection (GC-FID) and Electron-Capture Detection (GC-ECD)

This method is suitable for the stereospecific analysis of R- and S-mandelic acid enantiomers in urine.

Sample Preparation and Derivatization:

  • Acidify urine samples.

  • Extract mandelic acid with an appropriate organic solvent.

  • Derivatize the enantiomers with isopropanol (B130326) to form their corresponding isopropyl esters.

  • For GC-ECD analysis, a subsequent derivatization of the hydroxyl group with pentafluoropropionic anhydride (B1165640) is performed.

Chromatographic Conditions:

  • Column: Chiral CP Chirasil-Dex-CB column.

  • Detection: Flame Ionization Detector (FID) or Electron-Capture Detector (ECD).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust method for the determination of total mandelic acid in urine, often used for monitoring styrene exposure.

Sample Preparation:

  • Saturate a 200 µL urine sample with 60 mg of sodium chloride.

  • Spike with an internal standard (e.g., O-methyl hippuric acid).

  • Acidify with 6N HCl.

  • Extract with ethyl acetate.

  • Dry the extract and reconstitute it in the mobile phase.

Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: Water-methanol (90:10) with 0.5% acetic acid.

  • Detection: UV detector.

HPLC-UV with Pre-column Derivatization for Enantiomeric Separation

This method allows for the simultaneous quantification of mandelic acid enantiomers and phenylglyoxylic acid.

Sample Preparation and Derivatization:

  • Extract mandelic acid and phenylglyoxylic acid from acidified urine using ethyl acetate.

  • Derivatize the extracted analytes with S-(-)-1-(1-naphthyl) ethylamine.

Chromatographic Conditions:

  • Column: ZORBAX SB-C18 column (250 mm x 4.6 mm i.d., 5 µm).

  • Mobile Phase: Methanol-10 mmol/L phosphate (B84403) buffer [pH 2.5] (65:35, v/v).

  • Flow Rate: 0.8 ml/min.

  • Detection: UV at 254 nm.

Molecularly Imprinted Microextraction by Packed Sorbent (MIMEPS) followed by HPLC-UV

A selective and rapid method for the determination of mandelic acid in urine samples.

Sample Preparation (MIMEPS):

  • Condition the molecularly imprinted polymer (MIP) sorbent.

  • Load the urine sample (adjusting pH as necessary).

  • Wash the sorbent to remove interferences.

  • Elute the mandelic acid with a suitable solvent. The entire sample preparation takes approximately 5 minutes.

Chromatographic Conditions:

  • Detection: HPLC with UV detection.

Mandatory Visualizations

The following diagrams illustrate the workflows of the described analytical protocols.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_results Data Output Urine Urine Sample Acidify Acidification Urine->Acidify Extract Solvent Extraction Acidify->Extract Deriv1 Esterification (Isopropanol) Extract->Deriv1 GC GC Separation (Chiral Column) Deriv1->GC Deriv2 Acylation for ECD (Pentafluoropropionic Anhydride) Deriv1->Deriv2 Optional FID FID Detection GC->FID ECD ECD Detection GC->ECD Quant Quantification of (S)- and (R)-Mandelic Acid FID->Quant ECD->Quant Deriv2->GC

Caption: Workflow for GC-based analysis of mandelic acid enantiomers.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Output Urine Urine Sample (200 µL) Saturate Saturate with NaCl Urine->Saturate Spike Add Internal Standard Saturate->Spike Acidify Acidify (6N HCl) Spike->Acidify Extract Ethyl Acetate Extraction Acidify->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC UV UV Detection HPLC->UV Quant Quantification of Total Mandelic Acid UV->Quant

Caption: Workflow for HPLC-UV analysis of total mandelic acid.

HPLC_Deriv_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Output Urine Urine Sample Acidify Acidification Urine->Acidify Extract Ethyl Acetate Extraction Acidify->Extract Deriv Derivatization (S-(-)-1-(1-naphthyl) ethylamine) Extract->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC UV UV Detection (254 nm) HPLC->UV Quant Quantification of (S)- and (R)-Mandelic Acid UV->Quant MIMEPS_Workflow cluster_prep MIMEPS Sample Preparation (~5 min) cluster_analysis HPLC Analysis cluster_results Data Output Urine Urine Sample Condition Condition MIP Sorbent Load Load Sample Condition->Load Wash Wash Sorbent Load->Wash Elute Elute Mandelic Acid Wash->Elute HPLC HPLC Separation Elute->HPLC UV UV Detection HPLC->UV Quant Quantification of Mandelic Acid UV->Quant

References

Safety Operating Guide

Proper Disposal of (S)-Mandelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling (S)-mandelic acid, adherence to proper disposal protocols is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety practices.

Hazard Profile and Safety Precautions

This compound is categorized as a substance that can cause serious eye damage[1][2][3][4]. It may also lead to skin and respiratory tract irritation[5]. Therefore, appropriate personal protective equipment (PPE) must be worn during handling and disposal.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Disposal Procedures for this compound

The disposal of this compound and its containers must be treated as hazardous waste and conducted in compliance with all local, state, and federal regulations.

Step 1: Containment and Collection

In the event of a spill, solid this compound should be carefully swept up to avoid creating dust. The collected material must be placed in a suitable, closed, and clearly labeled container for disposal. Do not let the product enter drains or the environment.

Step 2: Waste Disposal Methods

There are two primary recommended methods for the disposal of this compound waste:

  • Incineration : One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by licensed waste disposal services.

  • Licensed Disposal Company : Alternatively, surplus and non-recyclable this compound can be offered to a licensed disposal company for proper management.

Step 3: Container Disposal

Empty or uncleaned containers of this compound should be treated as hazardous waste and disposed of in the same manner as the product itself. They should be delivered to an approved waste disposal authority.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain Spill: - Wear appropriate PPE - Sweep up solid material - Avoid creating dust is_spill->contain_spill Yes collect_waste Collect Waste: - Place in a suitable, closed,  and labeled container is_spill->collect_waste No (Routine Waste) contain_spill->collect_waste is_container Is it an empty/uncleaned container? collect_waste->is_container treat_as_product Treat as product waste is_container->treat_as_product Yes dispose Select Disposal Method: - Licensed Disposal Company - Chemical Incineration is_container->dispose No (Product Waste) treat_as_product->dispose end End: Proper Disposal Achieved dispose->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In case of accidental exposure to this compound, the following first-aid measures should be taken immediately:

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.

References

Essential Safety and Logistical Information for Handling (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides procedural guidance for the safe use of (S)-mandelic acid in a laboratory setting.

This compound is a solid that can cause serious eye damage and may lead to skin and respiratory irritation[1][2][3][4]. Adherence to proper safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be compliant with EN 166 (EU) or NIOSH (US) standards[1].
Hand Protection Protective GlovesNitrile or other impervious gloves are recommended. Inspect gloves for integrity before use.
Body Protection Lab Coat or Protective SuitA complete suit protecting against chemicals should be worn. Long-sleeved clothing is a minimum requirement.
Respiratory Protection Dust RespiratorGenerally not required for standard laboratory operations with adequate ventilation. For large spills or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

AspectProcedure
Ventilation Work in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation of dust.
Handling Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry and well-ventilated place. Store in a cool place and protect from direct sunlight as the material is light-sensitive.
Incompatibilities Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

PlanAction
Small Spill Use appropriate tools to scoop the solid material into a suitable container for waste disposal. Avoid creating dust. The contaminated surface can then be cleaned with water.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to place the material into a convenient waste disposal container.
Disposal Dispose of waste in accordance with local, state, and federal regulations. One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

First Aid Measures

Immediate and appropriate first aid is critical in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Assess Risks B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle in Ventilated Area B->C D Perform Experiment C->D I Spill Occurs C->I J Exposure Occurs C->J E Clean Work Area D->E D->I D->J F Dispose of Waste Properly E->F G Remove & Dispose of PPE F->G H Wash Hands G->H K Follow Spill Protocol I->K L Follow First Aid Measures J->L

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-mandelic acid
Reactant of Route 2
(S)-mandelic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.